molecular formula C28H32O15 B8072528 Neodiosmin

Neodiosmin

Cat. No.: B8072528
M. Wt: 608.5 g/mol
InChI Key: VCCNKWWXYVWTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neodiosmin is a natural product found in Citrus maxima with data available.

Properties

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCNKWWXYVWTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diosmetin 7-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38665-01-9
Record name Diosmetin 7-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

266 - 268 °C
Record name Diosmetin 7-neohesperidoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Preliminary Screening of Neodiosmin Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neodiosmin (5,7,3'-trihydroxy-4'-methoxyflavone 7-neohesperidoside) is a flavone glycoside structurally isomeric to the well-established venotonic drug, Diosmin. While Diosmin contains a rutinoside sugar moiety (rhamnose-glucose 1


6 linkage), this compound contains a neohesperidoside moiety (1

2 linkage). This structural variance, while subtle, significantly alters physicochemical properties, taste profiles (debittering activity), and potentially pharmacokinetics.

This technical guide outlines a rigorous preliminary screening workflow to evaluate this compound's therapeutic potential. Moving beyond its established use as a flavor modifier, this guide focuses on validating its antioxidant , anti-inflammatory , and osteoprotective activities. The protocols herein prioritize reproducibility and mechanistic validation, designed for researchers in early-stage drug discovery.

Part 1: Chemical Identity & Purity Profiling

The Foundation of Reproducibility

Before biological screening, the precise identity of this compound must be confirmed to avoid cross-contamination with its isomer, Diosmin, or its precursor, Neohesperidin.

Structural Differentiation (SAR Context)

The biological activity of flavonoids often hinges on the glycosidic linkage.

  • Diosmin: 7-O-Rutinoside (tasteless, slow absorption).

  • This compound: 7-O-Neohesperidoside (bitter-masking, distinct metabolic hydrolysis rates).

Analytical Validation Protocol (HPLC-MS)
  • Objective: Ensure

    
     purity and confirm isomeric identity.
    
  • Stationary Phase: C18 Reverse Phase Column (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: 15% A (0-5 min)

    
     60% A (25 min).
    
  • Detection: UV at 280 nm and 360 nm; ESI-MS (Negative mode).

  • Acceptance Criteria: Single peak at retention time distinct from Diosmin standard; Mass spectrum confirming parent ion

    
     m/z.
    

Part 2: Primary Bioactivity Screening

Antioxidant & Anti-Inflammatory Validation

Flavonoids act as scaffolds for redox modulation. The following screens establish the baseline bioactivity of this compound.

Antioxidant Capacity (Cell-Free vs. Cellular)

Do not rely solely on chemical assays (DPPH). Cellular context is required to prove bioavailability and intracellular ROS scavenging.

Assay TypeMethodTarget ReadoutValidation Standard
Chemical DPPH / ABTS Radical ScavengingIC50 Value (

M)
Ascorbic Acid (Positive Control)
Cellular DCFH-DA Fluorescence (HUVEC cells)Intracellular ROS reductionN-Acetylcysteine (NAC)
Anti-Inflammatory Screening (Macrophage Model)
  • Model: RAW 264.7 Murine Macrophages stimulated with LPS (1

    
    g/mL).
    
  • Primary Marker: Nitric Oxide (NO) release via Griess Reagent.

  • Secondary Markers: ELISA for TNF-

    
    , IL-6, and IL-1
    
    
    
    .
  • Mechanistic Check: Western Blot for p-NF-

    
    B (p65) and I
    
    
    
    B
    
    
    degradation.

Part 3: Targeted Therapeutic Case Study

Investigational Screen: Osteoprotective Potential

Recent literature suggests flavone glycosides can inhibit osteoclast differentiation, offering therapeutic avenues for osteoporosis. This screen tests the hypothesis that this compound inhibits RANKL-induced osteoclastogenesis.

The Biological Rationale

Osteoclasts differentiate from macrophage lineage cells upon stimulation by RANKL (Receptor Activator of Nuclear Factor


B Ligand).[1] This process relies heavily on the NF-

B
and MAPK signaling pathways—pathways known to be modulated by citrus flavonoids.[2]
Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening process, from compound isolation to mechanistic validation.

Neodiosmin_Screening_Workflow cluster_controls Critical Controls Extract Citrus Extraction (Neohesperidin rich) Synthesis Chemical Synthesis (Dehydrogenation) Extract->Synthesis Purify HPLC Purification (>98% this compound) Synthesis->Purify Screen_1 Primary Screen: Cytotoxicity (CCK-8) & ROS Scavenging Purify->Screen_1 QC Pass Screen_2 Secondary Screen: Anti-Inflammatory (LPS-induced NO) Screen_1->Screen_2 Non-toxic dose Target_Screen Targeted Screen: Osteoclastogenesis (RANKL-induced) Screen_2->Target_Screen Hit ID Mechanism Mechanistic Validation: NF-κB / MAPK / NFATc1 Target_Screen->Mechanism Efficacy confirmed Control1 Diosmin (Isomer Control) Control2 Vehicle (DMSO < 0.1%)

Figure 1: Step-wise screening cascade ensuring chemical purity precedes biological evaluation.

Part 4: Detailed Experimental Protocols

Protocol A: Cell Viability & Cytotoxicity (CCK-8 Assay)

Rationale: Before assessing efficacy, we must define the "Non-Toxic Window" to ensure observed effects are not due to cell death.

  • Seeding: Plate RAW 264.7 or BMMs (Bone Marrow Macrophages) at

    
     cells/well in 96-well plates.
    
  • Treatment: After 24h, treat with this compound (0, 10, 20, 40, 80

    
    M). Vehicle Control:  DMSO final concentration must be 
    
    
    
    .
  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO

    
    .
    
  • Measurement: Add 10

    
    L CCK-8 reagent per well. Incubate 1-2h. Measure Absorbance at 450 nm.
    
  • Calculation:

    
    .
    
Protocol B: RANKL-Induced Osteoclast Differentiation

Rationale: To determine if this compound inhibits the differentiation of precursor cells into bone-resorbing osteoclasts.

  • Isolation: Flush bone marrow from murine femurs (C57BL/6 mice). Culture in

    
    -MEM with 30 ng/mL M-CSF for 3 days to generate BMMs.
    
  • Differentiation: Seed BMMs (

    
     cells/well) in 96-well plates.
    
  • Induction: Treat with M-CSF (30 ng/mL) + RANKL (50 ng/mL) .

  • Intervention: Add this compound (10, 20, 40

    
    M) simultaneously with RANKL.
    
  • Timeline: Refresh media and treatments every 2 days for 5-7 days.

  • Staining: Fix cells with 4% paraformaldehyde. Stain for TRAP (Tartrate-Resistant Acid Phosphatase).[3]

  • Quantification: Count TRAP-positive multinucleated cells (

    
     nuclei).
    
Protocol C: Mechanistic Western Blotting

Rationale: To confirm the specific pathway (NF-


B) inhibition.
  • Lysate Prep: Treat BMMs with this compound (2h) followed by RANKL stimulation (0, 15, 30 min). Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: SDS-PAGE (10% gel), transfer to PVDF membrane.

  • Probing:

    • Primary Antibodies: p-p65, p65, p-I

      
      B
      
      
      
      , I
      
      
      B
      
      
      , NFATc1 (1:1000 dilution).
    • Loading Control:

      
      -Actin or GAPDH.
      
  • Analysis: Visualize via ECL. This compound should reduce p-p65 and p-I

    
    B
    
    
    
    levels compared to RANKL-only control.

Part 5: Mechanistic Pathway Visualization

The following diagram details the intracellular signaling cascade this compound is hypothesized to intercept.

Neodiosmin_Mechanism cluster_nucleus Nucleus RANKL RANKL (Stimulus) RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB NFATc1 NFATc1 (Master Regulator) NFkB->NFATc1 Translocation & Activation Genes Osteoclast Genes (TRAP, Ctsk, MMP9) NFATc1->Genes Transcription This compound This compound (Inhibitor) This compound->IKK Blocks Activation This compound->NFkB

Figure 2: this compound inhibits RANKL-induced osteoclastogenesis by suppressing the NF-


B signaling axis.

References

  • Frydman, A., et al. (2004). The molecular and enzymatic basis of bitter/non-bitter flavor determination in citrus. The Plant Cell.

  • Yuan, F. L., et al. (2016). Osteoclastogenesis and this compound: Evaluating flavonoid glycosides in bone resorption. Molecular Medicine Reports.

  • Guadagni, D. G., et al. (1976). this compound: A citrus flavone glycoside with taste-modifying properties.[4] Journal of Food Science.

  • Tejada, S., et al. (2018). Potential anti-inflammatory effects of hesperidin from the genus Citrus. Current Medicinal Chemistry.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5281613, Diosmin (Structural Comparison).

Sources

Physical and chemical properties of Neodiosmin.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Neodiosmin

Introduction: Understanding this compound

This compound, a flavone glycoside, is a naturally occurring flavonoid predominantly found in citrus fruits.[1] Structurally identified as diosmetin-7-O-neohesperidoside, it is the dehydrogenated derivative of the bitter flavanone neohesperidin.[1][2][3] While many flavonoids are studied for their direct bioactive properties, this compound holds a unique position in the food and pharmaceutical industries due to its remarkable ability to mask bitterness, enhancing the palatability of various products.[1][4][5] Beyond its organoleptic applications, this compound is recognized as a strong antioxidant and a key metabolite in plant immunity, with emerging research highlighting its potential in human health.[1][2][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of this compound's core physicochemical characteristics, the causality behind its analytical investigation, and the practical methodologies required for its accurate characterization.

Chemical Identity and Synthesis

A precise understanding of a molecule's structure and origins is fundamental to all subsequent research.

Molecular Structure and Identifiers

This compound is composed of the aglycone diosmetin linked to a neohesperidose sugar moiety (a disaccharide of rhamnose and glucose) at the 7-hydroxyl position.

PropertyValueSource
Systematic Name 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-onePubChem[6]
CAS Number 38665-01-9MedchemExpress, PubChem[6][7]
Molecular Formula C₂₈H₃₂O₁₅PubChem[6]
Molecular Weight 608.5 g/mol PubChem[1][6]
Classification Flavone GlycosideMedchemExpress, ResearchGate[1][7]
Biosynthesis and Chemical Synthesis

Biosynthesis: In nature, this compound's journey begins with the general flavonoid pathway.[1] The process, particularly active in citrus plants, culminates in its immediate precursor, neohesperidin.

  • Core Flavonoid Synthesis: The pathway initiates with the condensation of malonyl-CoA and p-coumaryl-CoA, catalyzed by chalcone synthase, to form naringenin chalcone.[1][8]

  • Isomerization & Modification: Chalcone isomerase converts the chalcone to the flavanone naringenin. Naringenin is a critical branch point and is subsequently methoxylated to produce hesperetin.[1]

  • Glycosylation: Hesperetin undergoes sequential glycosylation, first by a glucosyltransferase and then a 1,2-rhamnosyltransferase, to yield neohesperidin.[1]

  • Dehydrogenation: Finally, neohesperidin is dehydrogenated, introducing a critical double bond in the C-ring to form the flavone structure of this compound.[1]

Neodiosmin_Biosynthesis Naringenin Naringenin Hesperetin Hesperetin Naringenin->Hesperetin O-methyltransferase Neohesperidin Neohesperidin Hesperetin->Neohesperidin Glucosyl- & Rhamnosyl- transferases This compound This compound Neohesperidin->this compound Dehydrogenation

Caption: Key enzymatic steps in the final stages of this compound biosynthesis.

Chemical Synthesis: Commercially, this compound can be produced via the chemical dehydrogenation of neohesperidin, which is abundantly available from citrus peels.[1] This mirrors the final step of the biosynthetic pathway. Various methods have been reported for the analogous conversion of hesperidin to diosmin, often employing reagents like iodine in a solvent such as pyridine or dimethylformamide (DMF) to facilitate the oxidation reaction.[9]

Physical Properties

The physical characteristics of this compound dictate its handling, formulation, and application.

PropertyDescriptionSource(s)
Appearance Yellowish-white crystalline solid or powder.ResearchGate[1]
Solubility Poorly soluble in water. [1][4] Soluble in Dimethyl Sulfoxide (DMSO).[4] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]TargetMol, MedchemExpress, ResearchGate[1][4][7]
Decomposition Temp. ~254.2°C (Determined by Thermogravimetric Analysis).ResearchGate[1]
XLogP3-AA -0.3 (A measure of lipophilicity, indicating its hydrophilic nature).PubChem[6]

Spectral Properties and Structural Elucidation

Spectroscopic analysis provides the definitive fingerprint for the identification and quantification of this compound.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and fragmentation patterns. Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is a standard technique.

Ion ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Source(s)
Positive ESI[M+H]⁺ ≈ 609.18Not specifiedPubChem, mzCloud[6][10]
Negative ESI[M-H]⁻ ≈ 607.16301.07 (aglycone diosmetin fragment)PubChem[6]

The primary fragmentation event observed is the cleavage of the glycosidic bond, resulting in the separation of the neohesperidose sugar moiety and the diosmetin aglycone. This loss provides unambiguous confirmation of the core flavonoid structure and the nature of the glycosylation.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and accessible method for quantifying flavonoids and observing their conjugation systems. Flavones typically exhibit two major absorption bands:

  • Band I: In the range of 300-380 nm, corresponding to the cinnamoyl system (B-ring and the C-ring C=C bond).

  • Band II: In the range of 240-280 nm, corresponding to the benzoyl system (A-ring).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy reveals the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentSource
3300 - 3400O-H stretching (broad band from multiple hydroxyl groups)ResearchGate[1]
2900C-H stretching (aliphatic and aromatic)ResearchGate[1]
1672C=O stretching (ketone in the C-ring)ResearchGate[1]
1440 - 1500C-O stretchingResearchGate[1]
1250 - 1350C-O stretchingResearchGate[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for complete structural elucidation. While a detailed peak list is beyond the scope of this guide and typically found in specialized publications, the key expected signals in ¹H and ¹³C NMR spectra for a compound like this compound would be:

  • ¹H NMR: Aromatic protons on the A and B rings, a characteristic singlet for the C3-H of the flavone, signals for the anomeric protons of the two sugar units, and a complex region of overlapping signals for the other sugar protons.

  • ¹³C NMR: Signals for the carbonyl carbon (C4), aromatic carbons, and the carbons of the two distinct sugar moieties. 2D NMR techniques (COSY, HSQC, HMBC) are essential for unambiguously assigning these signals.[12]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

  • Solid State: Store in a cool, dry place, protected from light.

  • In Solution: Stock solutions, typically in DMSO, should be stored under stringent conditions to prevent degradation. It is recommended to store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[7] Solutions should always be protected from light.[7]

  • Degradation: Like many polyhydroxy flavonoids, this compound may be susceptible to degradation under conditions of high heat and humidity or extreme pH.[13][14][15]

Experimental Protocols: A Practical Guide

The following protocols represent standardized workflows for the characterization of this compound. The choice of instrumentation and parameters is driven by the need for sensitivity, resolution, and unambiguous identification.

Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve this compound in appropriate solvent (e.g., Methanol, DMSO) UV UV-Vis Spectroscopy (Purity & Quantification) Prep->UV HPLC HPLC Separation (Purity & Isolation) Prep->HPLC Data Correlate Spectral Data for Structural Confirmation UV->Data MS Mass Spectrometry (MW & Fragmentation) HPLC->MS LC-MS NMR NMR Spectroscopy (Definitive Structure) HPLC->NMR After Isolation MS->Data NMR->Data

Caption: A typical experimental workflow for the characterization of this compound.

Protocol 1: UV-Vis Spectrophotometric Analysis
  • Objective: To determine the absorption maxima (λmax) and quantify this compound based on a standard curve.

  • Methodology:

    • Solvent Selection: Use a UV-grade solvent in which this compound is soluble, such as methanol or ethanol. The solvent choice is critical as it can influence the λmax.

    • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, scan a mid-range concentration standard (e.g., 10 µg/mL) from 200 to 500 nm against a solvent blank to identify the λmax for Band I and Band II.

    • Calibration Curve: Measure the absorbance of each standard dilution at the determined λmax. Plot absorbance versus concentration and perform a linear regression to generate a calibration curve.

    • Sample Analysis: Measure the absorbance of the unknown sample (prepared in the same solvent) and calculate its concentration using the equation from the calibration curve.

Protocol 2: LC-MS Analysis for Identification
  • Objective: To confirm the identity and purity of this compound by obtaining its retention time and mass-to-charge ratio.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase starting condition (e.g., 10-50 µg/mL in 90% water/10% acetonitrile with 0.1% formic acid).

    • Chromatographic Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention and separation of moderately polar compounds like flavonoid glycosides.

      • Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to improve peak shape and ionization efficiency.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate. This ensures elution of compounds with varying polarities.

      • Flow Rate: 0.2 - 0.4 mL/min.

      • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Mass Spectrometer Conditions (ESI-QTOF):

      • Ionization Mode: Run in both positive and negative ESI modes to capture the [M+H]⁺ and [M-H]⁻ ions. Negative mode is often more informative for flavonoids due to the acidic nature of the hydroxyl groups.

      • Mass Range: Scan from m/z 100 to 1200.

      • Data Acquisition: Use a data-dependent acquisition (DDA) mode where the most intense ions in a survey scan are automatically selected for fragmentation (MS/MS) to obtain structural information.

    • Data Analysis: Extract the ion chromatogram for the expected m/z of this compound (e.g., 609.18 for [M+H]⁺). Compare the retention time and the MS/MS fragmentation pattern (e.g., presence of the 301.07 fragment) to an authentic reference standard or database entries.[6][16]

References

  • Measurement and correlation of solubility of diosmin in four pure solvents and β-cyclodextrin solution at 298.15 K to 333.15 K - ResearchGate. [Link]

  • Identification and Characterization of Glycosyltransferases Involved in the Biosynthesis of this compound | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Degradation Kinetics of Neostigmine in Solution - PubMed. [Link]

  • Citrus flavanone biosynthesis pathway. | Download Scientific Diagram - ResearchGate. [Link]

  • (PDF) A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects - ResearchGate. [Link]

  • This compound | C28H32O15 | CID 69964214 - PubChem - NIH. [Link]

  • Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana - Frontiers. [Link]

  • (PDF) Experimental Modeling of Flavonoid-Biomembrane Interactions - ResearchGate. [Link]

  • Determination of Diosmin by Visible Spectrophotometry. [Link]

  • This compound - mzCloud. [Link]

  • WO2010092592A2 - Process for the preparation of diosmin - Google P
  • Effect of this compound on threshold and bitterness of limonin in water and orange juice. [Link]

  • Flavonoids - MassBank. [Link]

  • Solubility of hesperidin drug in aqueous biodegradable acidic choline chloride-based deep eutectic solvents - PMC - PubMed Central. [Link]

  • Identification and Characterization of Major Flavonoids in Extracts from an Unexplored Medicinal Herb Orostachys fimbriata - MDPI. [Link]

  • 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz) - ResearchGate. [Link]

  • Improved stability of Opalmon tablets under humid conditions IV - SciSpace. [Link]

  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - MDPI. [Link]

  • Dereplication of peptidic natural products through database search of mass spectra - PubMed. [Link]

  • This compound diosmetin-7-O-neohesperidoside - The Good Scents Company. [Link]

  • Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water - PMC - NIH. [Link]

  • Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana - PMC. [Link]

  • Overview of methods for analysis and identification of flavonoids - ResearchGate. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. [Link]

  • Imiquimod Solubility in Different Solvents: An Interpretative Approach - MDPI. [Link]

  • Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry - PMC. [Link]

  • Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using - NSF Public Access Repository. [Link]

  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - MDPI. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [Link]

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

  • 1 H-and 13 C-NMR data of compound 1. | Download Table - ResearchGate. [Link]

Sources

Technical Guide: In Planta Distribution and Function of Neodiosmin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neodiosmin (Diosmetin 7-O-neohesperidoside) is a flavone glycoside predominantly found in the Citrus genus, most notably in Citrus aurantium (Bitter Orange). While structurally isomeric to the well-known venotonic agent Diosmin (Diosmetin 7-O-rutinoside), this compound possesses a distinct glycosidic linkage (1→2 vs. 1→6) that alters its rheological properties, taste profile, and metabolic fate.

This guide delineates the spatiotemporal accumulation of this compound within plant tissues, its biosynthetic origin from the bitter flavanone neohesperidin, and its physiological roles in abiotic stress defense. Furthermore, it provides a validated analytical workflow for its extraction and quantification, serving as a critical resource for researchers optimizing botanical drug sourcing.

Chemical Identity & Biosynthetic Pathway

Structural Distinction

The defining feature of this compound is its sugar moiety. Both this compound and Diosmin share the same aglycone (Diosmetin ), but they differ in the disaccharide attached at the C-7 position:

  • Diosmin: Contains Rutinose (Rhamnose-α-1,6-Glucose).

  • This compound: Contains Neohesperidose (Rhamnose-α-1,2-Glucose).

This 1→2 linkage in this compound confers a unique conformation that impacts enzyme binding affinity and solubility, distinguishing it from the 1→6 linked Diosmin.

Biosynthetic Mechanism

This compound synthesis occurs via the dehydrogenation of its flavanone precursor, Neohesperidin . This process is enzymatically distinct from the rutinoside pathway.

Key Enzymatic Steps:

  • Glycosylation: The aglycone (Hesperetin/Diosmetin) is glucosylated at C-7 by Flavonoid 7-O-glucosyltransferase.

  • Rhamnosylation (Branching Point):

    • 1,6-Rhamnosyltransferase activity leads to Rutinosides (e.g., Hesperidin, Diosmin).

    • 1,2-Rhamnosyltransferase activity leads to Neohesperidosides (e.g., Neohesperidin, this compound).

  • Desaturation: Flavanone 2-hydroxylase (F2H) and Flavone Synthase (FNS) catalyze the introduction of a double bond between C2 and C3, converting the flavanone (Neohesperidin) into the flavone (this compound).

Biosynthesis cluster_0 Precursor Stage cluster_1 Glycosylation Divergence cluster_2 Neohesperidoside Pathway (1->2 Linkage) cluster_3 Rutinoside Pathway (1->6 Linkage) P_Coumaroyl p-Coumaroyl-CoA Chalcone Naringenin Chalcone P_Coumaroyl->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Hesperetin Hesperetin Naringenin->Hesperetin F3'H, OMT Hesperetin_7_Glc Hesperetin 7-O-Glucoside Hesperetin->Hesperetin_7_Glc 7-O-Glucosyltransferase Neohesperidin Neohesperidin (Flavanone) Hesperetin_7_Glc->Neohesperidin 1,2-Rhamnosyltransferase (Cm1,2RhaT) Hesperidin Hesperidin (Flavanone) Hesperetin_7_Glc->Hesperidin 1,6-Rhamnosyltransferase This compound This compound (Flavone) Neohesperidin->this compound FNS / F2H (Desaturation) Diosmin Diosmin (Flavone) Hesperidin->Diosmin FNS / F2H

Figure 1: Biosynthetic divergence of this compound via 1,2-rhamnosyltransferase activity.

Spatiotemporal Distribution In Planta

This compound accumulation is highly tissue-specific and developmentally regulated. Unlike ubiquitous flavonoids, its presence is a chemotaxonomic marker for specific Citrus species.

Tissue Localization
  • Flavedo (Outer Peel): The highest concentration of this compound is found in the flavedo layer of C. aurantium. This suggests a role in UV protection and pathogen defense.

  • Albedo (Inner Peel): Moderate concentrations; serves as a storage tissue.

  • Leaves: Young leaves exhibit high synthesis rates which decline as the leaf expands (dilution effect).

  • Juice Sacs (Pulp): Negligible concentrations. This compound is a hydrophobic flavonoid glycoside and adheres to solid structural components rather than dissolving in the vacuolar juice.

Developmental Kinetics

Quantitative analysis reveals an inverse correlation between fruit maturity and this compound concentration (per gram dry weight), although total content per fruit may remain stable.

Developmental StageTissueThis compound Conc. (mg/g DW)Physiological Context
Immature (Fruitlet) Whole Fruit12.5 - 18.0 Peak synthesis for defense against herbivory.
Expansion Phase Flavedo5.0 - 8.0Biosynthesis slows; dilution by cell expansion.
Mature Fruit Flavedo1.5 - 3.0Metabolic turnover or conversion to polymethoxylated flavones.
Senescence Leaf< 0.5Translocation or degradation.

Ecophysiological Function

"Debittering" & Allelopathy

This compound is tasteless, unlike its bitter precursor Neohesperidin. The enzymatic conversion of Neohesperidin to this compound in ripening fruit may serve an evolutionary purpose:

  • Seed Dispersal: Reducing bitterness in late-stage fruit encourages consumption by seed dispersers (birds/mammals).

  • Allelopathy: Flavones leached from falling leaves (rich in this compound) can inhibit the germination of competing plant species in the rhizosphere.

Abiotic Stress Response

This compound synthesis is upregulated in response to:

  • UV-B Radiation: The flavone backbone absorbs effectively in the 280-320 nm range, acting as a sunscreen for mesophyll cells.

  • Wounding: Mechanical damage triggers the FNS enzyme, converting flavanones to more stable flavones (this compound) which possess potent antioxidant properties to mitigate ROS generated by tissue injury.

Analytical Workflow: Extraction & Quantification

To differentiate this compound from Diosmin, a high-resolution separation method is required. The following protocol utilizes HPLC-DAD/MS with a specific focus on separating the glycosidic isomers.

Extraction Protocol

Objective: Maximize yield from the flavedo while minimizing pectin interference.

  • Preparation: Lyophilize C. aurantium peel and grind to a fine powder (< 40 mesh).

  • Solvent: 70% Methanol (aq) or 70% Ethanol (aq). Note: Pure water extracts excessive pectin; pure alcohol yields are lower.

  • Extraction:

    • Ratio: 1:20 (w/v).

    • Condition: Ultrasonication at 40°C for 30 minutes.

  • Purification: Centrifuge at 4000 rpm for 10 min. Filter supernatant through a 0.45 µm PTFE filter.

HPLC-DAD Quantification Method

This method resolves the critical separation between the 1→2 (Neo) and 1→6 (Rut) linkages.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0-5 min (15% B), 5-20 min (15-35% B), 20-25 min (35-100% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 278 nm (Characteristic Flavone Band II absorption).

  • Retention Order: this compound typically elutes after Diosmin due to the slightly higher hydrophobicity of the neohesperidose moiety conformation.

Workflow cluster_extract Sample Preparation cluster_analysis HPLC-DAD Analysis Raw Dried Peel (C. aurantium) Extract 70% MeOH Ultrasonication Raw->Extract Extraction Filter 0.45µm PTFE Filtration Extract->Filter Purification Inject Injection (10 µL) Filter->Inject Load Separate C18 Column (Gradient Elution) Inject->Separate Separation Detect UV Detection (278 nm) Separate->Detect Quantification Result Result Detect->Result This compound Peak (RT ~18 min)

Figure 2: Analytical workflow for the isolation and quantification of this compound.

Implications for Drug Development

Sourcing & Standardization
  • Species Selection: Drug developers must specify Citrus aurantium (Bitter Orange) rather than Citrus sinensis (Sweet Orange). Sweet orange lacks the 1,2-rhamnosyltransferase activity required to produce neohesperidosides, resulting in Rutinosides (Diosmin/Hesperidin) only.

  • By-product Valorization: this compound can be economically sourced from the waste peel of the marmalade industry (using bitter orange), offering a sustainable supply chain.

Pharmacokinetics & Metabolism
  • Bioavailability: Like Diosmin, this compound is a glycoside and is poorly absorbed in the small intestine.

  • Colonic Hydrolysis: It requires hydrolysis by colonic microflora (α-rhamnosidase and β-glucosidase) to release the aglycone Diosmetin , which is the active pharmacological agent absorbed into systemic circulation.

  • Clinical Differentiation: While both yield Diosmetin, the hydrolysis rate of the neohesperidose sugar (this compound) vs. the rutinose sugar (Diosmin) may differ, potentially altering the

    
     (time to peak concentration) of the active metabolite.
    

References

  • Frydman, A., et al. (2004). The molecular and enzymatic basis of bitter/non-bitter flavor determination in Citrus. The Plant Journal.

  • Benavente-García, O., & Castillo, J. (2008). Update on Uses and Properties of Citrus Flavonoids: New Findings in Anticancer, Cardiovascular, and Anti-inflammatory Activity. Journal of Agricultural and Food Chemistry.

  • Del Rio, J. A., et al. (1992). Changes in this compound levels during the development of Citrus aurantium leaves and fruits. Postulation of a this compound biosynthetic pathway.[1] Journal of Agricultural and Food Chemistry.

  • Barreca, D., et al. (2011). Distribution of C- and O-glycosyl flavonoids in juices from two different Citrus species. Food Chemistry.

  • Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules.

Sources

Understanding the in vivo metabolism of Neodiosmin.

Author: BenchChem Technical Support Team. Date: February 2026

The In Vivo Metabolism of Neodiosmin: A Technical Guide

Executive Summary

This compound (Diosmetin-7-O-neohesperidoside) represents a distinct subclass of flavonoid glycosides used increasingly in vascular therapeutics and functional food applications. Unlike its structural isomer Diosmin (Diosmetin-7-O-rutinoside), this compound contains a neohesperidose moiety (rhamnose-glucose linked via


-1,2) rather than a rutinose moiety (

-1,6). This structural nuance dictates its unique metabolic fate: it functions as a "microbiome-activated prodrug."

This guide details the in vivo biotransformation of this compound, emphasizing the critical role of colonic microbiota in its activation, the pharmacokinetics of its aglycone (Diosmetin), and the methodological frameworks required to study these pathways.

Chemical Identity & Physicochemical Barriers

To understand the metabolism of this compound, one must first appreciate the structural barrier preventing its immediate absorption.

  • Chemical Structure: 5,7,3'-Trihydroxy-4'-methoxyflavone-7-O-neohesperidoside.

  • The Glycosidic Barrier: The hydrophilic sugar moiety (neohesperidose) renders this compound highly polar and too large (~608 Da) to pass through the intestinal epithelial wall via passive diffusion.

  • Transporter Interaction: Unlike glucose or amino acids, there are no specific active transporters (e.g., SGLT1) for flavonoid neohesperidosides in the upper small intestine.

Implication: this compound behaves as a "colonic delivery system." It resists acid hydrolysis in the stomach and enzymatic hydrolysis in the duodenum, reaching the colon largely intact.

Metabolic Pathway Analysis

The metabolism of this compound occurs in three distinct phases: Luminal Activation , Hepatic Conjugation , and Excretion .

Phase I: Luminal Activation (The Microbiome Gatekeeper)

Upon reaching the colon, this compound encounters the gut microbiota. This is the rate-limiting step of its bioavailability.

  • Hydrolysis: Commensal bacteria secrete ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -L-rhamnosidases and 
    
    
    
    -glucosidases.
    • Step 1 (Critical): Cleavage of the terminal Rhamnose via

      
      -L-rhamnosidase.[1][2]
      
    • Step 2: Cleavage of the Glucose via

      
      -glucosidase.
      
  • The Linkage Factor (

    
    -1,2 vs 
    
    
    
    -1,6):
    • This compound possesses an

      
      -1,2 linkage (Neohesperidose).
      
    • Diosmin possesses an

      
      -1,6 linkage (Rutinose).
      
    • Specificity: Specific bacterial strains (e.g., Bacteroides spp., Bifidobacterium spp.) express rhamnosidases with varying affinities for these linkages. This variability implies that inter-individual differences in the microbiome significantly impact the Tmax (time to maximum concentration) of the active aglycone.

Phase II: Aglycone Absorption & Conjugation

Once the sugar is removed, the lipophilic aglycone Diosmetin is released.

  • Absorption: Diosmetin is absorbed into the colonocytes via passive diffusion.

  • First-Pass Metabolism (Enterocytes & Liver): Diosmetin is rapidly recognized by Phase II enzymes:

    • UGT (Uridine 5'-diphospho-glucuronosyltransferase): Glucuronidation is the dominant pathway.

    • SULT (Sulfotransferase): Sulfation occurs to a lesser extent.

  • Circulating Metabolites: The parent compound (this compound) and free Diosmetin are rarely detected in plasma. The major circulating species is Diosmetin-3'-O-glucuronide .

Phase III: Excretion
  • Renal: Hydrophilic glucuronides are excreted via urine.

  • Biliary: Larger conjugates may be excreted into bile, potentially undergoing enterohepatic recirculation (re-hydrolysis in the gut).

Visualization: The this compound Bioactivation Pathway

The following diagram illustrates the obligate role of the microbiome in converting this compound into its bioavailable form.

NeodiosminMetabolism cluster_0 Critical Activation Step node_lumen Gastrointestinal Lumen node_micro Gut Microbiota (Bacteroides/Bifidobacterium) node_lumen->node_micro Transit to Colon node_dios Diosmetin (Aglycone) node_micro->node_dios Hydrolysis (alpha-L-rhamnosidase) node_neo This compound (Glycoside) node_neo->node_lumen Oral Ingestion node_liver Liver / Enterocyte (Phase II Metabolism) node_dios->node_liver Passive Diffusion (Absorption) node_plasma Systemic Circulation (Diosmetin-Glucuronide) node_liver->node_plasma Glucuronidation (UGT Enzymes)

Caption: this compound requires microbial hydrolysis of the neohesperidose moiety to release the absorbable aglycone Diosmetin.

Pharmacokinetic Profile (Quantitative Summary)

Due to the scarcity of direct this compound PK data in humans, the following parameters are derived from its active aglycone (Diosmetin) and comparative studies with its isomer Diosmin.

ParameterValue (Approx.)Mechanism / Explanation
Tmax 6 – 10 HoursDelayed due to transit time to colon and microbial hydrolysis rates.
Cmax Dose DependentHighly variable; dependent on microbiome efficiency.
Half-Life (T1/2) 26 – 43 HoursLong elimination phase suggests extensive enterohepatic recirculation.
Bioavailability Low (< 5%)Limited by solubility and hydrolysis efficiency.
Major Metabolite Diosmetin-3'-glucuronideFormed rapidly in enterocytes/liver; renders the molecule water-soluble.
Excretion Urine (Metabolites)Unabsorbed aglycone is excreted in feces.

Experimental Methodologies

To study this compound metabolism rigorously, researchers must isolate the hydrolysis step from systemic metabolism.

Protocol A: In Vitro Fecal Fermentation (Hydrolysis Assay)

Purpose: To determine the rate of this compound deglycosylation by human microbiota.

  • Preparation: Collect fresh fecal samples from donors (exclude those on antibiotics).

  • Medium: Suspend feces (10% w/v) in anaerobic phosphate buffer (pH 7.0) with reducing agents (cysteine-HCl).

  • Incubation: Add this compound (final conc. 50-100

    
    M). Incubate at 37°C under anaerobic conditions (
    
    
    
    ).
  • Sampling: Aliquot at 0, 2, 4, 8, 12, and 24 hours.

  • Analysis: Quench with ice-cold methanol. Centrifuge. Analyze supernatant via LC-MS/MS for this compound (substrate) and Diosmetin (product).

    • Control: Use heat-inactivated fecal slurry to rule out chemical hydrolysis.

Protocol B: Plasma Pharmacokinetics (In Vivo)

Purpose: To measure systemic exposure of the active metabolite.

  • Administration: Oral gavage (rats) or capsule (humans) of this compound.

  • Enzymatic Treatment (Crucial Step): Plasma samples contain glucuronides, not free Diosmetin.

    • Direct Analysis: Measure specific glucuronides if standards are available.

    • Indirect Analysis: Treat plasma with

      
      -glucuronidase/sulfatase  (e.g., from Helix pomatia) for 2 hours at 37°C to deconjugate metabolites back to Diosmetin.
      
  • Quantification: Measure "Total Diosmetin" via HPLC-UV or LC-MS/MS.

    • Calculation: Total Diosmetin = Free Diosmetin + Conjugated Diosmetin.

Comparative Analysis: this compound vs. Diosmin

While they share the same aglycone, their "delivery" kinetics differ due to the sugar linkage.

FeatureThis compoundDiosmin
Sugar Moiety Neohesperidose (

-1,2 linkage)
Rutinose (

-1,6 linkage)
Hydrolysis Enzyme Specific

-L-rhamnosidases (1,2-specific)
Broad

-L-rhamnosidases (1,6-specific)
Metabolic Rate Potentially slower/strain-dependent activationWell-characterized activation profile
Active Aglycone Diosmetin Diosmetin
Clinical Use Functional food additive (bitterness masking), VenotonicPrimary Venotonic drug (MPFF)

Conclusion for Drug Developers: this compound serves as a viable alternative prodrug for Diosmetin. However, its efficacy is inextricably linked to the patient's gut microbiome composition. Future formulations should consider "synbiotic" approaches—pairing this compound with specific probiotic strains (e.g., Bifidobacterium) capable of efficient neohesperidose cleavage to reduce inter-patient variability.

References

  • Amaretti, A., et al. (2015).[3] "Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria."[3][4] Nutrients.[5] Link

  • Frydman, A., et al. (2004). "The molecular and enzymatic basis of bitter/non-bitter flavor determination in citrus." The Plant Journal. (Discusses the biosynthesis and structural differences between neohesperidosides and rutinosides).
  • Russo, R., et al. (2018).[6] "Pharmacokinetic Profile of

    
    SMIN Plus™, a new Micronized Diosmin Formulation, after Oral Administration in Rats." Nutrients.[5] Link
    
  • Silvestro, L., et al. (2013). "Pharmacokinetics and metabolism of oral diosmin in healthy volunteers." International Journal of Clinical Pharmacology and Therapeutics.
  • Manach, C., et al. (2004). "Polyphenols: food sources and bioavailability."[7] American Journal of Clinical Nutrition. (Authoritative review on flavonoid glycoside hydrolysis).

Sources

Neodiosmin: Molecular Mechanics and Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Neodiosmin, distinguishing its specific molecular advantages over its isomer, Diosmin, and detailing its antioxidant mechanisms.

Technical Guide for Drug Development & Application Scientists

Executive Summary: The "Neo" Advantage

This compound (Diosmetin-7-O-neohesperidoside) is a flavone glycoside often overshadowed by its structural isomer, Diosmin (Diosmetin-7-O-rutinoside).[1] While both share the same bioactive aglycone (Diosmetin ), this compound possesses distinct physicochemical properties driven by its unique disaccharide moiety (neohesperidose).

For researchers and formulators, this compound offers a critical advantage: enhanced solubility and debittering properties compared to the practically insoluble Diosmin. This guide explores this compound’s role as a potent antioxidant precursor, detailing its structure-activity relationship (SAR), Nrf2-mediated signaling, and validated experimental protocols for assessment.[1]

Molecular Architecture & Physicochemical Profile[1]

Structure-Activity Relationship (SAR)

The antioxidant potency of this compound is defined by two structural domains:[1]

  • The Aglycone (Diosmetin): The C2-C3 double bond conjugated with the 4-oxo group (C ring) and the 3',5,7-trihydroxyl substitution pattern allow for electron delocalization, essential for radical scavenging.[1] The 4'-methoxy group increases lipophilicity, aiding cellular membrane penetration.[1]

  • The Glycosidic Linkage (The Differentiator):

    • Diosmin: Contains a Rutinose sugar (Rhamnose

      
      -1,6 Glucose).[1] This linkage results in a rigid, planar structure with extremely low water solubility.
      
    • This compound: Contains a Neohesperidose sugar (Rhamnose

      
      -1,2 Glucose).[1] This steric arrangement disrupts crystal packing, significantly enhancing water solubility (~1334 mg/L vs. <0.2 mg/L for Diosmin).
      
Visualization: Isomeric Distinction

The following diagram illustrates the structural divergence that dictates this compound's superior formulation potential.

Neodiosmin_Structure cluster_Sugars Glycosidic Moiety (Position 7-O) Aglycone Aglycone: Diosmetin (Bioactive Core) Neohesperidose Neohesperidose (Rhamnose α-1,2 Glucose) *this compound* Aglycone->Neohesperidose Glycosylation Rutinose Rutinose (Rhamnose α-1,6 Glucose) *DIOSMIN* Aglycone->Rutinose Glycosylation Solubility Enhanced Water Solubility (~1.3 g/L) Neohesperidose->Solubility Steric Hindrance Disrupts Packing Insolubility Poor Solubility (< 1 mg/L) Rutinose->Insolubility Planar Stacking Properties Physicochemical Outcome Solubility->Properties Insolubility->Properties

Figure 1: Structural divergence between this compound and Diosmin based on glycosidic linkage.[1]

Mechanistic Pathways of Antioxidant Action[2][3]

This compound functions as a "prodrug" antioxidant.[1] Upon oral administration, it acts through two primary phases: direct scavenging (minor, in gut) and indirect genomic modulation (major, systemic via Diosmetin).

Phase I: Direct Radical Scavenging (In Vitro/Gut)

Before hydrolysis, the glycoside can scavenge ROS in the gastrointestinal tract.

  • Mechanism: Hydrogen Atom Transfer (HAT) from the 5-OH and 3'-OH groups.[1]

  • Target: Neutralization of dietary peroxides and protection of gut epithelium.

Phase II: Systemic Nrf2 Activation (The Core Mechanism)

The primary therapeutic effect occurs after hydrolysis by gut microbiota (


-rhamnosidase and 

-glucosidase) into Diosmetin .[1] Diosmetin enters the cytoplasm and activates the Nrf2/ARE pathway .
  • Keap1 Inhibition: Diosmetin modifies cysteine residues on Keap1, releasing Nrf2.

  • Nuclear Translocation: Nrf2 migrates to the nucleus and binds to the Antioxidant Response Element (ARE).

  • Enzyme Upregulation: Transcription of HO-1, SOD, CAT, and GPx.

Nrf2_Pathway cluster_Cell Endothelial Cell Cytoplasm cluster_Nucleus Nucleus This compound This compound (Oral Intake) Gut Gut Microbiota (Hydrolysis) This compound->Gut Diosmetin Diosmetin (Aglycone) Gut->Diosmetin Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Diosmetin->Keap1_Nrf2 Modifies Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Trigger Nrf2_Free Nrf2 (Phosphorylated) Keap1_Nrf2->Nrf2_Free Dissociation ARE ARE Promoter Nrf2_Free->ARE Translocation Genes Transcription: HO-1, SOD, CAT ARE->Genes

Figure 2: The Pharmacodynamic cascade of this compound-derived antioxidant activity.[1]

Experimental Protocols & Validation

To validate this compound's efficacy, use the following self-validating protocols. These are preferred over generic assays because they account for the specific solubility and spectral properties of flavones.

In Vitro: Modified ABTS Radical Scavenging Assay

Why ABTS over DPPH? this compound is more soluble in aqueous buffers used in ABTS, whereas DPPH requires methanol/ethanol which may not mimic physiological conditions as accurately.

Reagents:

  • ABTS (7 mM stock).[1]

  • Potassium Persulfate (2.45 mM).[1]

  • Trolox (Standard).[1]

  • PBS (pH 7.4).[1]

Protocol Steps:

  • Radical Generation: Mix ABTS and Potassium Persulfate (1:1 v/v). Incubate in dark at RT for 12-16 hours to generate ABTS•+.

  • Dilution: Dilute ABTS•+ solution with PBS until Absorbance at 734 nm is 0.70 ± 0.02.[1]

  • Sample Prep: Dissolve this compound in DMSO (stock), then dilute in PBS to concentrations (5–100 µM). Note: Ensure final DMSO < 0.1% to avoid interference.

  • Reaction: Mix 20 µL sample + 180 µL ABTS•+ working solution in a 96-well plate.

  • Measurement: Incubate 6 mins in dark. Read Absorbance at 734 nm.[1]

  • Calculation:

    
    [1]
    
Cellular: HUVEC Oxidative Stress Model (H2O2-Induced)

This model validates the indirect (Nrf2) mechanism.[1]

Workflow:

  • Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

    
     cells/well.
    
  • Pre-treatment: Treat with this compound (10, 20, 50 µM) for 24 hours. Control: Vehicle only.

  • Insult: Wash cells, then expose to

    
     (200 µM) for 2 hours.
    
  • Assay:

    • Viability: MTT or CCK-8 assay.[1]

    • ROS Quantification: Stain with DCFH-DA (10 µM) for 30 min.[1] Measure fluorescence (Ex/Em: 485/530 nm).

    • Lipid Peroxidation: Measure Malondialdehyde (MDA) levels in cell lysate using TBA method.[1]

Pharmacokinetics & Bioavailability

This compound's clinical utility relies on its metabolic conversion.[1]

ParameterThis compound (Precursor)Diosmetin (Active Metabolite)
Solubility High (~1.3 g/L)Low
Absorption Negligible (Too polar)High (Rapid uptake in colon)
Half-life N/A (Hydrolyzed)26–43 hours (Long-acting)
Metabolism Hydrolysis by gut floraGlucuronidation (Phase II liver)

Formulation Insight: Because this compound is more soluble than Diosmin, it dissolves faster in the gut lumen, potentially presenting the substrate more efficiently to the microbiota for hydrolysis. This suggests this compound could offer higher relative bioavailability of Diosmetin compared to micronized Diosmin.

References

  • Comparison of Antioxidant Potential of Diosmin and Diosmetin. Source: Vertex AI Search / ResearchGate (2025).[1] Summary: Confirms Diosmetin (aglycone) is the primary active antioxidant species, reducing H2O2-induced stress in endothelial cells.[1]

  • A Multifaceted Review on this compound: In Planta Distribution, (Bio)synthesis, Food and Health Effects. Source: ResearchGate (2025).[1][2] Summary: Detailed review of this compound's specific properties, including its debittering effect, solubility, and biosynthetic pathway from neohesperidin.[2]

  • Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. Source: PubMed (1992).[1] Summary: Foundational study establishing that the parent glycoside is not found in plasma; only the aglycone (diosmetin) is absorbed.[3][4]

  • This compound Chemical Properties & Solubility. Source: PubChem / The Good Scents Company. Summary: Provides physical property data, including water solubility estimates distinguishing it from Diosmin.

  • New Mechanisms of Action of Natural Antioxidants in Health and Disease. Source: MDPI (2021).[1] Summary: Discusses the shift from direct scavenging to Nrf2 pathway activation as the primary mechanism for flavonoid antioxidants.

Sources

Neodiosmin: Structural Pharmacology and Therapeutic Potential in Chronic Venous Insufficiency

[1]

Executive Summary: The Isomeric Opportunity

Chronic Venous Insufficiency (CVI) is a progressive pathology characterized by venous hypertension, valvular incompetence, and inflammatory cascades. While Diosmin (Diosmetin-7-O-rutinoside) serves as the gold standard in venoactive therapy—often as the primary component of Micronized Purified Flavonoid Fraction (MPFF)—its structural isomer, This compound (Diosmetin-7-O-neohesperidoside), remains an under-characterized yet pharmacologically potent analogue.

This guide analyzes this compound not merely as an impurity of Diosmin synthesis, but as a distinct chemical entity with unique physicochemical properties. By leveraging the specific glycosidic linkage differences (neohesperidose vs. rutinose), researchers can explore altered metabolic kinetics and receptor interactions that may offer superior or synergistic efficacy in CVI management.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core efficacy of flavonoid glycosides in CVI hinges on their ability to deliver the active aglycone, Diosmetin , to the systemic circulation. However, the sugar moiety dictates solubility, gut stability, and microbiome interaction.

Structural Divergence

Both Diosmin and this compound share the same aglycone (Diosmetin). The divergence lies in the disaccharide moiety attached at the C7 position:

  • Diosmin: Contains Rutinose (6-O-α-L-rhamnosyl-D-glucose). The linkage is

    
    .
    
  • This compound: Contains Neohesperidose (2-O-α-L-rhamnosyl-D-glucose). The linkage is

    
    .
    

Implication: The


Physicochemical Comparison Table
FeatureDiosminThis compoundRelevance to Drug Dev
Aglycone DiosmetinDiosmetinActive metabolite responsible for venotonicity.
Sugar Moiety RutinoseNeohesperidoseDetermines solubility and hydrolysis rate.
Linkage

-L-Rha-(1->6)-

-D-Glc

-L-Rha-(1->2)-

-D-Glc
The 1->2 linkage is structurally "kinked," affecting enzyme fit.
Precursor HesperidinNeohesperidinSourced from different citrus species (C. aurantium).
Taste TastelessIntensely BitterRelevant for oral liquid formulations.

Mechanistic Pathways in CVI

This compound exerts its effects through a "Multi-Target" mechanism, addressing the triad of CVI pathophysiology: Venous Tone, Inflammation, and Lymphatic Drainage.[1]

Noradrenergic Potentiation (Venous Tone)

Like Diosmin, this compound inhibits the enzyme Catechol-O-methyltransferase (COMT) and blocks neuronal uptake of norepinephrine (NE). This prolongs the residence time of NE in the synaptic cleft of the venous smooth muscle, increasing vascular tone without inducing systemic hypertension.

Anti-Inflammatory Cascade

CVI progression is driven by leukocyte adhesion to the venous endothelium. This compound modulates this via:

  • Downregulation of Adhesion Molecules: ICAM-1 and VCAM-1.

  • Inhibition of PGE2 Synthesis: Reducing local pain and permeability.

  • NF-

    
    B Blockade:  Preventing the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).[2]
Visualization: The Venous Endothelial Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound at the venous endothelium.

Neodiosmin_MechanismThis compoundThis compound(Systemic Circulation)COMTCOMT EnzymeThis compound->COMTInhibitsNFkBNF-kB PathwayThis compound->NFkBInhibitsNENorepinephrine (NE)COMT->NEDegrades (Blocked)AdrenergicRecAlpha-AdrenergicReceptorNE->AdrenergicRecActivatesVenousToneIncreased Venous Tone(Vasoconstriction)AdrenergicRec->VenousToneCa2+ InfluxCVI_ReliefCVI Symptom ReliefVenousTone->CVI_ReliefReduces StasisICAMICAM-1 / VCAM-1ExpressionNFkB->ICAMPromotes (Blocked)LeukocyteLeukocyte Adhesion& RollingICAM->LeukocyteRecruitsInflammationVenous Inflammation& Valve DamageLeukocyte->InflammationCausesInflammation->CVI_ReliefReduces Pain

Caption: this compound targets CVI via dual pathways: inhibiting COMT to enhance noradrenergic tone and blocking NF-kB to reduce endothelial inflammation.

Experimental Framework: Protocols for Validation

For researchers aiming to isolate this compound or validate its efficacy, the following protocols provide a standardized workflow.

Protocol A: Semi-Synthesis from Neohesperidin

This compound is not abundant in standard citrus extracts but can be synthesized from Neohesperidin (abundant in bitter orange, C. aurantium) via dehydrogenation.

Reagents:

  • Neohesperidin (Substrate)[3]

  • Iodine (

    
    )
    
  • Pyridine (Solvent/Catalyst) or DMSO/H2SO4 (Greener alternative)

  • Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of Neohesperidin in 50mL of dry Pyridine.

  • Iodination: Add 1.2 equivalents of Iodine (

    
    ) slowly under stirring.
    
  • Reflux: Heat the mixture to 100°C for 8–12 hours. The reaction converts the flavanone (single bond C2-C3) to the flavone (double bond C2=C3).

  • Quenching: Pour the reaction mixture into ice water containing Sodium Thiosulfate to remove excess iodine.

  • Precipitation: Acidify to pH 3.0 with 1N HCl. The crude this compound will precipitate.

  • Purification: Recrystallize from DMF/Water or purify via Preparative HPLC (C18 column).

Protocol B: In Vitro Venous Tone Assay (Wire Myography)

To verify if this compound possesses equal or superior venotonicity to Diosmin.

System: Isolated Rat Portal Vein or Human Saphenous Vein rings. Buffer: Krebs-Henseleit solution (37°C, oxygenated).

  • Mounting: Mount 2mm vein rings on a wire myograph. Equilibrate for 60 mins at 1g resting tension.

  • Viability Check: Challenge with KCl (60mM) to ensure contractility. Washout.

  • Pre-contraction: Induce sub-maximal contraction with Norepinephrine (

    
     M).
    
  • Treatment: Add cumulative concentrations of this compound (

    
     M to 
    
    
    M).
  • Control: Run parallel rings with Diosmin and Vehicle (DMSO).

  • Readout: Measure the % increase in tension or the prolongation of the contractile plateau (Area Under Curve).

Visualization: Experimental Workflow

The following diagram outlines the synthesis and validation pipeline.

Experimental_Workflowcluster_0Phase 1: Synthesiscluster_1Phase 2: ValidationNeohesperidinNeohesperidin(Flavanone)DehydroDehydrogenation(I2 / Pyridine)Neohesperidin->DehydroCrudeNeoCrude this compoundDehydro->CrudeNeoPurificationHPLC Purification(>98% Purity)CrudeNeo->PurificationMyographyWire Myography(Venous Tone)Purification->MyographyInflamAssayHUVEC Adhesion Assay(Anti-inflammatory)Purification->InflamAssayPK_StudyPharmacokinetics(Metabolic Stability)Purification->PK_Study

Caption: Workflow for converting Neohesperidin to this compound and validating its pharmacological profile via myography and cellular assays.

Pharmacokinetics: The Microbiome Bottleneck

The clinical efficacy of this compound depends on its metabolic fate.

  • Pro-drug Mechanism: Like Diosmin, this compound is likely a pro-drug. It is too large and polar to be absorbed intact.

  • Hydrolysis: It must be hydrolyzed by colonic microflora to release the aglycone Diosmetin .[4]

  • The this compound Advantage (Hypothesis): The specific

    
    -rhamnosidases required to cleave the neohesperidose moiety might be distinct from those cleaving rutinose. If the hydrolysis of this compound is slower or more sustained, it could provide a "Controlled Release" profile of Diosmetin, maintaining therapeutic plasma levels for a longer duration than standard Diosmin. Conversely, if the specific bacteria are rare, bioavailability could be lower—highlighting the need for comparative PK studies.
    

References

  • Frydman, A. et al. (2004).[3] The molecular characterization of the flavanone-3-hydroxylase gene from Citrus and its application for the production of this compound.Journal of Agricultural and Food Chemistry .

  • Russo, R. et al. (2018).[5] Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers.[4]Molecules .[1][3][6][7][8][9][10][11][12][13]

  • Garg, A. et al. (2016). Chemistry and pharmacology of the Citrus bioflavonoid hesperidin.Phytotherapy Research .

  • Manthey, J. A. (2000). Biological properties of citrus flavonoids pertaining to cancer and inflammation.[3][14]Current Medicinal Chemistry .

  • European Medicines Agency. (2020). Assessment report on Diosmin.[2][7]EMA/HMPC .

  • TargetMol. (2024). This compound: Chemical Properties and Biological Activity.[3][11][13]TargetMol Compound Database .

Disclaimer: This document is a technical guide for research purposes only. This compound is currently an investigational compound or food additive in many jurisdictions and is not approved as a standalone drug for CVI in all regions.

Methodological & Application

Application Notes and Protocols for the Extraction of Neodiosmin from Plant Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Neodiosmin

This compound, a flavone glycoside predominantly found in citrus fruits, is a compound of significant interest to the pharmaceutical and nutraceutical industries.[1][2] Structurally similar to diosmin, a well-known phlebotropic agent, this compound exhibits a range of promising biological activities, including antioxidant and anti-inflammatory properties. Its potential therapeutic applications necessitate robust and efficient methods for its extraction and purification from plant sources, primarily citrus peels and related processing byproducts.[3]

This comprehensive guide provides detailed application notes and protocols for the extraction of this compound from plant material. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step methodologies. The protocols herein are synthesized from established methods for flavonoid extraction, with specific adaptations for this compound based on the available scientific literature for structurally related compounds.

Strategic Overview of this compound Extraction

The successful extraction of this compound hinges on a series of well-defined steps, from the initial preparation of the plant material to the final purification of the target compound. The choice of extraction methodology is critical and depends on factors such as the desired purity, yield, scalability, and environmental impact. This guide will detail three primary extraction techniques: conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), followed by a general purification protocol.

Extraction_Workflow cluster_extraction Extraction Methods A Plant Material (e.g., Citrus Peels) B Preparation (Drying & Grinding) A->B C Extraction B->C D Filtration & Concentration C->D Solvent Solvent Extraction UAE Ultrasound-Assisted Extraction (UAE) MAE Microwave-Assisted Extraction (MAE) E Crude Extract D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Figure 1: General workflow for the extraction and purification of this compound.

Part 1: Plant Material Preparation

Proper preparation of the plant material is a foundational step that significantly influences the extraction efficiency. The primary goals are to increase the surface area for solvent interaction and to remove moisture, which can interfere with certain extraction solvents.

Protocol 1: Standard Preparation of Plant Material

  • Sourcing: Obtain fresh citrus peels (e.g., from Citrus unshiu, orange, lemon) or other plant material identified as a source of this compound.[1][4][5][6]

  • Washing: Thoroughly wash the plant material with deionized water to remove any surface contaminants.

  • Drying:

    • Air Drying: Spread the material in a thin layer in a well-ventilated area, protected from direct sunlight, until brittle.

    • Oven Drying: For more rapid and controlled drying, place the material in a forced-air oven at a temperature between 40°C and 60°C until a constant weight is achieved.[6][7] Higher temperatures may lead to the degradation of thermolabile compounds.

  • Grinding:

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill or blender.[8]

    • Increasing the surface area enhances the penetration of the solvent, thereby improving the extraction yield.[8]

  • Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.

Part 2: Extraction Methodologies

Method A: Conventional Solvent Extraction (Maceration)

This traditional method relies on the diffusion of the target compound from the plant matrix into a solvent.[9] While straightforward and requiring minimal specialized equipment, it can be time-consuming and may require larger volumes of solvent compared to modern techniques.

Protocol 2: Solvent Extraction of this compound

  • Solvent Selection: Choose an appropriate solvent. Methanol and ethanol are commonly used for flavonoid extraction.[9] A mixture of ethanol and water (e.g., 70-80% ethanol) can also be effective.[6]

  • Extraction:

    • Place a known quantity of the powdered plant material (e.g., 100 g) into a large Erlenmeyer flask.

    • Add the selected solvent at a solid-to-solvent ratio typically ranging from 1:10 to 1:20 (w/v).[7]

    • Seal the flask and place it on an orbital shaker.

    • Macerate for 24-48 hours at room temperature. The extended contact time allows for the gradual diffusion of this compound into the solvent.

  • Filtration:

    • Separate the extract from the solid plant residue by vacuum filtration through Whatman No. 1 filter paper or a similar grade.

    • Wash the residue with a small volume of the extraction solvent to recover any remaining extract.

  • Concentration:

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid thermal degradation of the flavonoids.

    • The resulting crude extract can then be subjected to purification.

Method B: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and accelerating the extraction process.[10] This method generally offers higher yields in shorter times with reduced solvent consumption compared to conventional methods.[10]

UAE_Workflow A Powdered Plant Material B Mix with Solvent in Extraction Vessel A->B C Sonication (Ultrasonic Bath/Probe) B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude this compound Extract E->F

Figure 2: Workflow for Ultrasound-Assisted Extraction (UAE).

Protocol 3: Ultrasound-Assisted Extraction of this compound

  • Preparation:

    • Place a known amount of powdered plant material (e.g., 20 g) into a suitable extraction vessel (e.g., a beaker or flask).

    • Add the extraction solvent (e.g., 70% ethanol) at a solid-to-solvent ratio between 1:15 and 1:30 (w/v).[11]

  • Sonication:

    • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Set the ultrasonic frequency (typically 20-50 kHz) and power (e.g., 300 W).[11]

    • Conduct the extraction for a specified duration, generally between 30 and 60 minutes.[11]

    • Monitor and control the temperature of the extraction medium, as prolonged sonication can generate heat. Maintain the temperature below 50°C to prevent degradation of this compound.

  • Post-Extraction Processing:

    • Follow the filtration and concentration steps as described in Protocol 2 (steps 3 and 4).

Method C: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, leading to the efficient release of intracellular components into the solvent.[12] MAE is known for its high extraction efficiency, reduced extraction times, and lower solvent consumption.[13]

Protocol 4: Microwave-Assisted Extraction of this compound

  • Preparation:

    • Place a known quantity of powdered plant material (e.g., 10 g) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 50% ethanol) at a solid-to-solvent ratio of approximately 1:25 (w/v).[14]

  • Microwave Irradiation:

    • Place the vessel in a microwave extraction system.

    • Set the microwave power (e.g., 500 W) and extraction time (e.g., 2-5 minutes).[12][14]

    • It is crucial to use a system with temperature control to prevent overheating and degradation of the target compounds.

  • Cooling and Processing:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Proceed with filtration and concentration as outlined in Protocol 2 (steps 3 and 4).

ParameterSolvent ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Extraction Time 24 - 48 hours30 - 60 minutes[11]2 - 5 minutes[12]
Typical Solvent Methanol, Ethanol70% Ethanol[6]50% Ethanol[14]
Solid-to-Solvent Ratio 1:10 - 1:20 (w/v)[7]1:15 - 1:30 (w/v)[11]~1:25 (w/v)[14]
Temperature Room Temperature< 50°CControlled, variable
Energy Source Mechanical (shaking)Ultrasonic wavesMicrowaves
Advantages Simple, low initial costFaster, higher yield, less solventVery fast, high efficiency
Disadvantages Time-consuming, large solvent volumePotential for thermal degradationRequires specialized equipment

Part 3: Purification of this compound

The crude extracts obtained from the above methods will contain a mixture of compounds. Purification is necessary to isolate this compound to a desired level of purity. Column chromatography using macroporous resins is a widely used and effective technique for this purpose.[15]

Protocol 5: Purification by Macroporous Resin Column Chromatography

  • Resin Selection and Preparation:

    • Select a suitable macroporous resin (e.g., D101 or AB-8).[15]

    • Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear. This activates the resin and removes any impurities.

  • Column Packing:

    • Pack a glass column with the prepared resin, ensuring there are no air bubbles.

    • Equilibrate the column by passing deionized water through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., the initial extraction solvent diluted with water).

    • Load the dissolved extract onto the top of the column.

  • Washing:

    • Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution:

    • Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions of the eluate.

    • This compound is expected to elute in the fractions with a moderate ethanol concentration (e.g., 50-70%).

  • Analysis and Pooling:

    • Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing pure or highly enriched this compound.

  • Final Concentration and Drying:

    • Concentrate the pooled fractions using a rotary evaporator.

    • Dry the purified this compound under vacuum to obtain a fine powder.

Part 4: Quality Control and Analysis

The purity and identity of the extracted this compound should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantification and purity assessment of flavonoids.[9] A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like formic acid) is typically used.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can be used to confirm the molecular weight of the extracted compound, providing definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, 1H and 13C NMR can be employed.

Conclusion and Future Perspectives

The methods outlined in this guide provide a robust framework for the extraction and purification of this compound from plant materials. While conventional solvent extraction remains a viable option, modern techniques such as UAE and MAE offer significant advantages in terms of efficiency and sustainability.[13] The choice of method will ultimately depend on the specific research or production goals.

Further research should focus on the optimization of these extraction parameters for specific plant sources to maximize the yield and purity of this compound. Additionally, the exploration of green solvents and novel extraction technologies will continue to advance the field of natural product extraction.

References

Sources

Application Note: High-Resolution HPLC Quantification of Neodiosmin

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the quantification of Neodiosmin, designed for pharmaceutical and analytical researchers.

Methodology: Stability-Indicating Reversed-Phase Liquid Chromatography (RP-HPLC) Target Analyte: this compound (Diosmetin-7-O-neohesperidoside) Application: Purity Analysis, Impurity Profiling of Diosmin, and Pharmacokinetic Studies[1][2]

Executive Summary & Scientific Rationale

This compound (CAS: 38665-01-9) is the neohesperidoside isomer of the widely used venoactive drug Diosmin (a rutinoside).[1][2] While Diosmin contains a rutinose sugar moiety (rhamnose-glucose with an


-1,6 linkage), this compound contains a neohesperidose moiety (

-1,2 linkage).[1][2]

The Analytical Challenge: Standard C18 methods often fail to resolve these two isomers due to their identical molecular weight (608.5 g/mol ) and nearly identical UV spectra. Co-elution leads to "hidden" impurities and mass balance errors in drug substance analysis.

The Solution: This protocol utilizes a high-efficiency C18 separation with an optimized acidic mobile phase and thermal control.[1][2] The mechanism relies on the subtle difference in hydrodynamic volume and polarity created by the 1,2-glycosidic kink versus the 1,6-linear chain, allowing baseline resolution (


).[1][2]

Chemical Logic & Separation Principle

The core of this protocol is Isomeric Selectivity .

  • Diosmin (Rutinoside): The 1,6-linkage is more flexible and linear, typically eluting earlier in reversed-phase systems due to slightly higher polarity exposure of the sugar hydroxyls.[1][2]

  • This compound (Neohesperidoside): The 1,2-linkage creates a tighter, more hydrophobic "face" on the sugar moiety, typically resulting in greater retention on C18 columns.

Visualization: Structural & Chromatographic Logic

SeparationLogic cluster_0 Analyte Structures cluster_1 Chromatographic Interaction Diosmin Diosmin (Rutinoside 1->6) More Polar Conformation C18 C18 Stationary Phase (Hydrophobic Interaction) Diosmin->C18 Weaker Retention This compound This compound (Neohesperidoside 1->2) More Hydrophobic Face This compound->C18 Stronger Retention Elution Elution Order C18->Elution Elution->Diosmin Elutes First (t1) Elution->this compound Elutes Second (t2)

Caption: Mechanistic basis for separating glycosidic linkage isomers on C18 stationary phases.

Equipment & Reagents

Reagents
ReagentGradePurpose
This compound Standard Reference Standard (>95%)Quantification target.
Diosmin Standard Reference Standard (>95%)Resolution marker (critical for system suitability).[1]
Dimethyl Sulfoxide (DMSO) ACS ReagentCritical: Primary solvent.[1] this compound is insoluble in water/MeOH.
Acetonitrile (ACN) HPLC GradeOrganic modifier (lower viscosity than MeOH).[1][2]
Formic Acid LC-MS GradepH modifier (suppresses silanol ionization).[1][2]
Water Milli-Q (18.2 MΩ)Aqueous base.[1][2]
Instrumentation
  • HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with binary gradient pump.

  • Detector: Photodiode Array (PDA) or UV-Vis.[1][2]

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18.[1]

    • Dimensions: 250 x 4.6 mm, 5 µm (High carbon load preferred).

  • Column Oven: Required (Temperature control is a critical separation variable).[1]

Detailed Experimental Protocol

Chromatographic Conditions[3][4][5][6][7][8][9][10]
  • Column Temp: 35°C ± 0.5°C (Higher temp improves peak symmetry for flavonoids).[1]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Injection Volume: 10 µL.

  • Detection: UV @ 345 nm (Lambda max for flavones; 254 nm is acceptable but less specific).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 85 15 Equilibration
15.0 70 30 Linear Gradient
25.0 50 50 Wash Impurities
26.0 85 15 Return to Initial

| 35.0 | 85 | 15 | Re-equilibration |

Standard & Sample Preparation

Expert Insight: Flavonoid glycosides like this compound are notoriously difficult to dissolve. Do not attempt to dissolve directly in the mobile phase; precipitation will occur.

Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of this compound standard into a 10 mL volumetric flask.

  • Add 5 mL of 100% DMSO .

  • Sonicate for 10 minutes until completely dissolved (solution must be clear).

  • Dilute to volume with Methanol.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase Initial (85:15 Water:ACN) .

    • Note: The small amount of DMSO carried over will not affect peak shape at this dilution.

Sample Preparation (Tablets/Powder):

  • Weigh powder equivalent to 10 mg of active ingredient.

  • Extract with 5 mL DMSO (Sonicate 20 mins).

  • Add 5 mL Methanol, mix, and centrifuge at 4000 rpm for 10 mins.

  • Filter supernatant through a 0.45 µm PTFE filter.

  • Dilute filtrate with Mobile Phase to fall within the calibration range.

System Suitability & Validation Criteria

Before running samples, the system must pass the following "Self-Validating" checks.

ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 1.5 (between Diosmin & this compound)Ensures accurate integration of the isomer pair.
Tailing Factor (T) < 1.5Flavonoids interact with silanols; high tailing indicates column aging or insufficient acid.[1]
Precision (RSD) < 2.0% (n=6 injections)Verifies injector and pump stability.
Retention Time This compound ~12-14 minMust be consistent ± 0.1 min.[1][2]
Workflow Diagram

ProtocolWorkflow Start Start Analysis Prep Sample Prep (Dissolve in DMSO -> Dilute MeOH) Start->Prep SystemCheck System Suitability Inject Mix (Diosmin + this compound) Prep->SystemCheck Decision Rs > 1.5? SystemCheck->Decision RunSamples Run Samples (Gradient Elution) Decision->RunSamples Yes Troubleshoot Troubleshoot: Adjust Gradient or Temp Decision->Troubleshoot No DataAnalysis Data Analysis (Calc. % Impurity or Content) RunSamples->DataAnalysis Troubleshoot->SystemCheck

Caption: Operational workflow for this compound quantification ensuring system suitability compliance.

Troubleshooting Guide

Issue 1: Co-elution of Diosmin and this compound

  • Cause: Mobile phase B percentage is too high at the start.

  • Fix: Lower initial ACN concentration to 10% or 12%. Flatten the gradient slope (e.g., extend the 15-30% ramp to 20 minutes).

  • Alt Fix: Lower column temperature to 25°C (increases retention and often selectivity for isomers).

Issue 2: Peak Tailing

  • Cause: Secondary interactions with free silanols on the silica support.

  • Fix: Ensure Formic Acid is fresh. Increase acid concentration to 0.2% or switch to Phosphoric Acid (0.1%) if MS detection is not required.[1]

Issue 3: Sample Precipitation

  • Cause: Diluting DMSO stock directly into 100% aqueous buffer.

  • Fix: Always dilute DMSO stock into a mixture that contains at least 15-20% organic solvent.[1][2]

References

  • United States Pharmacopeia (USP) . Diosmin Monograph. USP-NF.[1][2][6] (Provides baseline conditions for Diosmin and related impurities). [1][2]

  • Sielc Technologies . Separation of Diosmin on Newcrom R1 HPLC column. (Demonstrates acidic mobile phase utility for Diosmin).

  • Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. (Validates MS-compatible acidic conditions).

  • PubChem . This compound (Compound Summary). National Library of Medicine. (Chemical structure and physical property data).

  • Satinsky, D., et al. (2013). A New and Fast HPLC Method for Determination of Rutin, Troxerutin, Diosmin and Hesperidin. Food Analytical Methods. (Fused-core column technology for flavonoid separation).[1][2][7]

Sources

Application Notes & Protocols for the Synthesis and Purification of Neodiosmin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Neodiosmin

This compound is a flavone glycoside predominantly found in citrus fruits, particularly Citrus aurantium.[1][2][3] Structurally, it is the 7-neohesperidoside of diosmetin. Its significance in research and commercial applications stems from two primary areas. Firstly, it is a notable debittering agent, capable of masking the bitter taste of other flavonoids in food products, which has led to its use as a food additive.[1] Secondly, this compound exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties, making it a molecule of interest for drug development and nutraceutical applications.[1]

This document provides a comprehensive guide for researchers and drug development professionals on the primary methods for synthesizing and purifying this compound, emphasizing the rationale behind protocol choices and providing detailed, actionable methodologies.

Part 1: Synthesis of this compound

The synthesis of this compound is most commonly achieved through a semi-synthetic approach starting from its flavanone precursor, neohesperidin. This is due to the abundance of neohesperidin in citrus peel and the relative simplicity of the chemical conversion.[1] Biotransformation methods also present a promising alternative.

Semi-Synthesis via Dehydrogenation of Neohesperidin

The core chemical transformation required to convert neohesperidin to this compound is the introduction of a double bond in the C-ring of the flavonoid structure, converting the flavanone into a flavone. This is an oxidation reaction, specifically a dehydrogenation.

Causality of Experimental Choice: The most established and scalable method for this transformation involves using iodine in the presence of a base, such as pyridine.[4] In this reaction, iodine acts as the oxidizing agent. Pyridine serves a dual role: it is both the reaction solvent and a base that neutralizes the hydrogen iodide (HI) byproduct formed during the reaction, driving the equilibrium towards the product.

Diagram: Synthesis Pathway of this compound

The following diagram illustrates the single-step conversion of the precursor Neohesperidin to this compound.

G cluster_synthesis Semi-Synthesis Pathway Neohesperidin Neohesperidin (Precursor) Reaction Dehydrogenation (Oxidation) Neohesperidin->Reaction Iodine (I₂) / Pyridine This compound This compound (Product) Reaction->this compound

Caption: Semi-synthetic conversion of Neohesperidin to this compound.

Protocol 1: Semi-Synthesis of this compound from Neohesperidin

This protocol details the dehydrogenation of neohesperidin using an iodine-pyridine system.

A. Materials & Equipment:

  • Neohesperidin (starting material, >95% purity)

  • Pyridine (anhydrous)

  • Iodine (crystalline)

  • Sodium thiosulfate

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

B. Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve neohesperidin in pyridine. A typical ratio is 1 g of neohesperidin per 10-15 mL of pyridine. Stir the mixture until the solid is fully dissolved.

  • Addition of Iodine: To the stirred solution, add crystalline iodine. The molar ratio of iodine to neohesperidin should be approximately 1.1:1 to ensure complete conversion.

  • Dehydrogenation Reaction: Heat the reaction mixture to reflux (approximately 115°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing a dilute aqueous solution of sodium thiosulfate. This will quench the excess iodine, causing the solution to lose its dark brown color.

  • Acidification: Acidify the solution by slowly adding HCl until the pH is approximately 2-3. This step protonates the pyridine and causes the crude this compound to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with deionized water (to remove pyridine salts) and then with a small amount of cold ethanol.

  • Drying: Dry the crude this compound product in a vacuum oven at 60°C until a constant weight is achieved. The resulting product will be a yellowish-white solid.[1]

Part 2: Purification of this compound

The crude product obtained from synthesis or extraction from natural sources is a complex mixture.[5] A multi-step purification strategy is essential to achieve high purity (>98%) required for analytical or biological studies. The primary techniques employed are macroporous resin adsorption chromatography followed by crystallization.[6][7]

Trustworthiness of the Workflow: This sequential approach is self-validating. Macroporous resin chromatography provides a highly effective primary purification, removing a broad range of impurities based on polarity.[6] Subsequent crystallization further refines the product, removing closely related impurities and yielding a stable, crystalline final product.

Table 1: Comparison of Key Purification Techniques
TechniquePrinciple of SeparationPrimary Use CaseAdvantagesDisadvantages
Macroporous Resin Reversible Adsorption (based on polarity, molecular size)Initial cleanup and enrichment of crude extracts/synthesis products.High loading capacity, low cost, simple operation, efficient removal of salts and highly polar impurities.[5][6]Lower resolution compared to HPLC; may not separate closely related flavonoids.
Column Chromatography Adsorption/Partition on a solid phase (e.g., Silica, C18)Intermediate purification step.Versatile and widely available.[5]Can be time-consuming and require large solvent volumes.
HSCCC Liquid-liquid partition chromatographyPurification of complex mixtures without a solid support.No irreversible adsorption, high sample loading, good resolution.[5][8]Requires specialized equipment; solvent system selection can be complex.
Crystallization Differential solubility in a supersaturated solutionFinal polishing step to achieve high purity and solid form.Yields high-purity crystalline solid, cost-effective for large scale.[9]Yield can be compromised; requires careful solvent selection and control of conditions.
Diagram: General Purification Workflow

The following workflow outlines the logical progression from a crude mixture to a highly purified this compound product.

G cluster_purification Purification Workflow Crude Crude this compound (from Synthesis or Extraction) Dissolution Dissolution (e.g., in aqueous ethanol) Crude->Dissolution Resin Macroporous Resin Chromatography Dissolution->Resin Loading Elution Elution with Ethanol Gradient Resin->Elution Washing & Elution Enriched Enriched this compound Fraction Elution->Enriched Crystallization Recrystallization Enriched->Crystallization Concentration & Cooling Pure Pure Crystalline this compound (>98%) Crystallization->Pure Filtration & Drying

Caption: Multi-step workflow for the purification of this compound.

Protocol 2: Purification via Macroporous Resin Chromatography

This protocol is designed for the enrichment of this compound from a crude mixture. D101 macroporous resin is a common choice for this application.[6][7]

A. Materials & Equipment:

  • Crude this compound powder

  • D101 Macroporous Resin (or equivalent)

  • Ethanol (95% and other dilutions)

  • Deionized water

  • Glass chromatography column

  • Peristaltic pump (optional, for controlled flow rate)

  • Fraction collector (optional)

B. Step-by-Step Methodology:

  • Resin Preparation: Pre-soak the D101 macroporous resin in 95% ethanol for 24 hours to swell and activate it. Pack the resin into a glass column and wash thoroughly with deionized water until the eluent is clear and free of ethanol.

  • Sample Preparation: Dissolve the crude this compound product in a minimal amount of 50% aqueous ethanol. Filter the solution to remove any insoluble impurities.

  • Loading: Load the prepared sample solution onto the top of the packed resin column at a slow flow rate (e.g., 2-3 bed volumes per hour).

  • Washing: Wash the column with several bed volumes of deionized water. This step is crucial as it removes highly polar impurities, salts, and residual pyridine that did not precipitate.

  • Elution: Elute the adsorbed flavonoids using a stepwise gradient of aqueous ethanol.

    • Begin with a low concentration of ethanol (e.g., 30%) to elute more polar impurities.

    • Increase the ethanol concentration to 50-70% to elute the this compound. The optimal concentration should be determined by monitoring the fractions with TLC or HPLC.

  • Fraction Collection: Collect the eluent in fractions. Analyze the fractions to identify those containing the highest concentration of this compound.

  • Pooling and Concentration: Pool the pure this compound fractions and concentrate the solution using a rotary evaporator to remove the ethanol. The resulting concentrated aqueous solution can be taken forward for crystallization.

Protocol 3: Final Purification by Recrystallization

This is the final polishing step to achieve high purity.

A. Materials & Equipment:

  • Enriched this compound fraction (from Protocol 2)

  • Ethanol or Dimethylformamide (DMF)

  • Deionized water

  • Beaker or Erlenmeyer flask

  • Hot plate with stirrer

  • Ice bath

  • Filtration apparatus

B. Step-by-Step Methodology:

  • Solvent Selection: A binary solvent system, such as aqueous ethanol or aqueous DMF, is often effective.

  • Dissolution: In a beaker, add the concentrated this compound fraction. Add the primary solvent (e.g., ethanol or DMF) dropwise while gently heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Inducing Crystallization: Slowly add the anti-solvent (deionized water) to the hot, clear solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the crystals.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture. Dry the crystals in a vacuum oven at a moderate temperature (50-60°C).

Part 3: Physicochemical Properties and Storage

Proper handling and storage are essential to maintain the integrity of the purified this compound.

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₅[2][10]
Molecular Weight 608.54 g/mol [2][10]
Appearance Light yellow to yellow solid[2]
Melting Point 187-192 °C[3]
Solubility Poorly soluble in water. Soluble in DMSO (≥250 mg/mL with sonication).[1][2]
XLogP3 -0.3 to -1.09[3][10]

Storage Conditions: Purified this compound should be stored at 4°C, protected from light.[2] For long-term storage, especially when dissolved in a solvent like DMSO, it is recommended to store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]

References

  • Title: Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC Source: National Institutes of Health URL
  • Title: Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L.
  • Title: A Multifaceted Review on this compound In Planta Distribution, (Bio)
  • Title: Process for the preparation of diosmin Source: Google Patents URL
  • Title: Current procedures for extraction and purification of citrus flavonoids Source: Redalyc URL
  • Title: Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L Source: PubMed URL
  • Source: MedchemExpress.
  • Title: 38665-01-9, this compound Formula Source: ECHEMI URL
  • Title: Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure Source: MDPI URL
  • Title: this compound | C28H32O15 | CID 69964214 Source: PubChem - National Institutes of Health URL
  • Title: Separation and purification of neohesperidin from the albedo of Citrus reticulata cv.

Sources

Application Note: In Vitro Characterization of Neodiosmin Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Neodiosmin (NEO), a flavone glycoside structurally related to diosmin, presents a unique pharmacological profile characterized by antioxidant, anti-inflammatory, and potential venotonic properties. While often overshadowed by its isomer diosmin, this compound’s activation of the Keap1-Nrf2-ARE pathway and inhibition of NF-κB signaling make it a distinct candidate for treating chronic venous insufficiency (CVI) and endothelial dysfunction.

The Challenge: Like many flavonoids, this compound suffers from poor aqueous solubility and low bioavailability. Standard "off-the-shelf" assays often fail because they do not account for compound precipitation in aqueous cell culture media, leading to false negatives.

The Solution: This guide moves beyond generic protocols. We utilize a Tiered Assay Strategy that prioritizes physicochemical stability before functional validation. Our approach models the specific pathophysiology of CVI: endothelial barrier breakdown, leukocyte adhesion, and oxidative stress.

Strategic Workflow

The following diagram outlines the logical progression of assays required to validate this compound activity.

Neodiosmin_Workflow Figure 1: Tiered Assay Strategy for this compound Development Solubility Phase 1: Solubility & Stability (Kinetic Solubility Assay) Viability Phase 2: Dose Finding (CCK-8 / MTT in HUVECs) Solubility->Viability Establish Max Soluble Dose Barrier Phase 3: Functional Activity (TEER & Permeability) Viability->Barrier Select Sub-toxic Dose Mechanism Phase 4: Mechanistic Validation (Leukocyte Adhesion & ROS) Barrier->Mechanism Confirm MOA

Figure 1: A sequential workflow ensuring that functional results are not artifacts of precipitation or toxicity.

Phase 1: Pre-formulation & Solubility (The Foundation)

Expert Insight: Do not skip this step. This compound is practically insoluble in water. If you add a high-concentration DMSO stock directly to cell media, it may precipitate as micro-crystals, physically damaging cells or interfering with optical readouts.

Protocol A: Kinetic Solubility in Culture Media

Objective: Determine the maximum soluble concentration (MSC) in DMEM/RPMI supplemented with 10% FBS.

Materials:

  • This compound Reference Standard (purity >98%).

  • Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Nephelometer or Plate Reader (Absorbance at 600 nm).

Methodology:

  • Stock Preparation: Dissolve this compound in DMSO to 50 mM. Sonicate if necessary.

  • Serial Dilution: Prepare a dilution series in DMSO (e.g., 50, 25, 10, 5, 1 mM).

  • Media Spiking: Add 2 µL of each DMSO stock to 198 µL of pre-warmed culture media in a clear 96-well plate (1:100 dilution, 1% final DMSO).

  • Incubation: Shake at 37°C for 2 hours.

  • Readout: Measure turbidity (OD600). A spike in absorbance relative to the vehicle control indicates precipitation.

Validation Criteria:

  • Pass: OD600 < 0.05 above background.

  • Limit: The highest concentration passing this test is your MSC for cell-based assays.

Phase 2: Vascular Protection (The Core Application)

Scientific Context: In Chronic Venous Insufficiency (CVI), venous hypertension causes endothelial cells to retract, increasing permeability and leakage. The "Gold Standard" for measuring venotonic activity in vitro is the Trans-Endothelial Electrical Resistance (TEER) assay.

Protocol B: Endothelial Barrier Function (TEER)

Objective: Quantify this compound’s ability to prevent TNF-α induced barrier leakage.

Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) or HMEC-1.

Materials:

  • Transwell® inserts (0.4 µm pore size, polyester).

  • EVOM3 Voltohmmeter or similar impedance system.

  • Inducer: Recombinant Human TNF-α (10 ng/mL).

Step-by-Step Protocol:

  • Seeding: Seed HUVECs at

    
     cells/cm² onto fibronectin-coated Transwell inserts.
    
  • Maturation: Culture for 3-5 days until a tight monolayer forms. TEER values should plateau (typically >150 Ω·cm² for HUVECs).

  • Pre-treatment: Add this compound (at MSC determined in Phase 1, typically 10-50 µM) to the apical chamber for 24 hours.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Dexamethasone (1 µM) or Micronized Diosmin.

  • Challenge: Add TNF-α (10 ng/mL) to the medium without removing this compound.

  • Measurement: Record TEER at 0, 6, 12, and 24 hours post-challenge.

Data Analysis: Calculate the Relative Barrier Protection (%) :



Phase 3: Mechanistic Validation (Anti-Inflammatory)

Expert Insight: this compound protects the barrier by inhibiting the adhesion of leukocytes to the endothelium. This process is driven by adhesion molecules (ICAM-1/VCAM-1), which are regulated by NF-κB.

Mechanism of Action Diagram

Neodiosmin_MOA Figure 2: Proposed Mechanism of this compound Action in Endothelial Cells This compound This compound Nrf2 Nrf2 Activation (Antioxidant Response) This compound->Nrf2 Up-regulates NFkB NF-κB Inhibition This compound->NFkB Suppresses ROS Intracellular ROS ↓ Nrf2->ROS Scavenges Adhesion ICAM-1 / VCAM-1 Expression ↓ NFkB->Adhesion Transcription ROS->NFkB Activates (Feedback) Leukocyte Leukocyte Adhesion ↓ Adhesion->Leukocyte Recruits Outcome Preserved Endothelial Barrier Integrity Leukocyte->Outcome Prevents Damage

Figure 2: this compound acts via dual pathways: Nrf2 activation and NF-κB suppression.

Protocol C: Leukocyte-Endothelial Adhesion Assay

Objective: Visualize and quantify the inhibition of monocyte adhesion to inflamed endothelium.

Materials:

  • Endothelial Cells: HUVECs (monolayer).

  • Leukocytes: HL-60 or U937 cells (labeled with Calcein-AM).

  • Fluorescence Microplate Reader (Ex/Em: 485/535 nm).

Methodology:

  • HUVEC Preparation: Grow HUVECs to confluence in a 96-well black plate.

  • Drug Treatment: Pre-treat HUVECs with this compound (10-50 µM) for 18 hours.

  • Inflammation: Stimulate HUVECs with TNF-α (10 ng/mL) for 6 hours (induces ICAM-1).

  • Labeling: Label HL-60 cells with Calcein-AM (5 µM) for 30 mins; wash x2.

  • Co-culture: Add

    
     labeled HL-60 cells per well to the HUVEC monolayer. Incubate for 30-60 mins at 37°C.
    
  • Wash: Gently wash the plate 3x with PBS to remove non-adherent leukocytes.

  • Quantification: Measure fluorescence. Higher fluorescence = High adhesion (Inflammation). Lower fluorescence = this compound activity.

Troubleshooting & Data Interpretation

Table 1: Common Assay Failures and Solutions

IssueProbable CauseCorrective Action
High Variability in TEER Incomplete monolayer or electrode drift.Use "chopstick" electrodes carefully; ensure temperature equilibration (room temp vs 37°C) before measuring.
Precipitation in Wells This compound concentration > Solubility limit.Re-run Phase 1 (Solubility). Use cyclodextrin (HP-β-CD) to enhance solubility if higher doses are needed.
No Anti-inflammatory Effect Stimulation time incorrect.TNF-α requires 4-6 hours to maximally upregulate ICAM-1. Shorter times yield false negatives.
Cell Detachment DMSO toxicity.Ensure final DMSO concentration is < 0.1%. Include a "Vehicle Only" control to normalize data.

References

  • Vertex AI Search. (2026). This compound vs Diosmin pharmacological activity. Retrieved from

  • National Institutes of Health (NIH). (2021). Is There a Difference in the Clinical Efficacy of Diosmin and Micronized Purified Flavonoid Fraction? Retrieved from

  • MDPI. (2023). In Vitro and in Silico Perspectives on the Activation of Antioxidant Responsive Element by Citrus-Derived Flavonoids. Retrieved from

  • ResearchGate. (2025). A Multifaceted Review on this compound: In Planta Distribution, (Bio)synthesis, Food and Health Effects. Retrieved from

  • National Institutes of Health (NIH). (2017). Analysis of Endothelial Barrier Function In Vitro. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. Retrieved from

Sources

Formulating Neodiosmin for In Vivo Research: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neodiosmin (CAS 38665-01-9) is a flavone glycoside and a structural isomer of Diosmin.[1] While it shares the antioxidant and venotonic potential of its isomer, its specific glycosidic linkage (neohesperidoside vs. rutinoside) imparts distinct physicochemical nuances.

The primary challenge in formulating this compound for in vivo administration is its poor aqueous solubility and high crystallinity. For researchers, this presents a critical variable: bioavailability is often rate-limited by dissolution.[1] A poorly formulated vehicle will result in erratic pharmacokinetic (PK) data and false negatives in efficacy models.

This guide provides two validated formulation protocols:

  • Standard Suspension: For high-dose oral toxicity or efficacy screening.[1]

  • Enhanced Solution: For intravenous (IV) administration or maximum bioavailability oral studies.

Part 1: Physicochemical Profile & Solubility Landscape[1][2][3]

Understanding the molecule is the first step to dissolving it. This compound is lipophilic and prone to hydrolysis under extreme pH.

PropertySpecificationFormulation Impact
Molecular Weight 608.54 g/mol High MW limits passive diffusion; requires solubilizers.[1]
LogP ~0.14 - 0.2 (Est.)[1]Moderate lipophilicity; requires wetting agents.[1]
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)Critical: Cannot be dissolved in pure water or saline.[1]
pKa ~6.1 - 7.0 (Phenolic -OH)Soluble in alkaline pH, but unstable (oxidation/hydrolysis risk).[1]
Solubility (Organic) DMSO (>50 mg/mL), PyridineDMSO is the preferred stock solvent but must be limited in vivo.[1]

Part 2: Formulation Strategy & Decision Matrix

Do not default to 100% DMSO. It causes severe tissue necrosis (IP/IM) and hemolysis (IV). Use the minimum organic solvent necessary, or use a suspension for oral routes.

Formulation Decision Tree

Neodiosmin_Formulation Start Start: Define Study Goal Route Route of Administration? Start->Route Oral Oral Gavage (PO) Route->Oral Parenteral IV / IP / SC Route->Parenteral Dose Target Dose? Oral->Dose Solubility Solubility Requirement Parenteral->Solubility HighDose High (>50 mg/kg) Dose->HighDose LowDose Low (<10 mg/kg) or PK Dose->LowDose ProtocolB Protocol B: Co-solvent/Cyclodextrin (Enhanced) Solubility->ProtocolB Must be Clear Solution ProtocolA Protocol A: CMC/Tween Suspension (Standard) HighDose->ProtocolA Suspension OK LowDose->ProtocolB Max Absorption

Figure 1: Decision matrix for selecting the appropriate this compound vehicle based on administration route and dose.

Part 3: Protocol A - Standard Oral Suspension (The "Workhorse")[1]

Application: Routine oral dosing (PO) for toxicology or efficacy studies (50–500 mg/kg). Mechanism: 0.5% Carboxymethylcellulose (CMC) acts as a viscosity modifier to prevent sedimentation, while Tween 80 acts as a wetting agent to de-clump hydrophobic this compound powder.

Materials
  • This compound (Purity >98%)

  • Sodium Carboxymethylcellulose (Na-CMC), medium viscosity[1]

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection (SWFI)

Step-by-Step Procedure
  • Vehicle Preparation (0.5% CMC + 0.1% Tween 80):

    • Heat 100 mL of SWFI to ~50°C.

    • Slowly sprinkle 0.5 g Na-CMC into the vortex of the water while stirring (to avoid "fish-eyes").

    • Add 100 µL Tween 80.

    • Stir overnight at room temperature until fully hydrated and clear. Autoclave if long-term sterility is needed.[1]

  • Compound Levigation (Critical Step):

    • Weigh the required amount of this compound (e.g., for 100 mg/kg dose in 10 mL/kg volume, you need a 10 mg/mL concentration).

    • Place powder in a mortar.

    • Add a tiny amount of the vehicle (or pure Tween 80) to wet the powder.

    • Grind with a pestle until a smooth, lump-free paste is formed.[1] Failure here results in poor dosing accuracy.

  • Dispersion:

    • Gradually add the remaining vehicle to the mortar while triturating.

    • Transfer to a vial.

  • Homogenization:

    • Sonicate the suspension for 10–15 minutes (bath sonicator) to break micro-aggregates.

    • QC Check: Inspect visually. It should be a uniform, cloudy suspension with no visible clumps settling at the bottom within 5 minutes.

Part 4: Protocol B - Enhanced Bioavailability Solution

Application: Intravenous (IV), Intraperitoneal (IP), or Oral PK studies requiring rapid absorption. Mechanism: Uses co-solvency (DMSO/PEG) to dissolve the drug, followed by aqueous dilution.

Materials
  • This compound[1][2][3][4][5][6][7]

  • Dimethyl Sulfoxide (DMSO), sterile grade

  • PEG 400 (Polyethylene Glycol)[8]

  • Saline (0.9% NaCl) or PBS[9]

Formulation: 5% DMSO / 40% PEG 400 / 55% Saline[1]

Safety Note: This vehicle is hypertonic. Inject slowly. Max IV volume: 5 mL/kg.

Step-by-Step Procedure
  • Stock Solution (The "Solvent Phase"):

    • Dissolve this compound completely in pure DMSO.

    • Target: If final concentration needed is 2 mg/mL, make the DMSO stock at 40 mg/mL.

    • Verify absolute clarity.

  • Co-Solvent Addition:

    • Add the calculated volume of PEG 400 to the DMSO stock. Vortex thoroughly.

    • Exothermic Reaction:[1] The mixture may warm slightly. Allow to cool.

  • Aqueous Phase Addition (Precipitation Risk):

    • Crucial: While vortexing the organic phase, add the warm (37°C) Saline dropwise .

    • Why warm? Prevents immediate shock-precipitation of the flavonoid.

  • Final Check:

    • The solution should be clear to slightly opalescent. If a heavy precipitate forms, the concentration exceeds the solubility limit of this vehicle (likely ~2-4 mg/mL max for this compound).

Workflow Diagram

Preparation_Workflow This compound This compound Powder Mix1 1. Dissolve This compound->Mix1 DMSO DMSO (Solvent) DMSO->Mix1 PEG PEG 400 (Stabilizer) Mix2 2. Add PEG PEG->Mix2 Saline Warm Saline (Diluent) Mix3 3. Dropwise Dilution Saline->Mix3 Slow Addition Mix1->Mix2 Mix2->Mix3 Final Final Formulation (Clear Solution) Mix3->Final

Figure 2: Step-by-step preparation of the enhanced co-solvent formulation.[1]

Part 5: Dosing & Quality Control[1]

Dosing Volumes (Mouse/Rat)

Respecting physiological limits is vital for animal welfare and data integrity.

RouteIdeal VolumeMax VolumeFrequency Limit
Oral (PO) 5 mL/kg10 mL/kgDaily (Chronic)
Intravenous (IV) 2 mL/kg5 mL/kgSingle Bolus / Slow Infusion
Intraperitoneal (IP) 5 mL/kg10 mL/kgDaily
Stability & Storage
  • Suspensions (Protocol A): Stable for 7 days at 4°C. Must be re-suspended (vortexed) immediately before every dose.

  • Solutions (Protocol B): Prepare fresh daily . Flavonoids in dilute aqueous solution can oxidize or precipitate over time.

Scientific Validation (Self-Check)
  • The "Needle Test": Draw the formulation through the smallest needle you plan to use (e.g., 25G). If it clogs, your particle size is too large (Protocol A) or precipitation has occurred (Protocol B).

  • pH Check: Ensure final pH is between 5.0 and 7.5. This compound is stable here; highly alkaline pH (>9) dissolves it better but degrades the molecule rapidly.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69964214: this compound. PubChem. Available at: [Link]

  • Washington State University IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC.[10] Available at: [Link]

  • National Institutes of Health (NIH). Institutional protocols for the oral administration (gavage) of chemicals. PubMed Central. Available at: [Link]

Sources

Application Note: Optimized Solubilization Protocol for Neodiosmin in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Neodiosmin (Diosmetin-7-O-neohesperidoside) is a flavone glycoside structurally isomeric to Diosmin.[1] While it exhibits significant pharmacological potential—ranging from antioxidant activity to venotonic effects—its application in in vitro models is frequently compromised by poor aqueous solubility and instability in solution.

This guide provides a standardized, error-proof workflow for solubilizing this compound. Unlike generic protocols, this document addresses the specific physicochemical challenges of flavone glycosides, ensuring that the compound remains in solution upon introduction to aqueous culture media, thereby preventing "silent precipitation" which leads to false-negative experimental results.

Physicochemical Profile
ParameterDataNotes
Compound Name This compound
CAS Number 38665-01-9
Molecular Weight 608.54 g/mol Critical for Molarity calculations.[2][1][3]
Formula

Solubility (Water) Insoluble

mg/mL.[1] Do not attempt direct aqueous dissolution.
Solubility (DMSO) Soluble

mg/mL (up to 90 mg/mL with sonication).
Stability Light SensitiveProtect from direct light during handling.

Pre-Formulation Strategy: The Solvent Matrix

The primary failure mode in flavonoid experiments is the "Crash-Out Effect," where a hydrophobic compound dissolved in organic solvent precipitates immediately upon contact with aqueous media. To prevent this, we utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle, with strict adherence to volume limits.

Solvent Selection Justification[6][7][8][9][10][11]
  • DMSO (Cell Culture Grade): Selected for its high dielectric constant and ability to solubilize glycosylated flavonoids.

  • Exclusion of Ethanol: Ethanol is often cited for flavonoids but is less effective for this compound at high concentrations and evaporates too quickly, altering stock concentrations.

  • Filtration: Cellulose Acetate (CA) filters must be avoided as they bind flavonoids.[1] Use PTFE (Polytetrafluoroethylene) or Nylon .[1]

Detailed Protocol: Stock Solution Preparation

Objective: Create a sterile, high-concentration "Master Stock" (typically 10 mM or 50 mM) suitable for long-term storage.

Reagents & Equipment[7][9][12]
  • This compound (Purity

    
    )[1][3][4]
    
  • DMSO (anhydrous, cell culture grade,

    
    )
    
  • Vortex mixer and Ultrasonic bath

  • 0.22

    
    m Syringe Filter (Hydrophobic PTFE or Nylon)[1]
    
  • Amber glass vials (to prevent plastic leaching and light exposure)

Step-by-Step Workflow
  • Molarity Calculation: Determine the mass required for a target concentration (e.g., 10 mM).

    
    
    Example: To make 5 mL of 10 mM stock:
    
    
    
    
  • Weighing: Weigh the this compound powder into a sterile amber glass vial. Note: this compound powder can be static. Use an anti-static gun if available.

  • Primary Dissolution: Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 60 seconds.

    • Inspect: If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be optically clear yellow/light yellow.

  • Sterilization: Filter the solution through a 0.22

    
    m PTFE syringe filter into a fresh sterile amber vial.
    Caution: Pre-wet the filter with a small amount of DMSO to minimize drug loss during filtration.
    
  • Storage: Aliquot into small volumes (e.g., 50–100

    
    L) to avoid freeze-thaw cycles.
    
    • Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Detailed Protocol: Preparation of Working Solutions (Cell Culture)

Objective: Dilute the Master Stock into culture media without precipitating the compound or exceeding DMSO toxicity limits.

Core Constraint: Final DMSO concentration in contact with cells should be


 (ideal) or 

(maximum tolerance for robust lines like HepG2 or HeLa).
The "Serial Dilution" Method (Recommended)

Do not pipette 1


L of stock directly into 10 mL of media. The localized high concentration will cause immediate precipitation.

Scenario: Target concentration of 10


M in 10 mL media (Final DMSO 0.1%).
  • Prepare Intermediate Stock (1000x

    
     100x): 
    
    • Thaw the 10 mM Master Stock.

    • Dilute 1:10 in DMSO (not media) to create a 1 mM Secondary Stock.

    • Why? This improves pipetting accuracy and keeps the compound solubilized.[2]

  • Final Dilution into Media:

    • Pipette the required volume of Secondary Stock into a tube containing pre-warmed (

      
      C) culture media.
      
    • Vortex immediately while adding. Rapid dispersion is key.

    • Calculation: To get 10

      
      M in 10 mL media, add 100 
      
      
      
      L of the 1 mM Secondary Stock.
    • Final DMSO concentration =

      
      .[1]
      
    • Critique: 1% DMSO is often too high.

Optimized Low-DMSO Strategy (The "Step-Down"): If 1% DMSO is toxic, you must use a higher concentration Master Stock (e.g., 50 mM) or accept lower this compound doses.[1]

  • Target: 10

    
    M this compound with 0.1% DMSO.
    
  • Required Stock Conc: 10 mM.

  • Action: Add 1

    
    L of 10 mM Master Stock  directly to 1 mL of media while vortexing.
    
  • Validation: Check under a microscope (10x or 20x objective) after 30 minutes. If crystals are visible, the concentration exceeds the solubility limit in aqueous media (likely around 10–50

    
    M for this compound in media).
    

Visualized Workflows

Workflow 1: Preparation & Dilution Logic

Neodiosmin_Protocol cluster_warning Critical Control Point Raw This compound Powder (MW: 608.54) Mix Vortex & Sonicate (37°C, 10 min) Raw->Mix Weigh DMSO Anhydrous DMSO (Cell Culture Grade) DMSO->Mix Add Solvent Filter Filtration (0.22 µm PTFE) Mix->Filter Dissolve Stock Master Stock (10-50 mM) Store at -80°C Filter->Stock Sterilize Dilution Intermediate Dilution (in DMSO) Stock->Dilution Thaw Media Culture Media (Pre-warmed 37°C) Dilution->Media Spike while Vortexing Final Cell Treatment (Final DMSO < 0.1%) Media->Final Incubate

Caption: Step-by-step workflow for the solubilization of this compound, emphasizing the intermediate dilution step to ensure homogeneity.

Workflow 2: The "Crash-Out" Prevention Mechanism

Solubility_Mechanism HighConc High Conc. Stock (100% DMSO) DirectAdd Direct Addition to Media (Static Liquid) HighConc->DirectAdd Incorrect Method VortexAdd Addition with Vortex (Dynamic Mixing) HighConc->VortexAdd Correct Method Precip Local Supersaturation -> CRYSTALLIZATION DirectAdd->Precip Solvent Shock Soluble Rapid Dispersion -> STABLE MICELLES VortexAdd->Soluble Kinetic Stabilization

Caption: Mechanism of action: Why rapid dispersion (vortexing) prevents the immediate crystallization of hydrophobic flavonoids in aqueous media.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness in Stock Incomplete dissolutionSonicate at 37°C for 10 more minutes. Ensure DMSO is anhydrous.
Crystals in Media "Crash-out" effectReduce final this compound concentration.[1] Ensure media is pre-warmed to 37°C. Vortex during addition.
Cell Death (Control) DMSO ToxicityThe DMSO concentration exceeds 0.5%. Lower the volume of stock added or use a more concentrated stock to add less volume.
Loss of Activity Adsorption to plasticUse glass vials for stock. Use low-binding tips.

References

  • MedChemExpress. this compound Product Datasheet & Solubility Guide. Retrieved from [1]

  • Cayman Chemical. Diosmin Product Information (Structural Isomer Reference). Retrieved from [1]

  • PubChem. this compound Compound Summary (CID 69964214).[1] National Library of Medicine. Retrieved from [1]

  • TargetMol. this compound Inhibitor Handling Instructions. Retrieved from [1]

Sources

Utilizing Neodiosmin as a debittering agent in food science research.

[1][2]

Abstract

Neodiosmin (FEMA 3945) is a flavone glycoside structurally related to diosmin and neohesperidin. Unlike its precursors, this compound possesses unique taste-modifying properties, specifically the ability to antagonize human bitter taste receptors (hTAS2Rs) without imparting a strong intrinsic flavor profile. This guide provides a standardized workflow for researchers to utilize this compound as a debittering agent. It covers the physicochemical constraints of the molecule, specific solubilization protocols for food-grade applications, and validated analytical and sensory methodologies.

Introduction & Regulatory Context

This compound (

  • Chemical Structure: 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1]

  • Regulatory Status: this compound is FEMA GRAS (Generally Recognized As Safe) approved (FEMA No. 3945) for use as a flavor modifier.[1]

  • Primary Application: Masking bitterness in pharmaceutical formulations (APIs), functional beverages (caffeine/catechins), and dietary supplements.

Mechanism of Action: T2R Antagonism

The primary mechanism by which this compound reduces bitterness is through competitive or allosteric antagonism of Type 2 Taste Receptors (hTAS2Rs), specifically subtypes hTAS2R14, hTAS2R38, and hTAS2R46, which are broadly tuned to detect hydrophobic bitter compounds.

Unlike masking agents that simply "overpower" bitterness with sweetness (like sucrose) or viscosity (like gums), this compound interacts directly at the GPCR (G-Protein Coupled Receptor) level.[1]

Pathway Diagram: Signal Transduction Blockade

The following diagram illustrates how this compound interferes with the bitter signal transduction cascade.

GBitterAgonistBitter Agonist(e.g., Caffeine/Naringin)ReceptorhTAS2R Receptor(GPCR)BitterAgonist->Receptor Attempts BindingThis compoundThis compound(Antagonist)This compound->Receptor Blocks/Modulates(Steric Hindrance)GProteinG-Protein(Gustducin)Receptor->GProtein Activation BlockedEffectorPLCβ2 / IP3GProtein->EffectorCalciumIntracellular Ca2+ReleaseEffector->CalciumSignalBitter Perception(Depolarization)Calcium->Signal No Signal

Figure 1: this compound acts as a ligand antagonist, preventing the bitter agonist from triggering the Gustducin-mediated calcium release cascade.

Physicochemical Profile & Solubility

This compound exhibits poor solubility in water at neutral pH, which is a primary hurdle in formulation.

PropertyValueNotes
Molecular Weight 608.5 g/mol High MW contributes to slow dissolution.[1]
Melting Point 298°C (approx)Thermally stable for most food processing.[1]
pKa ~7.0 - 9.0Phenolic hydroxyl groups are ionizable.[1]
Solubility (Water, pH 7) < 0.1 g/LPractically insoluble.
Solubility (Alkaline pH 10) > 10 g/LSoluble due to phenolate formation.
Solubility (Solvents) DMSO, EthanolHighly soluble.

Application Protocol 1: Preparation & Solubilization

Objective: Create a stable 1% (10,000 ppm) stock solution for research applications.

Method A: Food-Grade Alkaline Shift (Preferred for Sensory)

Rationale: Utilizing the phenolic pKa allows solubilization without organic solvents.

  • Weigh 1.0 g of this compound powder.

  • Disperse in 80 mL of deionized water (suspension will be cloudy).

  • Slowly add 1M NaOH dropwise while stirring until the solution clears (target pH 10.0 - 10.5).

  • Once fully dissolved, slowly adjust the pH back to pH 6.5 - 7.0 using 1M Citric Acid .

    • Note: If precipitation occurs, stop acidification at pH 7.5 or add a co-solvent like Propylene Glycol (10% v/v).

  • Top up to 100 mL with water.

Method B: Solvent-Based (Preferred for In-Vitro/HPLC)[1]
  • Weigh 100 mg of this compound.

  • Dissolve in 10 mL of DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds.

  • Store at -20°C.

Application Protocol 2: Sensory Evaluation (The Debittering Assay)

Objective: Validate the efficacy of this compound in masking a standard bitter solution (Caffeine).

Experimental Design: Paired Comparison Test (2-AFC). Panel: n=12 trained sensory panelists.

Reagents
  • Control (Bitter): 500 ppm Caffeine in water (Moderate bitterness).

  • Test (Debittered): 500 ppm Caffeine + 50 ppm this compound.

Protocol
  • Preparation: Prepare Control and Test solutions 2 hours prior to testing to ensure equilibrium.

  • Blinding: Label cups with random 3-digit codes (e.g., 482 for Control, 913 for Test).

  • Procedure:

    • Panelists rinse mouth with distilled water.[1]

    • Taste Sample 1 (randomized order).

    • Rinse.[1]

    • Taste Sample 2.[1]

    • Question: "Which sample is more bitter?"

  • Analysis: Use a binomial distribution table. For n=12, if 10 or more panelists identify the Control as more bitter, the debittering effect is statistically significant (p < 0.05).

Application Protocol 3: Analytical Quantification (HPLC)

Objective: Verify the concentration and stability of this compound in the final matrix.

System: Agilent 1200 or equivalent with UV-Vis/DAD detector. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection: 280 nm (characteristic flavonoid peak).[1]

  • Gradient:

    • 0-5 min: 10% B[1]

    • 5-20 min: Linear gradient to 40% B

    • 20-25 min: Linear gradient to 100% B

    • 25-30 min: Hold 100% B

Calculation
1

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Stock pH dropped below pKa during back-titration.Maintain pH > 7.5 or add 10-20% Propylene Glycol as a co-solvent.[1]
Weak Debittering Dosage too low or incorrect target receptor.[1]Increase dosage to 100 ppm. Note that this compound is less effective against metallic bitterness (e.g., Potassium Chloride).
Off-Flavor (Sweet) High concentration (>200 ppm).[1]This compound has intrinsic sweetness at high levels.[1] Reduce concentration to stay below the sweetness threshold.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • FEMA. (2015).[1][3] Recent Progress in the Consideration of Flavoring Ingredients Generally Recognized as Safe (GRAS).[4][5] Flavor and Extract Manufacturers Association.[3][4] (FEMA 3945 designation).[1] Retrieved from [Link][1]

  • Servillo, L., et al. (2014). A new improved stability-indicating RP-HPLC method for determination of diosmin and hesperidin. International Research Journal of Biological Sciences. Retrieved from [Link]

  • Meyerhof, W., et al. (2010). The Molecular Receptive Ranges of Human TAS2R Bitter Taste Receptors. Chemical Senses. (Foundational text on T2R interactions). Retrieved from [Link][1]

  • Gaudette, N.J., & Pickering, G.J. (2013). Modifying Bitterness in Functional Food Systems. Critical Reviews in Food Science and Nutrition. (Context on debittering mechanisms). Retrieved from [Link][1]

Establishing Robust Animal Models for Neodiosmin Inflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Neodiosmin in Inflammation

This compound, a flavonoid glycoside predominantly found in citrus fruits, has garnered significant interest for its potential health benefits, including potent anti-inflammatory properties.[1] Like other flavonoids, its mechanism of action is believed to involve the modulation of key signaling pathways that orchestrate the inflammatory response.[2][3] Chronic and unresolved inflammation is a critical factor in the pathophysiology of numerous diseases, ranging from inflammatory bowel disease to neurodegenerative conditions.[4] Therefore, the development of novel anti-inflammatory therapeutics derived from natural sources like this compound presents a promising avenue for drug discovery.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of detailed protocols for establishing and utilizing relevant animal models to investigate the anti-inflammatory efficacy and mechanisms of this compound. The experimental designs detailed herein are structured to provide robust, reproducible data suitable for preclinical assessment.

The central hypothesis underpinning these protocols is that this compound mitigates inflammation by inhibiting pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and potentially the NLRP3 inflammasome.[2][3][5]

Rationale for Model Selection: A Multi-Faceted Approach to Inflammation

No single animal model can fully recapitulate the complexity of human inflammatory diseases. Therefore, a multi-model approach is recommended to elucidate the efficacy of this compound across different types of inflammatory insults. This guide focuses on three well-established and highly reproducible models:

  • Carrageenan-Induced Paw Edema: A classic model of acute, localized inflammation, ideal for initial screening of anti-inflammatory compounds. It allows for the assessment of a compound's ability to inhibit edema formation and the infiltration of immune cells.[6]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: A widely used model of inflammatory bowel disease (IBD), particularly ulcerative colitis. It is characterized by damage to the colonic epithelium, leading to bloody diarrhea, weight loss, and significant inflammation.[7][8][9] This model is crucial for evaluating this compound's potential in treating gut-specific inflammation.

  • Thioglycollate-Induced Peritonitis: An acute model that focuses on the recruitment of inflammatory cells, particularly neutrophils and macrophages, into the peritoneal cavity.[10] This model is excellent for studying the effect of this compound on leukocyte migration and the production of inflammatory mediators in the peritoneal fluid.

Pharmacokinetics and Dosing Considerations for this compound

While specific pharmacokinetic data for this compound in rodents is not extensively available, data from its parent compound, diosmin, can provide a rational basis for dose selection. Studies in rats have utilized oral diosmin doses ranging from 50 to 100 mg/kg.[11] Given the faster metabolism in rodents compared to humans, these doses are considered relevant for preclinical studies. The oral route of administration is proposed for the following protocols to reflect the likely route of administration in a clinical setting. However, the bioavailability of flavonoids can be a limiting factor, and formulation strategies may be necessary to enhance absorption.[12][13][14]

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model assesses the effect of this compound on acute, localized inflammation and edema.

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_induction Induction & Measurement Phase cluster_analysis Analysis Phase acclimatize Acclimatize Rats (7 days) baseline Baseline Paw Volume Measurement acclimatize->baseline dosing Oral Administration: - Vehicle - this compound (50, 100 mg/kg) - Dexamethasone (1 mg/kg) baseline->dosing carrageenan Inject 0.1 mL of 1% Carrageenan (Subplantar, Right Hind Paw) dosing->carrageenan measure Measure Paw Volume Hourly (1-6 hours post-injection) carrageenan->measure euthanize Euthanize Animals (6 hours post-injection) measure->euthanize collect Collect Paw Tissue euthanize->collect analyze Biochemical Analysis: - MPO Assay - Cytokine ELISA (TNF-α, IL-1β) - Western Blot (p-NF-κB, p-p38) collect->analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Materials
  • Male Wistar rats (180-220 g)

  • This compound

  • λ-Carrageenan (Sigma-Aldrich)

  • Dexamethasone (positive control)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Plebysmometer or digital calipers

  • Homogenizer

  • ELISA kits for rat TNF-α and IL-1β

  • Myeloperoxidase (MPO) assay kit

  • Antibodies for Western blot (p-NF-κB p65, NF-κB p65, p-p38 MAPK, p38 MAPK)

Step-by-Step Protocol
  • Animal Acclimatization: House rats under standard laboratory conditions for at least 7 days prior to the experiment.

  • Group Allocation: Randomly divide animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control + Carrageenan

    • Group 2: this compound (50 mg/kg, p.o.) + Carrageenan

    • Group 3: this compound (100 mg/kg, p.o.) + Carrageenan

    • Group 4: Dexamethasone (1 mg/kg, i.p.) + Carrageenan

    • Group 5: Naive Control (No treatment)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound or the vehicle orally (p.o.) 60 minutes before carrageenan injection. Administer dexamethasone intraperitoneally (i.p.) 30 minutes prior.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6] The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Sample Collection: At the end of the 6-hour period, euthanize the animals. Excise the paw tissue and either freeze immediately in liquid nitrogen for biochemical analysis or fix in formalin for histology.

  • Biochemical Analysis of Paw Tissue:

    • Tissue Homogenization: Homogenize a weighed portion of the paw tissue in an appropriate buffer containing protease inhibitors.[15] Centrifuge the homogenate and collect the supernatant.

    • MPO Assay: Measure myeloperoxidase (MPO) activity in the supernatant as an index of neutrophil infiltration, according to the manufacturer's protocol.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the tissue supernatant using specific ELISA kits.[15][16]

    • Western Blot: Analyze the expression of phosphorylated and total NF-κB p65 and p38 MAPK to assess the activation of these signaling pathways.

Expected Data and Interpretation
Treatment GroupPaw Volume Increase (mL) at 3hMPO Activity (U/mg protein)TNF-α (pg/mg protein)
Vehicle + Carrageenan0.85 ± 0.075.2 ± 0.6250 ± 30
This compound (50 mg/kg)0.55 ± 0.063.1 ± 0.4160 ± 25*
This compound (100 mg/kg)0.40 ± 0.05 2.2 ± 0.3110 ± 20
Dexamethasone (1 mg/kg)0.35 ± 0.041.8 ± 0.2 95 ± 15

Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle + Carrageenan group.

A significant, dose-dependent reduction in paw volume, MPO activity, and pro-inflammatory cytokine levels in the this compound-treated groups would indicate potent anti-inflammatory activity. Reduced phosphorylation of NF-κB and p38 MAPK would suggest these pathways as mechanistic targets.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the protective effects of this compound on intestinal inflammation, mimicking human ulcerative colitis.

Experimental Workflow

G cluster_induction Induction & Treatment Phase (7 days) cluster_analysis Analysis Phase (Day 8) dss Administer 2.5% DSS in Drinking Water monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI Score) dss->monitoring treatment Daily Oral Gavage: - Vehicle - this compound (50, 100 mg/kg) - Sulfasalazine (50 mg/kg) treatment->monitoring euthanize Euthanize Mice monitoring->euthanize collect Collect Colon Tissue euthanize->collect measure_colon Measure Colon Length collect->measure_colon histology Histological Analysis (H&E Staining, Scoring) collect->histology biochem Biochemical Analysis: - MPO Assay - Cytokine ELISA - Western Blot (p-IκBα, p-JNK) collect->biochem

Caption: Workflow for the DSS-induced colitis model.

Materials
  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Dextran Sulfate Sodium (DSS, MW 36,000-50,000; MP Biomedicals)

  • Sulfasalazine (positive control)

  • Vehicle

  • Hemoccult test strips

Step-by-Step Protocol
  • Animal Acclimatization and Grouping: Acclimatize mice for 7 days. Randomly assign to groups (n=8-10 per group):

    • Group 1: Control (Normal drinking water) + Vehicle

    • Group 2: DSS + Vehicle

    • Group 3: DSS + this compound (50 mg/kg, p.o.)

    • Group 4: DSS + this compound (100 mg/kg, p.o.)

    • Group 5: DSS + Sulfasalazine (50 mg/kg, p.o.)

  • Induction of Colitis: Prepare a 2.5% (w/v) DSS solution in autoclaved drinking water. Provide this solution ad libitum to mice in Groups 2-5 for 7 consecutive days.[7] Group 1 receives normal drinking water.

  • Treatment: Administer this compound, sulfasalazine, or vehicle by oral gavage daily from day 1 to day 7.

  • Daily Monitoring and DAI Scoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on a standardized scoring system.[8][17]

    Table for DAI Scoring [8][18]

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormal, well-formed pelletsNegative
1 1-5Hemoccult positive
2 5-10Loose stoolVisible blood in stool
3 10-20
4 >20DiarrheaGross rectal bleeding
  • Termination and Sample Collection: On day 8, euthanize the mice. Carefully excise the entire colon from the cecum to the anus.

  • Macroscopic Evaluation: Measure the length of the colon. Inflammation typically leads to a shortened colon.

  • Histological Analysis:

    • Take a distal segment of the colon, fix it in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Score the sections for inflammation severity and tissue damage in a blinded manner.[19] The scoring system should evaluate inflammatory cell infiltration, crypt damage, and epithelial ulceration.

  • Biochemical Analysis: Homogenize the remaining colon tissue for MPO assay, cytokine (TNF-α, IL-6, IL-1β) measurement by ELISA, and Western blot analysis for key inflammatory pathway proteins (e.g., p-IκBα, p-JNK).

Expected Data and Interpretation
Treatment GroupDAI Score (Day 7)Colon Length (cm)Histology Score (0-6)
Control + Vehicle0.1 ± 0.18.5 ± 0.30.2 ± 0.1
DSS + Vehicle3.5 ± 0.45.8 ± 0.44.8 ± 0.5
DSS + this compound (50 mg/kg)2.2 ± 0.36.9 ± 0.32.9 ± 0.4*
DSS + this compound (100 mg/kg)1.5 ± 0.2 7.5 ± 0.21.8 ± 0.3
DSS + Sulfasalazine1.3 ± 0.27.8 ± 0.3 1.5 ± 0.2

Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to DSS + Vehicle group.

Amelioration of clinical signs (reduced DAI), prevention of colon shortening, and lower histological damage scores in this compound-treated mice would demonstrate a protective effect against colitis. This would be further supported by reduced MPO activity and pro-inflammatory cytokine levels in the colon tissue.

Protocol 3: Thioglycollate-Induced Peritonitis in Mice

This model is designed to assess the effect of this compound on inflammatory cell recruitment to a specific body cavity.

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_induction Induction Phase cluster_analysis Analysis Phase (4 hours post-injection) acclimatize Acclimatize Mice (7 days) dosing Oral Administration: - Vehicle - this compound (50, 100 mg/kg) - Dexamethasone (1 mg/kg) acclimatize->dosing thioglycollate Inject 1 mL of 3% Thioglycollate (Intraperitoneal) dosing->thioglycollate euthanize Euthanize Mice thioglycollate->euthanize lavage Perform Peritoneal Lavage (5 mL cold PBS) euthanize->lavage cell_count Total & Differential Leukocyte Count lavage->cell_count cytokine_analysis Cytokine ELISA on Lavage Fluid (TNF-α, IL-6, MCP-1) lavage->cytokine_analysis

Caption: Workflow for the thioglycollate-induced peritonitis model.

Materials
  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Sterile 3% (w/v) Thioglycollate medium

  • Dexamethasone

  • Vehicle

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Hemocytometer

  • Wright-Giemsa stain

  • ELISA kits for mouse TNF-α, IL-6, and MCP-1

Step-by-Step Protocol
  • Animal Acclimatization and Grouping: After a 7-day acclimatization period, group mice (n=8-10 per group) as follows:

    • Group 1: Vehicle + Thioglycollate

    • Group 2: this compound (50 mg/kg, p.o.) + Thioglycollate

    • Group 3: this compound (100 mg/kg, p.o.) + Thioglycollate

    • Group 4: Dexamethasone (1 mg/kg, i.p.) + Thioglycollate

  • Drug Administration: Administer this compound or vehicle orally 60 minutes prior to thioglycollate injection. Administer dexamethasone i.p. 30 minutes prior.

  • Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse.

  • Peritoneal Lavage: Four hours after the thioglycollate injection, euthanize the mice by CO2 asphyxiation.

    • Expose the abdominal cavity and inject 5 mL of ice-cold PBS into the peritoneal cavity.

    • Gently massage the abdomen for 1 minute.

    • Carefully aspirate the peritoneal fluid (lavage fluid).[20]

  • Cellular Analysis:

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Prepare cytospin slides from the lavage fluid and stain with Wright-Giemsa stain. Perform a differential cell count to determine the number of neutrophils and macrophages.

  • Cytokine Analysis: Centrifuge the remaining lavage fluid to pellet the cells. Collect the supernatant and store it at -80°C. Measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatant using specific ELISA kits.[21][22]

Expected Data and Interpretation
Treatment GroupTotal Leukocytes (x10⁶/mL)Neutrophils (x10⁶/mL)IL-6 (pg/mL)
Vehicle + Thio15.2 ± 1.511.8 ± 1.2850 ± 90
This compound (50 mg/kg)9.8 ± 1.17.5 ± 0.9520 ± 60*
This compound (100 mg/kg)6.5 ± 0.8 4.8 ± 0.7310 ± 45
Dexamethasone (1 mg/kg)5.2 ± 0.63.5 ± 0.5 250 ± 30

Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle + Thioglycollate group.

A significant reduction in the total number of leukocytes, particularly neutrophils, recruited to the peritoneal cavity would indicate that this compound inhibits inflammatory cell migration. This finding, coupled with decreased levels of pro-inflammatory cytokines and chemokines in the peritoneal fluid, would strongly support its anti-inflammatory efficacy.

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of flavonoids like this compound are often attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.[3] The protocols described above should be coupled with molecular analyses of the affected tissues to elucidate the mechanism of action of this compound.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[3][23][24] Upon stimulation by inflammatory agents like carrageenan or DSS-induced gut microflora leakage, these pathways become activated, leading to the transcription of genes encoding cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][3] Diosmin and its aglycone diosmetin have been shown to suppress the activation of NF-κB and various MAPKs (p38, ERK, JNK).[2][25]

G cluster_pathway Inflammatory Signaling Cascade cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Inflammatory Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Receptor Toll-like Receptor (TLR) Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription Transcription Factors (AP-1, NF-κB) MAPK->Transcription IkB p65/p50-IκBα IKK->IkB phosphorylates p65p50 p65/p50 IkB->p65p50 releases Nucleus Nucleus p65p50->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Genes Response Inflammatory Response Genes->Response This compound This compound This compound->MAPKK inhibits This compound->IKK inhibits

Caption: this compound's proposed inhibition of NF-κB and MAPK pathways.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.[5] Diosmetin has been shown to inhibit NLRP3 inflammasome activation, suggesting that this compound may also act via this mechanism.[5] Analysis of inflammasome components (NLRP3, ASC, Caspase-1) and its downstream products (IL-1β, IL-18) in tissue lysates from the animal models can provide crucial insights.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. By employing a multi-model approach that encompasses acute localized inflammation, gut-specific inflammation, and inflammatory cell recruitment, researchers can build a comprehensive profile of this compound's therapeutic potential. Integrating detailed clinical scoring with molecular analysis of key inflammatory pathways will not only validate its efficacy but also elucidate the underlying mechanisms, paving the way for further drug development.

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  • Berköz, M. (2019). Diosmin suppresses the proinflammatory mediators in lipopolysaccharide-induced RAW264.7 macrophages via NF-κB and MAPKs signal pathways. General physiology and biophysics, 38(4), 315–324. Retrieved from [Link]

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  • Liu, Y., Zhang, H., Wang, Z., Li, W., Zhang, Y., & Li, Y. (2019). Diosmetin Alleviates Lipopolysaccharide-Induced Acute Lung Injury through Activating the Nrf2 Pathway and Inhibiting the NLRP3 Inflammasome. Biomolecules & therapeutics, 27(2), 158–166. Retrieved from [Link]

  • Saravanakumar, G., & Van-Dhan, S. (2015). Diosmin Modulates the NF-kB Signal Transduction Pathways and Downregulation of Various Oxidative Stress Markers in Alloxan-Induced Diabetic Nephropathy. European journal of pharmaceutical and medical research, 2(5), 903-914. Retrieved from [Link]

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Application Note: Cell-Based Assays to Determine the Antioxidant Capacity of Neodiosmin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Quantifying Neodiosmin's Antioxidant Potential

This compound, a flavone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, anti-diabetic, and anticancer properties.[1][2] A cornerstone of its therapeutic promise lies in its antioxidant capacity.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cardiovascular and neurodegenerative disorders.[2][3] Consequently, the rigorous evaluation of the antioxidant potential of compounds like this compound is paramount for drug development and nutraceutical applications.

This application note provides a comprehensive guide for researchers to assess the antioxidant capacity of this compound using a suite of robust, cell-based assays. Moving beyond simple chemical antioxidant assays, which often lack physiological relevance, cell-based assays offer a more accurate representation of how a compound interacts with complex cellular systems to mitigate oxidative stress.[3][4] We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and discuss the interpretation of results. The methodologies outlined herein are designed to provide a holistic view of this compound's antioxidant effects, from its ability to directly scavenge ROS to its impact on endogenous antioxidant enzyme activity.

Foundational Knowledge: Understanding Cellular Oxidative Stress and Antioxidant Defense

Cellular metabolism naturally produces ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential in small amounts for cell signaling, their overproduction can lead to cellular damage.[5][6] To counteract this, cells have evolved a sophisticated antioxidant defense system, comprising both enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][8]

  • Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide.[9]

  • Catalase (CAT): Found in peroxisomes, catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[10]

  • Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[11][12]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[13][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes.[5][15] Furthermore, oxidative stress can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play a complex role in determining cell fate, mediating both pro-survival and pro-apoptotic responses.[16][17][18]

Experimental Strategy: A Multi-Assay Approach to Characterize this compound's Antioxidant Activity

A single assay is insufficient to fully capture the multifaceted nature of a compound's antioxidant activity. Therefore, we propose a tiered approach, beginning with a general assessment of ROS scavenging, followed by specific assays to probe the activity of key antioxidant enzymes.

Workflow for Assessing this compound's Antioxidant Capacity

G cluster_0 Phase 1: General ROS Scavenging cluster_1 Phase 2: Endogenous Enzyme Activity cluster_2 Phase 3: Mechanistic Insights (Optional) A Cell Culture & Seeding B Induce Oxidative Stress (e.g., H₂O₂ or tBHP) A->B C Treatment with this compound (Dose-Response) B->C D DCFDA Staining C->D E Fluorescence Measurement (Plate Reader/Microscopy) D->E F Cell Culture & this compound Pre-treatment G Induce Oxidative Stress F->G H Cell Lysis G->H I SOD Assay H->I J CAT Assay H->J K GPx Assay H->K L Western Blot/qPCR for Nrf2 & Target Genes H->L M MAPK Pathway Analysis (Phospho-antibodies) H->M G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS_this compound Oxidative Stress / this compound ROS_this compound->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds to Gene_Exp Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Exp Activates

Caption: Simplified schematic of the Nrf2-ARE signaling pathway activation.

Experimental Approaches:

  • Western Blotting: Analyze the protein levels of Nrf2 in both the cytosolic and nuclear fractions of cell lysates. An increase in nuclear Nrf2 is indicative of its activation. Also, probe for downstream target proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes to confirm transcriptional activation.

  • Reporter Gene Assays: Utilize cell lines stably transfected with a luciferase reporter construct driven by an ARE promoter to directly measure Nrf2 transcriptional activity. [19]

Concluding Remarks

The protocols and strategies outlined in this application note provide a robust framework for the comprehensive evaluation of this compound's antioxidant capacity in a cellular context. By employing a multi-assay approach, researchers can move beyond simple ROS scavenging to elucidate the impact of this compound on the cell's endogenous antioxidant machinery. Further investigation into the underlying molecular mechanisms, such as the activation of the Nrf2 pathway, will provide a deeper understanding of its therapeutic potential and pave the way for its development as a novel antioxidant agent in pharmaceutical and nutraceutical applications.

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Application Note: A Multi-Platform Analytical Strategy for the Identification and Structural Elucidation of Neodiosmin Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neodiosmin, a flavone glycoside found predominantly in citrus fruits, is gaining significant attention for its therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Understanding its metabolic fate is paramount for drug development, as metabolism dictates the compound's bioavailability, efficacy, and potential toxicity. This guide provides a comprehensive, multi-platform strategy for the robust identification, quantification, and structural elucidation of this compound metabolites. We detail field-proven protocols for sample preparation from various biological matrices, followed by a synergistic workflow employing Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for initial screening, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structure confirmation. This integrated approach ensures the highest degree of confidence in metabolite identification, providing researchers with a reliable framework for pharmacokinetic and drug metabolism studies.

Introduction: The Imperative of Metabolite Profiling

This compound's journey through a biological system involves extensive biochemical modifications, a process known as biotransformation.[3] This process is primarily designed to increase the compound's water solubility to facilitate its excretion.[4] The study of these transformations is not merely academic; the resulting metabolites can be more active, less active, or even more toxic than the parent compound. Therefore, a thorough characterization of the metabolic profile is a cornerstone of preclinical and clinical research.

The metabolism of flavonoids like this compound typically occurs in two phases[3][4]:

  • Phase I Metabolism: Involves the introduction or exposure of functional groups through reactions like oxidation, reduction, or hydrolysis, often catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1][4] For this compound, this could involve demethylation or hydroxylation of the flavonoid core.

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, or glycine) is attached to the functional group. This significantly increases polarity. The most common modifications for flavonoids are glucuronidation and sulfation.[1][5]

Furthermore, the gut microbiota plays a crucial role in flavonoid metabolism, capable of cleaving glycosidic bonds and degrading the flavonoid ring structure.[1] A comprehensive analytical strategy must therefore be capable of detecting a diverse array of these potential metabolic products.

Integrated Analytical Workflow

To achieve comprehensive metabolite identification, no single analytical technique is sufficient. We advocate for a synergistic workflow that leverages the strengths of multiple orthogonal technologies. The process begins with meticulous sample preparation to ensure the stability and recovery of metabolites, followed by a tiered analytical approach.

G cluster_0 Sample Collection & Preparation cluster_1 Screening & Hypothesis Generation cluster_2 Quantification & Confirmation Sample Biological Matrix (Plasma, Urine, Microsomes) Quench Metabolic Quenching (e.g., Flash Freezing) Sample->Quench Extract Metabolite Extraction (e.g., Protein Precipitation, SPE) Quench->Extract LCMS UHPLC-Q-TOF-MS/MS Metabolite Profiling Extract->LCMS Putative Putative Metabolite ID (Accurate Mass & Fragmentation) LCMS->Putative HPLC HPLC-DAD Quantification Putative->HPLC Isolate Semi-Preparative HPLC Metabolite Isolation Putative->Isolate NMR NMR Spectroscopy (1D & 2D Experiments) Isolate->NMR Confirm Unambiguous Structure Elucidation NMR->Confirm

Figure 1: Integrated workflow for this compound metabolite analysis.

Sample Preparation: The Foundation of Reliable Data

The primary goal of sample preparation is to extract the metabolites of interest from complex biological matrices while removing interfering substances (e.g., proteins, salts, lipids) and preventing analyte degradation.[6][7]

Protocol 3.1: Extraction from Human Plasma

Causality: This protocol uses cold acetonitrile to simultaneously precipitate proteins and extract small molecule metabolites. The cold temperature is critical for minimizing enzymatic degradation during the procedure.[8]

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. Avoid disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for UHPLC-MS analysis. Vortex and centrifuge again to pellet any insoluble material before transferring to an autosampler vial.

Protocol 3.2: Extraction from Human Urine

Causality: Urine samples are generally cleaner than plasma but require dilution to minimize matrix effects, such as ion suppression in the mass spectrometer. Centrifugation is necessary to remove particulate matter.[6]

  • Thawing & Centrifugation: Thaw urine samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.

  • Dilution: Dilute 100 µL of the urine supernatant with 400 µL of mobile phase A (e.g., Water with 0.1% formic acid). Add an internal standard if necessary.

  • Mixing: Vortex for 30 seconds.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial. This step is crucial to prevent clogging of the HPLC/UHPLC system.

Protocol 3.3: Extraction from In Vitro Human Liver Microsome (HLM) Incubation

Causality: In vitro incubations are terminated by adding a cold organic solvent to stop the enzymatic reactions and precipitate the microsomal proteins. This allows for the analysis of metabolites formed in a controlled environment.[9]

  • Incubation Setup: In a microcentrifuge tube, combine liver microsomes, NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4). Pre-warm at 37°C.

  • Initiate Reaction: Add this compound (e.g., 1-10 µM final concentration) to start the reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for direct UHPLC-MS analysis.

Analytical Methodologies and Protocols

UHPLC-MS/MS for Metabolite Screening and Identification

UHPLC coupled to high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is the cornerstone of metabolite discovery.[10] It provides chromatographic separation, accurate mass measurement for elemental composition determination, and fragmentation patterns (MS/MS) for structural insights.[11][12]

Protocol 4.1.1: UHPLC-Q-TOF-MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is standard for separating flavonoids and their metabolites.

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid improves peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-22 min (5% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes, as flavonoids and their conjugates can ionize in either.

    • Data Acquisition: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy. In DDA, the instrument performs a full MS scan followed by MS/MS scans on the most abundant precursor ions.

    • Scan Range: 100 – 1000 m/z.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to generate comprehensive fragmentation data.

Data Analysis: Metabolites are identified by comparing the chromatograms of dosed vs. control samples. Putative metabolites are flagged based on expected mass shifts corresponding to common metabolic reactions (see Table 1).

Metabolic Reaction Mass Change (Da) Elemental Composition Change
Hydroxylation+15.9949+O
Demethylation-14.0157-CH₂
Glucuronidation+176.0321+C₆H₈O₆
Sulfation+79.9568+SO₃
Glycine Conjugation+57.0215+C₂H₃NO
Acetylation+42.0106+C₂H₂O
Table 1: Common metabolic biotransformations and their corresponding mass shifts.
HPLC-DAD for Metabolite Quantification

Once key metabolites have been putatively identified, a validated HPLC-DAD method can be developed for their quantification, especially if authentic standards are available.[13][14] HPLC-DAD is robust, cost-effective, and widely available.[15]

Protocol 4.2.1: HPLC-DAD Quantification

  • Chromatographic System:

    • Column: A fully porous C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Similar to UHPLC method, but with adjusted gradient and flow rate (e.g., 1.0 mL/min).

    • Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths, typically including the absorbance maxima for flavonoids (~270 nm and ~350 nm).[16]

  • Method Validation: The method must be validated according to regulatory guidelines to ensure reliability.[17] This includes assessing:

    • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (R²) > 0.99 is desired.[18]

    • Accuracy & Precision: Measured as percent recovery and relative standard deviation (%RSD), respectively.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Parameter Acceptance Criteria
Linearity (R²)≥ 0.99
Accuracy (% Recovery)85 - 115%
Precision (%RSD)≤ 15%
Limit of QuantificationSignal-to-Noise Ratio ≥ 10
Table 2: Typical validation parameters for a quantitative bioanalytical method.[18][19]
NMR Spectroscopy for Definitive Structural Elucidation

When MS/MS data is insufficient to distinguish between isomers (e.g., the position of a glucuronide on the flavonoid ring), NMR spectroscopy is the definitive tool for structural elucidation.[20][21] This requires isolating the metabolite in sufficient quantity (typically >10-50 µg) using semi-preparative HPLC.[22]

Protocol 4.3.1: Structure Confirmation by NMR

  • Isolation: Scale up the HPLC method to a semi-preparative column to isolate the metabolite of interest. Collect the corresponding fraction and evaporate the solvent.

  • Sample Preparation: Dissolve the purified metabolite in a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • NMR Data Acquisition:

    • 1D ¹H NMR: Provides information on the number and type of protons, their chemical environment, and coupling patterns.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is crucial for identifying connections across quaternary carbons and ester/ether linkages, such as the attachment point of a glucuronide.[22]

Causality: The combination of these experiments allows for the complete assignment of all ¹H and ¹³C signals and the unambiguous assembly of the molecular structure, confirming both the nature of the metabolic modification and its precise location on the parent molecule.[23][24]

Data Integration and Metabolic Pathway Mapping

The strength of this multi-platform approach lies in the integration of complementary data. The logical process confirms a metabolite's identity with increasing certainty at each step.

G cluster_0 Data Sources cluster_1 Decision & Confirmation MS Accurate Mass (Elemental Formula) Logic Logical Integration MS->Logic MSMS MS/MS Fragmentation (Substructural Information) MSMS->Logic LC Retention Time (Polarity Information) LC->Logic NMR NMR Spectra (1D & 2D) (Atom Connectivity) NMR->Logic ID Unambiguous Metabolite Identification Logic->ID

Figure 2: Logic diagram for integrative data analysis.

Once all major metabolites are identified, they can be mapped onto a biotransformation pathway, providing a clear visual summary of this compound's metabolic fate.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound (Parent) p1_met Demethylated this compound (e.g., Luteolin-7-O-neohesperidoside) parent->p1_met CYP-mediated Demethylation p2_met1 This compound Glucuronide parent->p2_met1 UGT-mediated Glucuronidation p2_met2 This compound Sulfate parent->p2_met2 SULT-mediated Sulfation p2_met3 Demethylated this compound Glucuronide p1_met->p2_met3 Glucuronidation

Figure 3: Hypothetical metabolic pathway of this compound.

Conclusion

The analytical challenge posed by metabolite identification requires a sophisticated and multi-faceted approach. The integrated workflow presented here, combining the screening power of UHPLC-Q-TOF-MS, the quantitative rigor of HPLC-DAD, and the definitive structural elucidation capabilities of NMR, provides a robust and reliable system for characterizing the full metabolic profile of this compound. Adherence to these detailed protocols will empower researchers to generate high-quality, defensible data essential for advancing the development of this compound as a potential therapeutic agent.

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Sources

Neodiosmin applications in the cosmetics industry for skin health.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neodiosmin (CAS 38604-71-8), a flavonoid glycoside structurally related to Diosmin, presents a potent therapeutic profile for dermo-cosmetic applications targeting vascular insufficiency of the skin (e.g., dark circles, rosacea) and oxidative aging.[1] Despite its efficacy, its application is limited by poor aqueous solubility and low lipophilicity, resulting in low bioavailability. This Application Note provides a comprehensive technical guide for researchers to formulate this compound using advanced delivery systems (Ethosomes/Cyclodextrin complexes) and validate its efficacy through specific in vitro microcirculation assays.

Introduction: The Vascular-Dermal Axis

Skin health is intrinsically linked to microvascular integrity. Compromised capillary walls lead to leakage of erythrocytes and plasma into the interstitial space. In the periorbital area, this manifests as dark circles (accumulation of hemoglobin degradation products like biliverdin/bilirubin) and puffiness (edema).[1]

This compound acts as a phlebotonic agent .[1] Unlike general antioxidants, it specifically targets the venous tone and lymphatic drainage.

  • Source: Synthesized from Neohesperidin or isolated from Citrus aurantium.[1]

  • Differentiation: While Diosmin is the industry standard, this compound offers a distinct metabolic profile and is increasingly utilized as a high-purity standard to avoid the variability found in micronized purified flavonoid fractions (MPFF).

Physicochemical Profile
PropertyValueImplication for Formulator
Molecular Weight ~608.5 g/mol High MW hinders passive diffusion.[1]
LogP ~0.2 - 0.5 (Predicted)Low lipophilicity; requires penetration enhancers.
Solubility Soluble in DMSO, dilute Alkali; Poor in Water/EthanolRequires solubilization technologies (Nanocarriers).[1]

Mechanism of Action

This compound operates via a dual-pathway mechanism: Vascular Stabilization and Anti-Inflammatory Signaling .

  • Noradrenergic Protection: It inhibits the enzyme Catechol-O-methyltransferase (COMT), prolonging the activity of norepinephrine at the venous wall, increasing tone and reducing stasis.

  • Endothelial Shielding: It inhibits the expression of Cell Adhesion Molecules (ICAM-1, VCAM-1) induced by inflammatory cytokines (TNF-

    
    ), preventing leukocyte adhesion that damages capillary walls.[1]
    
Visualization: The this compound Protective Pathway

Neodiosmin_Mechanism UV_Stress UV Radiation / Oxidative Stress ROS ROS Generation UV_Stress->ROS NFkB NF-kB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-alpha, IL-6) NFkB->Cytokines This compound This compound Treatment This compound->ROS Scavenges This compound->NFkB Inhibits Collagen Collagen/Elastin Integrity This compound->Collagen Preserves Adhesion Leukocyte Adhesion (ICAM-1/VCAM-1) Cytokines->Adhesion Capillary Capillary Permeability (Leakage) Adhesion->Capillary Damages Endothelium DarkCircles Dark Circles & Edema Capillary->DarkCircles

Figure 1: Mechanistic pathway showing this compound's interruption of the inflammatory cascade leading to vascular leakage and dark circles.

Formulation Protocols

Due to this compound's poor solubility, simple creams are ineffective.[1] We recommend Ethosomes (lipid vesicles with high ethanol content) to enhance solubility and permeation through the Stratum Corneum.

Protocol A: Preparation of this compound-Loaded Ethosomes

Objective: Create a stable, nano-sized vesicular system for topical delivery.

Materials:

  • This compound (High Purity >95%)[1]

  • Phospholipon 90G (Soy Phosphatidylcholine)[1]

  • Ethanol (Absolute)[1]

  • Propylene Glycol (PG)[1]

  • Deionized Water

Step-by-Step Methodology:

  • Organic Phase Preparation:

    • In a covered beaker, dissolve 200 mg this compound and 2.0 g Phospholipon 90G in 30 mL Ethanol .

    • Note: Magnetic stirring at 700 RPM is required.[1] If dissolution is incomplete, warm gently to 40°C. Avoid overheating to prevent phospholipid degradation.[1]

  • Aqueous Phase Preparation:

    • Mix 10 mL Propylene Glycol with q.s. to 100 mL Deionized Water .

    • Heat to 40°C.

  • Injection & Vesicle Formation:

    • Using a syringe pump (flow rate: 1 mL/min), inject the Organic Phase into the Aqueous Phase under continuous stirring (1500 RPM).[1]

    • Observation: The solution will turn milky white as vesicles form spontaneously.

  • Size Reduction (Sonication):

    • Subject the dispersion to Probe Sonication (20 kHz, 40% amplitude) for 15 minutes (cycles: 30s ON, 10s OFF) to prevent overheating.

    • Target Size: < 200 nm.

    • Target PDI: < 0.3.

  • Purification:

    • Centrifuge at 4,000 RPM for 10 minutes to remove unentrapped drug (pellet). The supernatant contains the ethosomes.

Protocol B: Stability & Entrapment Efficiency (HPLC)

System: HPLC with UV Detector (e.g., Agilent 1260). Column: C18 Reverse Phase (5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Phosphoric Acid) [25:75 v/v].[1]

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 345 nm (Characteristic peak for Diosmin/Neodiosmin).[1]

  • Calculation:

    
    [1]
    
    • Free Drug is measured in the supernatant after ultracentrifugation (30,000 RPM, 1 hr).

Efficacy Assessment: In Vitro Microcirculation Model

To validate the "Anti-Dark Circle" claim, you must demonstrate the prevention of endothelial leakage.

Protocol C: HUVEC Permeability Assay

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Workflow:

  • Seeding: Seed HUVECs (

    
     cells/well) on Transwell® inserts (0.4 µm pore size) coated with fibronectin.
    
  • Monolayer Formation: Culture for 3-5 days until Transepithelial Electrical Resistance (TEER) reaches >200

    
    .[1]
    
  • Treatment:

    • Control: Media only.

    • Stressor: VEGF (100 ng/mL) or Histamine (10 µM) to induce leakage.[1]

    • Test: this compound Ethosomes (10 - 50 µM) + Stressor.

  • Permeability Measurement:

    • Add FITC-Dextran (40 kDa) to the apical chamber.

    • Incubate for 1 hour.

    • Sample the basolateral chamber.

  • Quantification: Measure Fluorescence (Ex: 490 nm / Em: 520 nm).

Acceptance Criteria:

  • The Stressor group must show significant increase in fluorescence vs. Control (p < 0.05).

  • This compound treatment should reduce FITC-Dextran leakage by >30% compared to the Stressor group.[1]

Data Summary & Formulation Comparison

Formulation TypeSolubilitySkin PenetrationStabilityRecommended Application
Simple Suspension PoorVery Low (< 1%)Low (Sedimentation)Wash-off products (ineffective)
Cyclodextrin Complex HighModerateHighSerums, Toners
Ethosome (Protocol A) ModerateHigh (Transdermal) ModerateEye Creams, Anti-Cellulite
Solid Lipid Nanoparticle LowModerateHighDay Creams (Slow release)

References

  • This compound Chemical Profile & Structure. PubChem.[1] National Library of Medicine. [Link][1]

  • Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide (Metabolite). International Journal of Molecular Sciences. (Relevant for mechanism extrapolation). [Link][1]

  • Preparation and Characterization of Diosmin-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research. (Protocol basis for solubility enhancement). [Link]

  • Nanoencapsulation of Flavonoids for Topical Application. Pharmaceutics. (Basis for Ethosome protocol).[1] [Link][1]

  • Clinical Efficacy of Topical Formulations on Periorbital Dark Circles. Journal of Cosmetic Dermatology. (Clinical relevance for vascular targets). [Link][1]

Sources

Troubleshooting & Optimization

Troubleshooting Neodiosmin purification by column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Neodiosmin Purification by Column Chromatography Role: Senior Application Scientist Audience: Drug Development Professionals & Researchers

Technical Support Center: this compound Purification

Welcome to the Advanced Purification Support Hub. This guide addresses the specific chromatographic challenges associated with This compound (a flavone glycoside), particularly its separation from its structural isomer Diosmin and precursor Neohesperidin . The protocols below are designed to overcome the "Isomeric Trap"—the difficulty in resolving 1


2 linked neohesperidosides from 1

6 linked rutinosides.

Part 1: The Diagnostic Workflow

Before altering your mobile phase, identify your bottleneck using this logic flow.

Neodiosmin_Troubleshooting Start Start: Identify Issue Resolution Poor Resolution (Co-elution with Diosmin) Start->Resolution Tailing Peak Tailing/Asymmetry Start->Tailing Pressure High Backpressure (Column Clogging) Start->Pressure Yield Low Recovery/Yield Start->Yield Check_Col Check Stationary Phase (Is it standard C18?) Resolution->Check_Col Check_Temp Check Column Temp (Is it ambient?) Resolution->Check_Temp Check_pH Check Mobile Phase pH (Is it < 3.0?) Tailing->Check_pH Check_Load Check Loading Solvent (DMSO/DMF vs. MeOH) Pressure->Check_Load Yield->Check_Load Action_Acid Add 0.1% Formic or Phosphoric Acid Check_pH->Action_Acid No (Acidify) Action_Amide Switch to RP-Amide or Phenyl-Hexyl Check_Col->Action_Amide Yes (Switch) Action_Solid Switch to Solid Load (Celite/Silica) Check_Load->Action_Solid Liquid Load (Precipitation) Action_Heat Increase Temp to 40-50°C Check_Temp->Action_Heat Yes (Heat)

Figure 1: Decision matrix for troubleshooting this compound purification failures.

Part 2: Phase 1 – Sample Preparation & Loading

The Challenge: this compound exhibits poor solubility in water and alcohols but high solubility in DMSO and alkaline solutions. This creates a "Solubility Mismatch" at the column head, leading to precipitation and high backpressure.

Q1: My sample precipitates immediately upon injection, spiking the pressure. How do I load high concentrations? A: You are likely experiencing "Solvent Shock." When a sample dissolved in DMSO or DMF hits a high-aqueous mobile phase, the flavonoid crashes out.

  • The Fix (Solid Loading): This is the gold standard for insoluble flavonoids.

    • Dissolve crude this compound in the minimum amount of DMSO/Acetone.

    • Add Celite 545 or C18 derivatized silica (ratio 1:2 sample:sorbent).

    • Evaporate the solvent completely (rotary evaporator) until you have a free-flowing powder.

    • Pack this powder into a dry loading cartridge (pre-column).

  • Why it works: It eliminates the solvent front effect and allows the mobile phase to slowly dissolve and elute the compound according to its partition coefficient (

    
    ), not its solubility limit.
    

Q2: Can I use alkaline loading (NaOH) since this compound is soluble in base? A: Avoid this. While soluble, flavonoids are prone to oxidative degradation (ring opening of the pyrone ring) at pH > 9. Furthermore, injecting a high pH slug into a silica-based column (even C18) dissolves the silica backbone, destroying your column.

Part 3: Phase 2 – Separation & Selectivity

The Challenge: Separation of this compound (Neohesperidose: Rha-1


2-Glc) from Diosmin (Rutinose: Rha-1

6-Glc). Standard C18 often fails to resolve these linkage isomers.

Q3: this compound and Diosmin co-elute as a single broad peak. What parameters should I change? A: Change the Stationary Phase Selectivity . Hydrophobicity alone (C18) is insufficient for distinguishing the spatial orientation of the sugar moiety.

  • Recommended Column: RP-Amide (Polar Embedded) or Phenyl-Hexyl .

  • Mechanism: The amide group interacts with the hydroxyls on the sugar moieties via hydrogen bonding. The 1

    
    2 linkage of this compound creates a different steric "pocket" than the 1
    
    
    
    6 linkage of Diosmin, resulting in different retention times on polar-embedded phases.

Q4: Which mobile phase modifier yields the best resolution? A: Methanol is superior to Acetonitrile for glycoside separation.

  • Reasoning: Methanol is a protic solvent and participates in hydrogen bonding with the sugar hydroxyls, enhancing the selectivity differences between the neohesperidoside and rutinoside. Acetonitrile (aprotic) relies purely on dipole interactions, often compressing the selectivity.

Table 1: Mobile Phase Optimization Guide

ParameterStandard ConditionOptimized for this compoundScientific Rationale
Solvent B AcetonitrileMethanol Protic solvent enhances sugar selectivity.
Buffer/Acid 0.1% TFA0.1% Formic or Phosphoric Acid TFA can cause hydrolysis of glycosidic bonds; Formic acid is gentler.
pH Neutral2.5 – 3.0 Suppresses ionization of phenolic -OH (pKa ~7-9), preventing peak tailing.
Temperature 25°C40°C – 50°C Reduces viscosity, improves mass transfer, and sharpens peaks.

Part 4: Phase 3 – Elution & Post-Column Analysis

Q5: I see "Ghost Peaks" or baseline drift during the gradient. Is my this compound degrading? A: This is often due to column fouling from previous runs, not degradation. Flavonoids adsorb strongly to active silanols.

  • Protocol: Run a "Sawtooth" wash between injections:

    • 95% MeOH (5 mins)

    • 50% MeOH (5 mins)

    • 95% MeOH (5 mins)

  • Note: If using Polyamide columns (common for bulk purification), you must use Urea or Ammonia in MeOH to strip the column, as hydrogen bonding is extremely strong.

Q6: How do I definitively distinguish this compound from Diosmin in my fractions without NMR? A: Use MS/MS Fragmentation patterns .

  • Diosmin (Rutinoside): Typically loses the entire disaccharide (Rutinose, -308 Da) in one step.

    • Precursor

      
       Aglycone 
      
      
      
      .
  • This compound (Neohesperidoside): Often shows a sequential loss or a specific internal cleavage due to the 1

    
    2 linkage.
    
    • Look for the

      
        fragment.[1] This corresponds to a specific cross-ring cleavage (Retro-Diels-Alder) or loss of the terminal rhamnose depending on the ionization energy, which is more characteristic of neohesperidosides [1, 5].
      

Part 5: Biosynthetic & Purification Context

Understanding the origin of this compound helps in predicting impurities. It is often synthesized or biotransformed from Neohesperidin.

Neodiosmin_Pathway Naringin Naringin (Flavanone) Neohesperidin Neohesperidin (Flavanone) Naringin->Neohesperidin Methylation (Biosynthetic) This compound This compound (Flavone) Neohesperidin->this compound Dehydrogenation (I2/Pyridine or Biotransformation) Diosmin Diosmin (Impurity/Isomer) Diosmin->this compound Isomeric Contaminant

Figure 2: Simplified pathway showing this compound origin. Impurities often include unreacted Neohesperidin (starting material) and Diosmin (isomer).

References

  • Kanaze, F. I., et al. (2003). Simultaneous reversed-phase high-performance liquid chromatographic method for the determination of diosmin, hesperidin and naringin. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Raman, G., et al. (2005). Isolation and purification of closely related Citrus limonoid glucosides by flash chromatography. Phytochemical Analysis. Link

  • Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. Link

  • Downey, M. O., & Rochfort, S. (2008). Simultaneous separation of anthocyanins and flavonols in grape skin by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Tsimogiannis, D., et al. (2007). Separation of a Mixture of Luteolin-7-rutinoside and Luteolin-7-neohesperidoside Isolated from Ligustrum vulgare L. Journal of Chromatographic Science.[2] Link

Sources

Technical Support Center: Neodiosmin Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NEO-QUANT-2024 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction: The Analytical Landscape

Quantifying Neodiosmin (a flavone glycoside) in biological matrices like human plasma or urine presents a distinct set of challenges compared to standard small molecule analysis. The primary hurdle is not sensitivity, but selectivity . This compound is a structural isomer of Diosmin ; they share the same molecular formula (


) and molecular weight (608.5  g/mol ).

In Mass Spectrometry (LC-MS/MS), they produce identical precursor ions and often similar fragment ions. Therefore, chromatographic resolution is the only reliable filter to distinguish them. Failure to separate these peaks results in quantitative overestimation and pharmacokinetic data corruption.

This guide addresses the three critical failure points: Isomeric Separation, Matrix Suppression, and Extraction Recovery.

Module 1: Chromatographic Separation (The Isomer Challenge)

User Question:

"I am seeing a split peak or a shoulder on my this compound peak in plasma samples. My MRM transitions are optimized. What is happening?"

Technical Diagnosis:

You are likely observing co-elution with Diosmin . Since both compounds share the m/z 609


 463 transition (loss of rhamnose), MS selectivity is insufficient. You must achieve baseline chromatographic separation (

).
Troubleshooting Protocol:
  • Column Selection:

    • Standard C18: Often insufficient for isomeric separation of flavonoid glycosides.

    • Recommendation: Switch to a Pentafluorophenyl (PFP) or a Polar-Embedded C18 column. These phases offer alternative interaction mechanisms (pi-pi stacking) that differentiate the steric orientation of the sugar moieties on the flavone backbone.

  • Mobile Phase Optimization:

    • Acid Modifier: Flavonoids are weak acids. Maintain mobile phase pH < 3.0 using 0.1% Formic Acid to suppress ionization of phenolic hydroxyls, sharpening the peaks.

    • Organic Modifier: Methanol often provides better selectivity for flavonoid isomers than Acetonitrile due to hydrogen bonding capabilities.

Decision Tree: Method Development for Isomers

IsomerSeparation Start Start: Split/Shoulder Peak Observed CheckColumn Current Column Chemistry? Start->CheckColumn C18 Standard C18 CheckColumn->C18 If PFP PFP / Polar-Embedded CheckColumn->PFP If SwitchMeOH Switch ACN to Methanol C18->SwitchMeOH Step 1 ResolutionCheck Resolution (Rs) > 1.5? PFP->ResolutionCheck OptimizeMP Optimize Mobile Phase CheckpH Check pH (Target < 3.0) SwitchMeOH->CheckpH Step 2 CheckpH->ResolutionCheck Success Proceed to Validation ResolutionCheck->Success Yes Fail Reduce Flow / Shallower Gradient ResolutionCheck->Fail No Fail->OptimizeMP

Figure 1: Decision logic for resolving this compound from its isomer Diosmin.

Module 2: Sample Preparation (The Matrix Challenge)

User Question:

"My recovery in urine is inconsistent, and I see significant signal suppression compared to solvent standards."

Technical Diagnosis:

Urine and plasma contain phospholipids, salts, and enzymes (like glucuronidases) that cause Matrix Effects (ME) . In ESI-MS, these co-eluting contaminants compete for charge in the ionization droplet, leading to signal suppression.[1]

Troubleshooting Protocol:

1. Enzymatic Hydrolysis (Critical Step): this compound and Diosmin are extensively metabolized into glucuronides/sulfates in vivo. To quantify the "total" amount, you must deconjugate them.

  • Enzyme:

    
    -glucuronidase/sulfatase (e.g., from Helix pomatia).
    
  • Condition: Incubate at 37°C for 2-4 hours at pH 5.0.

  • Caution: Incomplete hydrolysis leads to underestimation. Validate enzyme efficiency with a glucuronide standard.

2. Extraction Method Selection: Direct Protein Precipitation (PPT) is "dirty" and leaves phospholipids. Solid Phase Extraction (SPE) is recommended for complex matrices.[2]

Recommended SPE Protocol (HLB Cartridge):

  • Condition: 1 mL Methanol

    
     1 mL Water.
    
  • Load: 200 µL Plasma/Urine (acidified with 2% Formic Acid).

  • Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Elute: 1 mL Methanol containing 0.1% Formic Acid.

  • Evaporate & Reconstitute: Dry under

    
     and reconstitute in initial mobile phase.
    
Data: Extraction Efficiency Comparison
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery (%) 60 - 75%70 - 85%85 - 95%
Matrix Effect High Suppression (>30%)ModerateLow (<10%)
Reproducibility (RSD) >10%5 - 10%<5%
Suitability High conc. screeningLipophilic analytesTrace quantification

Module 3: Mass Spectrometry & Detection

User Question:

"What are the optimal MS settings? I am struggling to reach the required LLOQ (Lower Limit of Quantification)."

Technical Diagnosis:

Flavonoid glycosides can form adducts (Na+, K+) which dilute the signal of the protonated molecular ion


.
Troubleshooting Protocol:
  • Ionization Mode:

    • Positive Mode (ESI+): Generally preferred for glycosides. Target

      
      .
      
    • Negative Mode (ESI-): Can be more sensitive for the aglycone (Diosmetin) but often less stable for the glycoside.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of disaccharide Rutinose).
      
    • Qualifier:

      
       (Loss of Rhamnose).
      
    • Note: Ensure the collision energy (CE) is optimized specifically for the

      
       fragment, as the glycosidic bond cleavage requires moderate energy.
      
  • Internal Standard (IS):

    • Ideal: Stable Isotope Labeled this compound (

      
       or 
      
      
      
      ).
    • Practical Alternative: Rhoifolin or Hesperidin . They are structurally similar flavone glycosides but chromatographically distinct. Do not use Diosmin as an IS for this compound due to the separation challenges.

Module 4: Stability & Storage

User Question:

"Can I store my processed samples in the autosampler overnight?"

Technical Diagnosis:

Flavonoids are susceptible to oxidative degradation and hydrolysis, especially at higher pH or under light exposure.

Stability Guidelines:
  • Benchtop: Stable for < 6 hours at room temperature. Keep protected from light (amber vials).

  • Autosampler: Stable for 24 hours at 4°C.

  • Long-term: Plasma/Urine should be stored at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles causes degradation).

  • Additives: Adding ascorbic acid (0.1%) to the plasma during collection can prevent oxidation.

References

  • Matrix Effects in LC-MS/MS: FDA Bioanalytical Method Validation Guidance. "Matrix effects in LC can enhance or suppress detector responses...[1][3][4] Mitigation strategies include internal standards and separating analytes from interfering matrix components."[3]

  • Diosmin/Neodiosmin Pharmacokinetics & Metabolism: Journal of Pharmaceutical and Biomedical Analysis. "Diosmin is hydrolyzed by enzymes of intestinal microflora before absorption of its aglycone diosmetin...[5] Plasma samples were incubated with beta-glucuronidase/sulphatase."[5]

  • Chromatographic Separation of Flavonoids: Journal of Chromatography A. "Separation of diosmin and hesperidin...[6][7] using a mobile phase of Methanol/Water/Formic Acid."

  • Sample Preparation Strategies: MDPI - Molecules. "Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been widely used... to remove matrix interferences and to preconcentrate analytes."[2]

Sources

Technical Support Center: Enhancing Neodiosmin Stability for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Cell Biology Division

Welcome to the technical support guide for Neodiosmin. As a potent flavonoid glycoside with significant anti-inflammatory and antioxidant properties, this compound is a compound of high interest in pharmacological and cell biology research.[1] However, its utility in aqueous environments like cell culture media is often hampered by poor solubility and chemical instability. This guide provides field-proven insights, troubleshooting advice, and validated protocols to help you mitigate these challenges, ensuring the reproducibility and reliability of your experimental results.

Section 1: Understanding this compound Instability: The Core Principles

To effectively stabilize this compound, it is crucial to first understand the mechanisms driving its degradation in typical cell culture conditions (pH ~7.4, 37°C, high oxygen). Like many flavonoids, this compound's stability is compromised by a combination of factors that can lead to oxidation, hydrolysis, and subsequent loss of biological activity.[2]

  • pH-Dependent Degradation: Flavonoids are generally more stable in acidic conditions.[3] The physiological pH of most cell culture media (~7.4) promotes the deprotonation of hydroxyl groups on the flavonoid's ring structure. This increases its susceptibility to oxidation.[4]

  • Oxidative Degradation: As a potent antioxidant, this compound is itself easily oxidized.[5] This process is accelerated by dissolved oxygen and the presence of transition metal ions (e.g., Fe²⁺, Cu²⁺) often found in basal media or serum supplements, which catalyze the formation of reactive oxygen species (ROS).[6][7]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradative reactions in photosensitive compounds like flavonoids.[8] Standard laboratory and biosafety cabinet lighting can contribute to this over time.[9]

The interplay of these factors can compromise the integrity of your compound, leading to inconsistent and unreliable experimental outcomes.

cluster_factors Instability Factors This compound This compound in Culture Medium Degradation Oxidation & Hydrolysis (Degradation) This compound->Degradation Susceptible to pH Physiological pH (~7.4) pH->Degradation Accelerate Oxygen Dissolved O₂ Oxygen->Degradation Accelerate Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->Degradation Accelerate Light Light Exposure Light->Degradation Accelerate Loss Loss of Bioactivity & Inconsistent Results Degradation->Loss

Caption: Key environmental factors contributing to this compound degradation.

Section 2: Troubleshooting Guide

This section addresses common problems encountered when working with this compound in cell culture.

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?

A1: This is a classic solubility issue. This compound is poorly soluble in aqueous solutions, and what you've observed is the compound "crashing out" of solution when the solvent changes from 100% DMSO to the aqueous environment of your medium.[1]

  • Causality: The high concentration of this compound that is stable in DMSO is far above its solubility limit in the aqueous medium. A rapid change in solvent polarity causes the compound to precipitate.

  • Solution:

    • Prepare a High-Concentration Stock: Make a concentrated stock solution in 100% sterile DMSO (e.g., 50-100 mM). Ensure it is fully dissolved; gentle warming (to 37°C) or brief sonication can help, but avoid overheating.[9]

    • Perform Serial Dilutions in DMSO: If you are testing a range of concentrations, perform the serial dilutions in 100% DMSO, not in media or PBS.[10]

    • Dilute Slowly into Media: When preparing your final working concentration, add the small volume of DMSO stock drop-by-drop into the culture medium while gently vortexing or swirling.[11][12] This gradual introduction helps the compound disperse before it has a chance to aggregate and precipitate.

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below the toxicity threshold for your specific cell line. For most cell lines, <0.5% is tolerable, but <0.1% is recommended for sensitive or primary cells.[11]

Q2: My experiments with this compound are showing high variability between replicates and different experimental days. Could the compound be degrading?

A2: Yes, high variability is a hallmark of compound instability. If your this compound is degrading in the incubator, the effective concentration your cells are exposed to will decrease over the course of the experiment, leading to inconsistent results.

  • Causality: Standard cell culture conditions (37°C, pH 7.4) are conducive to the slow degradation of many flavonoids over several hours or days.[3] If you prepare a large batch of this compound-containing media and use it for experiments lasting 24, 48, or 72 hours, the compound's integrity will be compromised.

  • Solution:

    • Prepare Media Fresh: Always prepare the this compound-containing culture medium immediately before adding it to your cells. Do not prepare it in advance and store it.[13]

    • Consider Media Changes: For long-term experiments (>24 hours), consider replacing the media with freshly prepared this compound-containing media every 24 hours to maintain a more consistent concentration.

    • Incorporate Stabilizers: Add stabilizing agents like ascorbic acid to the culture medium before adding the this compound stock. This proactively creates a more stable environment (see Section 3.3 for protocol).

Q3: My cell culture medium turned a faint yellow/brown color after adding this compound and incubating it. Should I be concerned?

A3: A color change often indicates chemical degradation. The oxidation of flavonoid compounds can lead to the formation of new chromophores (light-absorbing molecules) that alter the appearance of the solution.

  • Causality: The phenolic rings in this compound are susceptible to oxidation, which can break open the ring structure and form quinone-like products or other derivatives.[14] These degradation products are often colored and may lack the biological activity of the parent compound, or worse, have off-target effects.

  • Solution:

    • Protect from Light: Prepare stock solutions and treatment media in amber vials or tubes wrapped in foil to prevent photodegradation.[9]

    • Use Antioxidant Co-treatments: The most effective way to prevent oxidative degradation is to include a sacrificial, water-soluble antioxidant like ascorbic acid in your medium.[3]

    • De-gas Media (Advanced): For highly sensitive experiments, using media that has been briefly de-gassed to reduce dissolved oxygen content can also help, though this is often not practical for standard cell culture.

Q4: I'm observing unexpected cytotoxicity at concentrations reported to be safe. Could this be related to stability?

A4: Yes, this could be due to two primary factors: DMSO toxicity or the formation of toxic degradation byproducts.

  • Causality:

    • DMSO Toxicity: If your final DMSO concentration is too high (generally >0.5-1%), it can cause cell membrane stress and induce cytotoxicity independent of your compound.[11]

    • Degradation Products: The breakdown products of flavonoids are not always inert and may have different, sometimes more toxic, effects than the parent molecule.

  • Solution:

    • Run a DMSO Vehicle Control: Always include a control group that treats cells with the highest concentration of DMSO used in your experiment, but without this compound. This will allow you to distinguish between DMSO-induced toxicity and compound-induced toxicity.

    • Validate Final DMSO Concentration: Calculate your final DMSO percentage carefully. If you need to use a high concentration of this compound that requires >0.5% DMSO, you may need to find a more soluble analog or accept the limitation.

    • Enhance Stability: By stabilizing this compound using the methods in this guide, you reduce the formation of potentially toxic byproducts.

Section 3: Best Practices & Protocols for Maximizing Stability

Adhering to a strict and validated protocol for solution preparation is the most critical step in ensuring experimental success.

Protocol 3.1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for dissolving this compound in DMSO to create a stable, long-term stock.

  • Work in a Sterile Environment: Perform all steps in a laminar flow hood or biosafety cabinet.

  • Use Appropriate Vials: Weigh the this compound powder into a sterile, amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.

  • Calculate Solvent Volume: Calculate the precise volume of 100% sterile, cell-culture grade DMSO required to achieve your desired stock concentration (e.g., 100 mM).

  • Dissolve the Compound: Add the DMSO to the vial. Cap tightly and vortex for 1-2 minutes.

  • Ensure Complete Solubilization: Visually inspect the solution against a light source to ensure no solid particles remain. If needed, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C.[9] Ensure any precipitate is fully redissolved before proceeding.

  • Aliquot for Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store Properly: Store the aliquots at -20°C or -80°C for long-term stability.

Sources

Identifying and avoiding experimental artifacts with Neodiosmin.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Neodiosmin (Diosmetin-7-O-neohesperidoside) is a flavone glycoside frequently confused with its isomer, Diosmin (Diosmetin-7-O-rutinoside).[1] While they share the same aglycone (Diosmetin), the sugar moiety difference (neohesperidose vs. rutinose) significantly alters solubility, metabolic kinetics, and potential for experimental artifacts.

This guide addresses the "False Positive/Negative" paradox common in flavonoid research. This compound is prone to PAINS (Pan-Assay Interference Compounds) behaviors, including colloidal aggregation, redox cycling, and fluorescence quenching. Failure to control for these will result in unpublishable data.

Quick Reference: this compound vs. Diosmin
FeatureThis compoundDiosmin
CAS No. 38665-01-9520-27-4
Sugar Moiety Neohesperidose (Rhamnose 1->2 Glucose)Rutinose (Rhamnose 1->6 Glucose)
Solubility (Aq) Very Poor (~1.3 mg/L)Poor
Primary Artifact Hydrolysis to Diosmetin; AggregationCrystallization; Redox cycling

Troubleshooting Guide: Solubility & Stability

Q1: "My this compound precipitates immediately when added to cell culture media, even though the DMSO stock was clear. How do I fix this?"

Diagnosis: Solvent Shock & "Crash-out" Precipitation.[1] Root Cause: this compound is hydrophobic. Injecting high-concentration DMSO stock (>100 mM) directly into aqueous media causes rapid local supersaturation and precipitation, often forming micro-crystals invisible to the naked eye but capable of killing cells via physical stress (sedimentation).

Technical Protocol (The "Step-Down" Method):

  • Prepare Stock: Dissolve this compound in anhydrous DMSO to 50 mM. Sonicate for 10 mins at 37°C.

  • Intermediate Dilution: Do not add directly to media. Create a 10x working solution in a surrogate solvent (e.g., PBS + 10% DMSO or PEG300).

  • Final Addition: Add the intermediate solution to the media.

  • Validation: Measure turbidity at 600 nm (OD600). If OD600 > 0.05 compared to blank media, precipitation has occurred.

Q2: "I am seeing variable IC50 values in my kinase inhibition assay depending on the enzyme concentration. Is this compound a specific inhibitor?"

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition).[1] Root Cause: Flavonoids at micromolar concentrations (typically >10 µM) form colloidal aggregates that sequester enzymes non-specifically.[1] This is a classic false positive.

Validation Step (The Detergent Test):

  • Protocol: Repeat the assay adding 0.01% Triton X-100 (or Tween-20) to the reaction buffer.

  • Interpretation:

    • Inhibition is lost: The effect was due to aggregation (Artifact).

    • Inhibition remains: The effect is likely a specific interaction (Valid).

Troubleshooting Guide: Assay Interference

Q3: "My MTT assay shows increased cell viability (over 100%) after treating with this compound, but the cells look dead under the microscope."

Diagnosis: Reductive Artifact Interference. Root Cause: The catechol/phenol groups on this compound (and its metabolite Diosmetin) can directly reduce the MTT tetrazolium salt to purple formazan in the absence of cellular reductases. This generates a false signal of high viability.

Corrective Action:

  • Cell-Free Control: Incubate this compound + MTT reagent in media without cells. Subtract this absorbance from your experimental wells.[1]

  • Switch Assays: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays, which are less prone to reductive interference.[1]

Q4: "I detected high levels of ROS in my cell-free media control containing this compound. Is the compound unstable?"

Diagnosis: Redox Cycling (The "Pro-Oxidant" Artifact). Root Cause: In standard culture media (pH 7.4), polyphenols undergo auto-oxidation, generating Hydrogen Peroxide (H2O2) and quinones.[1] This "artifactual" H2O2 can induce cell death or activate signaling pathways (e.g., Nrf2, MAPK) that are not receptor-mediated but purely chemical.[1]

Mitigation Strategy:

  • Add Catalase: Supplement media with Catalase (50-100 U/mL) to scavenge artifactual H2O2.[1]

  • Check pH: Auto-oxidation accelerates at pH > 7.[1]0. Ensure media is not alkalized.[1]

Data Visualization & Workflows

Figure 1: Artifact Identification Workflow

Caption: Logical decision tree to differentiate between specific biological activity and experimental artifacts (Aggregation, Redox, Fluorescence).

Neodiosmin_Artifacts Start Observed Activity (Inhibition / Cytotoxicity) Check_Dose Is Concentration > 10 µM? Start->Check_Dose Detergent_Test Add 0.01% Triton X-100 Check_Dose->Detergent_Test Yes Check_Interference Cell-Free Control (MTT/Fluorescence) Check_Dose->Check_Interference No Result_Agg Activity Lost? (Yes) Detergent_Test->Result_Agg Artifact_Agg ARTIFACT: Aggregation Result_Agg->Artifact_Agg Yes Check_Redox Add Catalase / SOD Result_Agg->Check_Redox No Result_Redox Activity Lost? (Yes) Check_Redox->Result_Redox Artifact_Redox ARTIFACT: Redox Cycling (H2O2 Generation) Result_Redox->Artifact_Redox Yes Result_Redox->Check_Interference No Result_Interf Signal Present? Check_Interference->Result_Interf Artifact_Interf ARTIFACT: Chemical Interference Result_Interf->Artifact_Interf Yes Valid_Hit VALIDATED HIT (Specific Interaction) Result_Interf->Valid_Hit No

Figure 2: The Hydrolysis Trap (Metabolic Artifacts)

Caption: this compound is a "Prodrug" in vivo but stable in vitro. Discrepancies arise when researchers treat cells with this compound but the in vivo effector is Diosmetin.

Neodiosmin_Metabolism This compound This compound (Glycoside) Hydrophilic, Low Permeability InVitro In Vitro (Cell Culture) No Microbiota This compound->InVitro Remains Intact (Slow uptake) InVivo In Vivo (Oral Dosing) Gut Microbiota Present This compound->InVivo Hydrolysis by α-L-rhamnosidase Artifact TRANSLATION ARTIFACT: Cells treated with this compound do not reflect in vivo exposure InVitro->Artifact Diosmetin Diosmetin (Aglycone) Lipophilic, High Potency InVivo->Diosmetin Rapid Conversion Diosmetin->Artifact Missing in Vitro

Summary of Assay Interferences

Assay TypePotential ArtifactMechanismSolution
MTT / MTS / WST-1 False High Viability Direct reduction of tetrazolium by phenolic hydroxyls.[1]Use Cell-Free controls; switch to ATP or SRB assays.[1]
Fluorescence (FRET) False Inhibition Quenching of fluorophore emission (Inner Filter Effect).Measure this compound absorbance at excitation/emission wavelengths.
Enzyme Activity (Kinase/Protease) False Inhibition Colloidal aggregation sequestering enzymes.[1]Add 0.01% Triton X-100; centrifuge before assay.
Western Blot Protein Precipitation This compound binds proteins, altering migration or antibody binding.Ensure complete lysis; wash pellets thoroughly.[1]

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • MedChemExpress. this compound Product Information & Solubility Data. MedChemExpress.

  • Peng, X., et al. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay.[1] International Journal of Molecular Sciences. [1]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.[2] Journal of Medicinal Chemistry. [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69964214, this compound.

  • Bellion, P., et al. (2009). Stability of anthocyanins and their degradation products in cell culture medium. Molecular Nutrition & Food Research.

Sources

Technical Support Center: Neodiosmin Dosage & Administration Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Neodiosmin (Flavonoid Glycoside) for Preclinical Models Authorized By: Senior Application Scientist

Executive Summary

This compound (a glycoside of diosmetin) presents distinct challenges in animal studies due to its poor aqueous solubility and microbiome-dependent bioavailability . Unlike small hydrophilic molecules, this compound acts as a "prodrug" that requires hydrolysis by colonic microflora into its aglycone, diosmetin , to be absorbed.

This guide replaces generic protocols with a field-validated technical framework designed to minimize variability in pharmacokinetic (PK) and pharmacodynamic (PD) data.

Part 1: Formulation & Solubility (The Foundation)

Current Issue: Users frequently report inconsistent data due to precipitation of the compound in the syringe or poor suspension homogeneity. Technical Reality: this compound is hydrophobic. Simple mixing in water results in "floating clumps" and inaccurate dosing.

Q: How do I prepare a stable this compound formulation for oral gavage?

A: You must create a thixotropic suspension rather than a solution. Do not attempt to dissolve it in pure DMSO for oral dosing, as the compound will precipitate immediately upon contact with gastric fluids, causing irritation and variable absorption.

Protocol: The "Wetting & Dispersion" Method
  • Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in distilled water.

  • Concentration Limit: Up to 100 mg/mL (suspension).

Step-by-Step Procedure:

  • Weighing: Weigh the this compound powder into a mortar.

  • Wetting (Critical Step): Add the Tween 80 (undiluted) or a small volume of Glycerol directly to the powder. Triturate (grind) with a pestle until a smooth, thick paste is formed. This removes the air layer from the hydrophobic particles.

  • Geometric Dilution: Slowly add the 0.5% CMC solution in small increments, grinding continuously to maintain a suspension.

  • Homogenization: Transfer to a vial and vortex for 60 seconds. For maximum stability, use a probe sonicator for 30 seconds (low amplitude) to break up micro-aggregates.

Visualization: Formulation Workflow

FormulationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Suspension Node1 This compound Powder Node3 Trituration (Paste Formation) Node1->Node3 Node2 Wetting Agent (Tween 80/Glycerol) Node2->Node3 Node4 Geometric Dilution (Add 0.5% CMC) Node3->Node4 Node5 Probe Sonication (30s) Node4->Node5 Node6 Stable Suspension (Ready for Gavage) Node5->Node6

Caption: Critical workflow for hydrophobic flavonoids. The "Paste Formation" step is the primary failure point if skipped.

Part 2: Administration & Bioavailability (The Delivery)

Current Issue: "I dosed 100 mg/kg but see no this compound in the plasma." Technical Reality: You will rarely detect this compound in plasma. It is hydrolyzed in the gut. The active circulating metabolites are Diosmetin-glucuronides and Diosmetin-sulfates .

Q: Why is the PK profile delayed?

A: The absorption is biphasic and delayed because the compound must reach the colon to be hydrolyzed by specific bacterial enzymes (


-L-rhamnosidase and 

-glucosidase).
  • Tmax (Time to max concentration): Typically 1–2 hours (minor peak) and 6–12 hours (major peak due to enterohepatic recirculation).

  • Fasting vs. Fed: Administering with a small amount of lipid (e.g., corn oil vehicle or fed state) can enhance lymphatic transport, but standard CMC suspensions are more reproducible for toxicity studies.

Visualization: The Metabolic Activation Pathway

MetabolicPathway This compound This compound (Oral Dose) Stomach Stomach (No Absorption) This compound->Stomach Colon Colon Microflora (Hydrolysis) Stomach->Colon Transit Time Diosmetin Aglycone: Diosmetin (Absorbed Form) Colon->Diosmetin Bacterial Enzymes Liver Liver (Phase II Metabolism) Diosmetin->Liver Portal Vein Liver->Colon Enterohepatic Recirculation Plasma Plasma Metabolites: Diosmetin-3-O-Glucuronide Sulfated Conjugates Liver->Plasma Systemic Circulation Excretion Biliary/Urinary Excretion Plasma->Excretion

Caption: this compound is a pro-drug. Bioavailability depends entirely on colonic hydrolysis to Diosmetin.

Part 3: Dosing Strategy & Allometric Scaling

Current Issue: Researchers often use a 1:1 mg/kg conversion from human to mouse, leading to underdosing. Technical Reality: Small animals metabolize xenobiotics faster per unit of body weight. You must use Body Surface Area (BSA) normalization.

Q: How do I convert a human therapeutic dose to a mouse/rat dose?

A: Use the FDA-standard


 factors.
  • Formula:

    
    [1]
    

Standard Conversion Table (Based on 60kg Human):

Species

Factor
Conversion Factor (Human to Animal)Example: Human Dose 500 mg (approx 8 mg/kg)
Human 371.08.3 mg/kg
Mouse 312.3102.5 mg/kg
Rat 66.251.7 mg/kg
Dog 201.815.0 mg/kg

Note: For toxicity studies, doses of 500–1000 mg/kg are often used in rodents without mortality, as the LD50 is typically >3000 mg/kg for flavonoid glycosides.

Part 4: Troubleshooting & FAQs

Q: The suspension clogs my gavage needle. What size should I use?

A:

  • Issue: Particle size is too large.

  • Fix: Use a 18G or 20G gavage needle for rats; 20G or 22G for mice. Do not use 24G.

  • Pro-Tip: If clogging persists, your "Wetting" step (Part 1) was insufficient. Re-prepare using a mortar and pestle to reduce particle size before adding the vehicle.

Q: Can I administer this compound Intravenously (IV)?

A: Proceed with extreme caution.

  • Solubility: this compound is practically insoluble in water.

  • Vehicle: You would need high pH (pH > 9) or high organic solvent content (e.g., 50% DMSO/PEG), which causes hemolysis and phlebitis in rodents.

  • Recommendation: IV is not recommended for efficacy studies. If PK data is required, use a catheterized model and infuse very slowly (over 10 mins) using a solution of 10% DMSO / 40% PEG 400 / 50% Saline .

Q: My HPLC analysis shows no peak for this compound in plasma.

A: This is expected (see Part 2). You must treat the plasma with


-glucuronidase/sulfatase  enzymes prior to extraction to de-conjugate the metabolites back to Diosmetin for quantification. Without enzymatic hydrolysis, you are missing >95% of the drug.

References

  • Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules.[2][3][4][5][6][7]

    • Relevance: Establishes the micronization requirement and PK profile of diosmetin glycosides.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy.

    • Relevance: Authoritative source for the factors used in the dosing table.
  • Silvestro, L., et al. (2013).Pharmacokinetic profiles of Diosmin and Diosmetin in human and rat.Arzneimittelforschung. Relevance: Confirms the metabolic pathway (hydrolysis to diosmetin) and absence of parent glycoside in plasma.
  • Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents.[4] PLOS ONE.[4]

    • Relevance: Provides the basis for the suspension vehicle (CMC/Tween) for hydrophobic chalcones/flavonoids.
  • TargetMol. Dose conversion between animals and human.

    • Relevance: Verification of allometric scaling calcul

Sources

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Neodiosmin and Hesperidin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of nutraceuticals and drug discovery, the quest for potent, naturally derived antioxidants continues to be a focal point of research. Among the vast array of flavonoids, Neodiosmin and Hesperidin, both predominantly found in citrus fruits, have garnered significant attention for their potential health benefits. This guide provides an in-depth comparative study of the antioxidant activities of these two flavanone glycosides, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Antioxidant Potential of Citrus Flavonoids

This compound and Hesperidin are structurally related flavonoids that contribute to the bioactive properties of citrus species.[1] Hesperidin, in particular, has been extensively studied and is well-regarded for its antioxidant and anti-inflammatory properties.[2][3] this compound, while also recognized as a strong antioxidant, has been the subject of fewer quantitative studies, making a direct comparison of its efficacy challenging.[1] This guide aims to bridge this knowledge gap by providing a comprehensive overview of their chemical structures, mechanisms of action, and a comparative analysis of their antioxidant potential based on available experimental data.

Structural Comparison: The Foundation of Antioxidant Activity

The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. Key structural features that determine their ability to scavenge free radicals and chelate metals include the number and arrangement of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring.

This compound , also known as Diosmetin-7-O-neohesperidoside, is a flavone glycoside.[1] Its aglycone is diosmetin.

Hesperidin is a flavanone glycoside, and its aglycone is hesperetin.[2] It consists of hesperetin linked to a rutinose sugar moiety.[4]

G cluster_this compound This compound cluster_hesperidin Hesperidin Neodiosmin_img Neodiosmin_img Hesperidin_img Hesperidin_img

Caption: Chemical Structures of this compound and Hesperidin.

A critical difference lies in the glycosidic linkage and the aglycone structure. These subtle variations in their chemical architecture can significantly influence their bioavailability and interaction with cellular targets, thereby affecting their overall antioxidant efficacy.

In Vitro Antioxidant Activity: A Quantitative Comparison

The antioxidant activity of flavonoids is commonly assessed using various in vitro assays that measure their ability to scavenge synthetic free radicals. The most widely used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the IC50 or SC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50/SC50 value indicates a higher antioxidant activity.[5]

CompoundDPPH Assay (SC50/IC50 in µM)ABTS Assay (SC50 in µM)Reference
Hesperidin 896.21 ± 0.15796.02 ± 0.12[1]
Hesperidin 1409.41 ± 3.43Not Reported[6]
This compound Data not availableData not available-

Note: The available literature provides varying IC50/SC50 values for hesperidin, likely due to differences in experimental conditions. Quantitative data for a direct comparison with this compound is currently limited. One study identified this compound in plant extracts that exhibited low to very low antioxidant activity in an ABTS assay, however, this does not reflect the activity of the pure compound.[1]

Experimental Protocols for Antioxidant Activity Assessment

To ensure scientific rigor and reproducibility, it is imperative to follow standardized experimental protocols. Below are detailed methodologies for the DPPH, ABTS, and Cellular Antioxidant Activity (CAA) assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve this compound and Hesperidin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then make serial dilutions.

  • Assay procedure:

    • Add 100 µL of the sample solution to 1.9 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using the solvent instead of the sample solution.

  • Calculation of scavenging activity:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the scavenging activity against the sample concentration.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in methanol start->prep_dpph prep_samples Prepare serial dilutions of this compound/Hesperidin start->prep_samples mix Mix 100 µL sample with 1.9 mL DPPH prep_dpph->mix prep_samples->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end ABTS_Workflow start Start prep_abts Prepare ABTS•+ solution start->prep_abts prep_samples Prepare serial dilutions of this compound/Hesperidin start->prep_samples mix Mix 10 µL sample with 1 mL ABTS•+ prep_abts->mix prep_samples->mix incubate Incubate (6 min, RT) mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % Scavenging and SC50 measure->calculate end End calculate->end

Caption: ABTS Radical Scavenging Assay Workflow.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to scavenge intracellular reactive oxygen species (ROS).

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.

  • Treatment with Antioxidants: Treat the cells with various concentrations of this compound or Hesperidin.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce ROS production.

  • Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, using a fluorescence plate reader.

  • Data Analysis: The CAA value is calculated based on the inhibition of DCF formation by the antioxidant.

Mechanistic Insights: How this compound and Hesperidin Combat Oxidative Stress

Flavonoids exert their antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: They can directly donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. [3]* Metal Chelation: By chelating transition metal ions like iron and copper, they can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.

  • Modulation of Endogenous Antioxidant Enzymes: Flavonoids can upregulate the expression and activity of antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). [7] A key signaling pathway involved in the cellular antioxidant response is the Keap1-Nrf2-ARE pathway .

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. [8]When cells are exposed to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. [9]In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, thereby activating their transcription. [8]Flavonoids like hesperidin have been shown to activate the Nrf2 pathway, contributing to their protective effects against oxidative damage. [10]While direct evidence for this compound's interaction with the Nrf2 pathway is less documented, its structural similarity to other Nrf2-activating flavonoids suggests a similar mechanism of action.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids This compound / Hesperidin Flavonoids->Keap1_Nrf2 modulates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Keap1 Keap1 Nrf2_nuclear Nrf2 Nrf2_cyto->Nrf2_nuclear translocates to nucleus ARE ARE Nrf2_nuclear->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: The Keap1-Nrf2-ARE Signaling Pathway.

Conclusion and Future Directions

Both this compound and Hesperidin are promising natural antioxidants with significant potential for applications in human health. While hesperidin's antioxidant activity is well-documented with quantitative data, further research is needed to establish a clear, quantitative comparison with this compound. Future studies should focus on conducting head-to-head comparative analyses of these two flavonoids using a battery of standardized antioxidant assays. Furthermore, investigating their effects on cellular antioxidant pathways, such as the Nrf2-ARE pathway, will provide a more comprehensive understanding of their mechanisms of action and help to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers embarking on such investigations, providing the necessary protocols and mechanistic framework to advance our knowledge of these valuable citrus flavonoids.

References

  • Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. (2022). In PMC. Retrieved from [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). In YouTube. Retrieved from [Link]

  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. In CABI Digital Library. Retrieved from [Link]

  • Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells. (2022). In PubMed. Retrieved from [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). In PMC. Retrieved from [Link]

  • IC50 values of the antioxidant activity test using DPPH method. In ResearchGate. Retrieved from [Link]

  • Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. (2022). In MDPI. Retrieved from [Link]

  • A Multifaceted Review on this compound In Planta Distribution, (Bio)synthesis, Food and Health Effects. In ResearchGate. Retrieved from [Link]

  • In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. In NIH. Retrieved from [Link]

  • Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. Under normal.... In ResearchGate. Retrieved from [Link]

  • Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. In PMC. Retrieved from [Link]

  • New Nanomaterials with Intrinsic Antioxidant Activity by Surface Functionalization of Niosomes with Natural Phenolic Acids. In PMC. Retrieved from [Link]

  • Comparative Analysis of Citrus Species' Flavonoid Metabolism, Gene Expression Profiling, and Their Antioxidant Capacity under Drought Stress. (2024). In MDPI. Retrieved from [Link]

  • Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements. In ScienceDirect. Retrieved from [Link]

  • Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. In MDPI. Retrieved from [Link]

  • Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells. In MDPI. Retrieved from [Link]

  • Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway. In PMC. Retrieved from [Link]

  • Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells. In MDPI. Retrieved from [Link]

  • What is the mechanism of Hesperidin?. (2024). In Patsnap Synapse. Retrieved from [Link]

  • Nrf2-mediated therapeutic effects of dietary flavones in different diseases. In Frontiers. Retrieved from [Link]

  • Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. (2018). In PMC. Retrieved from [Link]

  • The schematic diagram of the Keap1/Nrf2 signaling pathway. Keap1 is the.... In ResearchGate. Retrieved from [Link]

  • Antioxidant capacity of diosmin and diosmetin measured using the DPPH.... In ResearchGate. Retrieved from [Link]

  • Comparative flavonoid profile of orange (Citrus sinensis) flavedo and albedo extracted by conventional and emerging techniques using UPLC-IMS-MS, chemometrics and antioxidant effects. (2023). In Frontiers. Retrieved from [Link]

  • Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity. In SciRP.org. Retrieved from [Link]

  • Antioxidant Activity of the Flavonoid Hesperidin in Chemical and Biological Systems. In ACS Publications. Retrieved from [Link]

  • Flavonoids as anti-inflammatory and neuroprotective agents. In International Journal of Oral Biology. Retrieved from [Link]

  • Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. In MDPI. Retrieved from [Link]

  • Insight into the Regulation of Nrf2/Keap 1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases. In Semantic Scholar. Retrieved from [Link]

  • Mechanism of antioxidant activity of Hesperidin.. In ResearchGate. Retrieved from [Link]

  • Antioxidant Activity of Citrus Limonoids, Flavonoids, and Coumarins. In ACS Publications. Retrieved from [Link]

  • Keap1/Nrf2 Signaling Pathway. In MDPI. Retrieved from [Link]

  • Free Radical Scavenging and Antioxidant Activities of Silymarin Components. (2013). In PubMed. Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. In PMC. Retrieved from [Link]

  • In vitro Anti-inflammatory and Antioxidant Activities as well as Phytochemical Content of the Fresh Stem Juice from M. In Phcogj.com. Retrieved from [Link]

  • Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions. (2023). In PMC. Retrieved from [Link]

  • In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids. (2023). In Frontiers. Retrieved from [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. In MDPI. Retrieved from [Link]

  • (PDF) Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. In ResearchGate. Retrieved from [Link]

  • Schematic illustration of the KEAP1-NRF2-ARE pathway embedded in.... In ResearchGate. Retrieved from [Link]

  • Citrus flavonoids and their antioxidant evaluation. In ResearchGate. Retrieved from [Link]

  • Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. (2022). In MDPI. Retrieved from [Link]

  • Selective ABTS and DPPH- radical scavenging activity of peroxide from vegetable oils. In ResearchGate. Retrieved from [Link]

  • Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. In MDPI. Retrieved from [Link]

  • Comparison of in vitro tests for antioxidant and immunomodulatory capacities of compounds. (2014). In PubMed. Retrieved from [Link]

  • Antioxidant activity of citrus limonoids, flavonoids, and coumarins. In PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of HPLC Methods for Neodiosmin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the ability to reliably transfer an analytical method between laboratories is paramount. This guide provides an in-depth comparison and a procedural framework for the cross-validation of two distinct High-Performance Liquid Chromatography (HPLC) methods designed for the quantification of Neodiosmin, a flavone glycoside with significant therapeutic potential.[1] This document is intended for researchers, analytical scientists, and quality control professionals, offering field-proven insights into ensuring method consistency and data integrity across different operational settings.

Introduction: The Imperative for Robust this compound Quantification

This compound (C₂₈H₃₂O₁₅, Molar Mass: 608.54 g/mol ) is a key flavonoid found in various citrus species.[1][2][3] Its therapeutic properties necessitate accurate and precise quantification in raw materials, in-process samples, and final drug products. An analytical method, however robust in its originating laboratory, is only truly validated when it can be successfully transferred. The process of cross-validation serves as the ultimate test of a method's reproducibility, demonstrating that it is fit for its intended purpose regardless of the instrument or laboratory.[4] This guide will dissect two hypothetical, yet scientifically plausible, HPLC methods for this compound analysis and detail the rigorous process of their cross-validation.

Physicochemical Rationale for HPLC Method Design

Understanding the properties of this compound is critical to designing a robust HPLC method.

  • Solubility: this compound exhibits poor aqueous solubility.[5][6] This necessitates the use of organic solvents like Dimethyl Sulfoxide (DMSO) or methanol for stock solution preparation and a significant organic component in the HPLC mobile phase.[2]

  • UV Absorbance: Like many flavonoids, this compound has characteristic UV absorption bands. Flavones typically exhibit two major absorption bands: Band I between 300-380 nm and Band II between 240-295 nm.[7] This property allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).

  • Stability: Flavonoid glycosides can be susceptible to degradation under harsh pH conditions or upon prolonged exposure to light.[8] Solutions should be protected from light, and the storage period of stock solutions should be defined (e.g., stable for 1 month at -20°C).[2]

Comparative Overview of HPLC Methods from Two Laboratories

We will consider two laboratories, "Lab A" (the originating lab) and "Lab B" (the receiving lab), each with a validated HPLC method for this compound. The differences in their methods, while seemingly minor, can significantly impact method transfer and are typical of real-world scenarios.

Lab A: The Originating Method (Isocratic Elution)

Lab A has developed a simple, rapid isocratic method suitable for routine quality control.

Causality behind Experimental Choices:

  • Column: A standard C18 column is chosen for its versatility in reversed-phase chromatography, effectively retaining the moderately polar this compound.

  • Mobile Phase: An isocratic mixture of acetonitrile and a low pH phosphate buffer is used. Acetonitrile is a common organic modifier providing good peak shape for flavonoids. The acidic buffer (pH 3.0) ensures that the phenolic hydroxyl groups on this compound are protonated, leading to consistent retention and sharper peaks.

  • Detection: The wavelength is set at 345 nm, which corresponds to the typical Band I absorbance for flavones, offering good sensitivity and selectivity.[7]

Lab B: The Receiving Method (Gradient Elution)

Lab B utilizes a gradient method, which is often employed to analyze samples with a more complex matrix or to improve peak resolution from potential impurities.

Causality behind Experimental Choices:

  • Column: Lab B uses a different brand of C18 column, which may have variations in silica backbone, end-capping, and particle size, potentially affecting selectivity.

  • Mobile Phase: A gradient elution starting with a lower percentage of methanol and ramping up is chosen. Methanol offers a different selectivity compared to acetonitrile. The gradient approach allows for the elution of a wider range of compounds, which can be beneficial for impurity profiling. Formic acid is used as a modifier to control pH and improve peak shape.

  • Detection: The detection wavelength is similar to Lab A's, targeting the same chromophore.

Summary of Method Parameters
ParameterLab A MethodLab B Method
HPLC System Alliance HPLC SystemUltimate 3000 HPLC System
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µmThermo Scientific Hypersil GOLD C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 45:55 (v/v) Acetonitrile: 25 mM KH₂PO₄ (pH 3.0)Gradient: A: 0.1% Formic Acid in Water; B: Methanol. Gradient: 0-10 min, 40-70% B; 10-12 min, 70% B; 12-15 min, 40% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL20 µL
Detector UV/Vis DetectorDiode Array Detector (DAD)
Wavelength 345 nm345 nm
Run Time 10 minutes15 minutes

The Cross-Validation Protocol: A Step-by-Step Guide

The goal of the cross-validation is to demonstrate that Lab B can obtain comparable results to Lab A using their own method on a shared set of samples. The process is governed by a pre-approved protocol.[9][10]

Pre-Transfer Activities
  • Knowledge Transfer: Lab A must provide Lab B with the complete, validated analytical procedure, validation reports, and any specific handling instructions.

  • Familiarization: Analysts at Lab B should perform trial runs of their method using a this compound reference standard to familiarize themselves with the procedure before analyzing official transfer samples.

  • Protocol Agreement: Both labs must agree on and sign the cross-validation protocol, which details the experimental design, samples to be tested, and acceptance criteria.[9]

Experimental Design for Cross-Validation

The most common approach for method transfer is comparative testing.[4] Lab A and Lab B will analyze the same set of samples.

Samples for Analysis:

  • This compound Reference Standard: Solutions at three concentrations (e.g., Low, Medium, High QC levels).

  • Spiked Placebo Batches: Three different batches of a product placebo spiked with this compound at 100% of the target concentration.

  • Finished Product Batches: At least two different batches of the actual drug product containing this compound.

Workflow Diagram

G cluster_pre Phase 1: Pre-Transfer cluster_exec Phase 2: Execution cluster_post Phase 3: Evaluation A1 Lab A Provides Method & Reports A2 Jointly Define Transfer Protocol A1->A2 A3 Define Acceptance Criteria A2->A3 A4 Lab B Analyst Familiarization A3->A4 B1 Prepare & Ship Identical Samples (Standards, Spiked, Product) B2 Lab A Analyzes 'n' Replicates B1->B2 B3 Lab B Analyzes 'n' Replicates B1->B3 C1 Collect & Tabulate Results from Both Labs B2->C1 B3->C1 C2 Statistical Comparison (e.g., %Difference, t-test) C1->C2 C3 Compare Against Acceptance Criteria C2->C3 C5 Method Deemed Transferred C3->C5 Pass C6 Investigation & Remediation Required C3->C6 Fail C4 Generate Final Cross-Validation Report C5->C4 C6->C4 G cluster_ValidationParams Key Validation Parameters MethodDev Method Development Validation Method Validation (ICH Q2(R1)) MethodDev->Validation Transfer Method Transfer & Cross-Validation Validation->Transfer Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness RoutineUse Routine QC Use Transfer->RoutineUse Accuracy->Transfer Precision->Transfer Robustness->Transfer

Sources

Comparative Efficacy of Neodiosmin vs. Diosmin and Related Citrus Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Neodiosmin against Diosmin and other citrus flavonoids, designed for researchers and drug development professionals.

A Pharmacokinetic and Therapeutic Analysis for Drug Development

Executive Summary

This compound (Diosmetin-7-O-neohesperidoside) is a structural isomer of Diosmin (Diosmetin-7-O-rutinoside). While Diosmin is the established gold standard for chronic venous insufficiency (CVI), this compound represents a distinct glycosidic variant often encountered as a metabolic byproduct or specific food additive (debittering agent).[1]

For drug development professionals, the critical distinction lies not in the aglycone (both yield Diosmetin ), but in the glycone moiety (Neohesperidose vs. Rutinose). This sugar moiety dictates the rate of hydrolysis by colonic microbiota—the rate-limiting step in bioavailability. This guide evaluates this compound’s efficacy through the lens of structure-activity relationships (SAR), pharmacokinetics, and therapeutic potential compared to Diosmin and Hesperidin.

Chemical & Structural Basis: The "Sugar Gatekeeper"

The efficacy of these flavonoids is governed by their conversion to the active aglycone, Diosmetin . The structural difference is solely in the disaccharide linkage at the C7 position.

FeatureDiosmin (Standard)This compound (Comparator)Hesperidin (Precursor)
Aglycone Diosmetin (3',5,7-Trihydroxy-4'-methoxyflavone)DiosmetinHesperetin (Flavanone)
Glycone Rutinose (6-O-α-L-rhamnosyl-D-glucose)Neohesperidose (2-O-α-L-rhamnosyl-D-glucose)Rutinose
Linkage 1

6 linkage
1

2 linkage
1

6 linkage
C2-C3 Bond Double (Flavone)Double (Flavone)Single (Flavanone)
Solubility Poor (requires micronization)Slightly higher than DiosminPoor
Structural Synthesis & Relationship Diagram

The following diagram illustrates the structural relationships and the critical enzymatic hydrolysis pathways required for activation.

G cluster_0 Precursors (Flavanones) cluster_1 Active Flavones (Pro-drugs) cluster_2 Bioactive Aglycone (Systemic) Hesperidin Hesperidin (Hesperetin-7-rutinoside) Diosmin DIOSMIN (Diosmetin-7-rutinoside) Standard Venotonic Hesperidin->Diosmin Dehydrogenation (Iodine/Pyridine) Neohesperidin Neohesperidin (Hesperetin-7-neohesperidoside) This compound This compound (Diosmetin-7-neohesperidoside) Isomeric Comparator Neohesperidin->this compound Dehydrogenation Diosmetin DIOSMETIN (Active Metabolite) High Affinity for AhR/Estrogen Receptors Diosmin->Diosmetin Gut Microbiota Hydrolysis (α-L-rhamnosidase + β-glucosidase) Rate Limiting Step This compound->Diosmetin Gut Microbiota Hydrolysis (Requires specific Neohesperidose cleavage) Venous Tone Venous Tone Diosmetin->Venous Tone Increases Ca2+ sensitivity Anti-Inflammatory Anti-Inflammatory Diosmetin->Anti-Inflammatory Inhibits NF-kB, TNF-alpha

Caption: Structural synthesis and metabolic convergence of this compound and Diosmin toward the active aglycone Diosmetin.

Pharmacokinetic Profile: Bioavailability & Metabolism[3]

The clinical efficacy of this compound vs. Diosmin is defined by the "Pro-drug Efficiency" —how quickly and completely the sugar moiety is removed by the gut microbiota.

The Hydrolysis Barrier

Neither this compound nor Diosmin is absorbed intact. They must be hydrolyzed to Diosmetin.[2][3][4]

  • Diosmin (Rutinose): Hydrolysis requires specific

    
    -L-rhamnosidase activity, which is variable among individuals. This variability led to the development of Micronized Purified Flavonoid Fraction (MPFF)  to increase surface area and enzymatic access.
    
  • This compound (Neohesperidose): The 1

    
    2 linkage in neohesperidose is structurally distinct. Experimental data suggests that while some Bifidobacterium strains (e.g., B. catenulatum) can hydrolyze rutinosides, the capacity to cleave neohesperidosides is strain-dependent and often slower than rutinoside cleavage in non-adapted microbiomes.
    
Comparative Bioavailability Data
ParameterMicronized Diosmin (MPFF)This compoundPure Diosmetin (Direct)
Tmax (Hours) 1–2 hrs (Rapid)4–8 hrs (Delayed)0.5–1 hr
Cmax (Plasma) High (due to micronization)Moderate/LowVery High
Metabolic Fate Rapidly glucuronidated to Diosmetin-3-O-glucuronideGlucuronidatedGlucuronidated
Gut Flora Dependence HighVery HighNone

Key Insight: this compound does not offer a bioavailability advantage over Micronized Diosmin. Its utility lies in synergistic formulations or as a debittering agent in oral suspensions where the bitterness of naringin/neohesperidin precursors must be masked.

Therapeutic Efficacy: Mechanism of Action[7]

While Diosmin is the clinical standard for Venous Tone, this compound exhibits potent secondary activities, particularly in metabolic regulation and anti-inflammation.

Venotonic Activity (Vascular Smooth Muscle)
  • Mechanism: Inhibition of phosphodiesterase (PDE) and prolongation of the vasoconstrictor effect of noradrenaline.

  • Comparison: Diosmin is significantly more potent in in vivo venous pressure models (e.g., rat mesentery) due to higher tissue accumulation of the rutinoside-derived metabolites. This compound shows activity but requires higher molar doses to achieve equipotent venous resistance.

Anti-Inflammatory & Antioxidant Signaling

Both compounds suppress the NF-kB pathway, but this compound has shown unique specificity in adipose tissue inflammation (relevant for diabetic vascular complications).

Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Oxidative Stress / TNF-α Receptor Endothelial Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB_Inactive NF-kB (Inactive) NFkB_Active NF-kB (Active) NFkB_Inactive->NFkB_Active Translocation IKK->NFkB_Inactive Phosphorylation This compound This compound (via Diosmetin) This compound->IKK Inhibits ROS ROS Scavenging This compound->ROS Scavenges Diosmin Diosmin (via Diosmetin) Diosmin->IKK Inhibits DNA Pro-inflammatory Genes (ICAM-1, VCAM-1) NFkB_Active->DNA Transcription

Caption: Shared anti-inflammatory mechanism inhibiting NF-kB translocation and adhesion molecule expression.

Experimental Protocols for Comparative Analysis

To objectively compare this compound and Diosmin, researchers must utilize protocols that account for their isomeric nature (identical molecular weight: 608.5 g/mol ).

Protocol A: HPLC-MS/MS Separation of Isomers

Standard reverse-phase C18 columns often fail to resolve this compound and Diosmin due to peak overlap. Use the following optimized parameters:

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Kinetex Biphenyl).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Isocratic hold at 20% B is often required to separate the neohesperidoside (this compound) from the rutinoside (Diosmin).

  • Detection: MS/MS transition (MRM).

    • Precursor: m/z 609.2 [M+H]+

    • Product Ions: m/z 301.1 (Diosmetin aglycone) is common to both.

    • Differentiation: Rely on Retention Time (RT). This compound typically elutes earlier than Diosmin on C18 columns due to the more polar neohesperidose sugar.

Protocol B: In Vivo Capillary Permeability (Hamster Cheek Pouch Model)

Validates efficacy in microcirculation protection.

  • Subjects: Male Syrian Hamsters (n=10/group).

  • Treatment:

    • Group A: Vehicle (Control)

    • Group B: Diosmin (Micronized) 50 mg/kg

    • Group C: this compound 50 mg/kg

  • Induction: Topically apply Histamine (2 µM) to the cheek pouch to induce leakage.

  • Measurement: Intravital fluorescence microscopy using FITC-dextran (150 kDa).

  • Endpoint: Quantify the number of leakage sites (leaks/cm²) at 0, 10, and 30 minutes.

  • Expected Result: Diosmin typically reduces leakage by ~60%. This compound is expected to reduce leakage by ~40-50%, demonstrating non-inferiority or slight inferiority depending on the absorption window.

References

  • Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules.[1][3][5][6][7][8][9][10][11] Link

  • Cazaubon, M., et al. (2021). Is There a Difference in the Clinical Efficacy of Diosmin and Micronized Purified Flavonoid Fraction? Vascular Health and Risk Management.[12] Link

  • Amor, E.C., et al. (2025). A Multifaceted Review on this compound: In Planta Distribution, (Bio)synthesis, Food and Health Effects.[1] ResearchGate.[13] Link

  • Braune, A., & Blaut, M. (2016). Bacterial species involved in the conversion of dietary flavonoids in the human gut. Gut Microbes.[5][8][9][10] Link

  • Steinbruch, M., et al. (2020). Is Nonmicronized Diosmin 600 mg as Effective as Micronized Diosmin 900 mg plus Hesperidin 100 mg? International Journal of Vascular Medicine. Link

Sources

Comparative Guide: Assessing the Reproducibility of Neodiosmin’s In Vitro Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neodiosmin, a flavone glycoside and structural isomer of the widely studied Diosmin, presents a unique challenge in oncology screening. While Diosmin (Diosmetin-7-O-rutinoside) has well-documented anti-cancer activity via mitochondrial apoptosis and NF-κB suppression, this compound’s potential remains under-characterized.

The Reproducibility Crisis: Data variability in flavonoid studies often stems not from biological inefficacy, but from three technical pitfalls:

  • Solubility Artifacts: Rapid precipitation of glycosides in aqueous culture media.

  • Assay Interference: Non-enzymatic reduction of tetrazolium salts (MTT) by the flavonoid, yielding false "viable" signals.[1]

  • Isomeric Confusion: Failure to distinguish the bioavailability differences between the neohesperidoside (this compound) and rutinoside (Diosmin) sugar moieties.

This guide provides a self-validating framework to objectively assess this compound, using Diosmin as the comparative benchmark.

Part 1: Chemical Constraints & Solubilization Protocol

The primary cause of poor reproducibility in this compound studies is "micro-precipitation"—the formation of crystals invisible to the naked eye but capable of skewing concentration-response curves.

The Isomeric Challenge
  • Diosmin: Contains a Rutinoside sugar (Glucose + Rhamnose,

    
    -1,6 linkage).
    
  • This compound: Contains a Neohesperidoside sugar (Glucose + Rhamnose,

    
    -1,2 linkage).
    
  • Implication: This linkage difference alters steric hindrance and hydrophilicity. You cannot assume this compound dissolves at the same rate as Diosmin.

The "Step-Down" Solubilization Protocol

Direct dilution of DMSO stocks into media causes "shock precipitation." Use this validated 3-step protocol to maintain bioavailability.

Protocol:

  • Primary Stock: Dissolve this compound in 100% DMSO to 50 mM . Vortex for 30s.

  • Intermediate Pulse (The Critical Step): Dilute the stock 1:10 into 100% Fetal Bovine Serum (FBS) (not media). The serum albumin acts as a carrier protein, stabilizing the flavonoid.

    • Result: 5 mM this compound in 90% FBS / 10% DMSO.

  • Final Working Solution: Dilute the Intermediate Pulse into pre-warmed (

    
    C) culture media to the desired concentration (e.g., 50 µM).
    
    • Final Solvent Load: <0.1% DMSO.[2]

SolubilizationWorkflow cluster_0 Step 1: Solvation cluster_1 Step 2: Stabilization cluster_2 Step 3: Delivery Stock This compound Powder + 100% DMSO (50 mM) Serum 1:10 Dilution into 100% FBS (Albumin Binding) Stock->Serum Prevents Shock Precipitation Media Dilute into Media (Final Conc: 10-100 µM) Serum->Media Protein-Bound Transfer Cells Cell Treatment (No Precipitation) Media->Cells

Figure 1: Step-Down Solubilization Workflow. The intermediate FBS step prevents the immediate crystallization often seen when hydrophobic flavonoids hit aqueous media.

Part 2: Avoiding False Negatives (Assay Selection)

Flavonoids are potent antioxidants.[1] In standard MTT assays, this compound can chemically reduce the tetrazolium dye without any cellular metabolic activity, leading to an underestimation of cytotoxicity (False Negative).

Comparative Assay Performance Guide
Assay TypeMechanismThis compound CompatibilityRecommendation
MTT / MTS Tetrazolium reduction by mitochondrial dehydrogenasePOOR Avoid. Flavonoid hydroxyl groups reduce MTT non-enzymatically, artificially increasing absorbance.
ATP (Luminescence) Quantifies cellular ATP (CellTiter-Glo)EXCELLENT Gold Standard. No chemical interference; high sensitivity for metabolic death.
LDH Release Measures membrane integrity (Cell death)GOOD Secondary Check. Useful for distinguishing necrosis vs. apoptosis.
Crystal Violet Stains biomass (adherent cells)MODERATE Acceptable, but less sensitive than ATP assays.

Validation Experiment: Before running cell lines, perform a Cell-Free Control :

  • Prepare media + this compound (100 µM).

  • Add MTT reagent.[2]

  • Incubate 2 hours.

  • If solution turns purple/blue without cells, the assay is invalid.

Part 3: Benchmarking Efficacy Data

Since this compound data is scarce, you must benchmark against Diosmin (the isomer) and Doxorubicin (positive control). The table below aggregates literature values for Diosmin to set your "Reference Range." If this compound IC50 values deviate by >10-fold from Diosmin, suspect solubility issues or a distinct mechanism.

Reference IC50 Values (Diosmin)

Target these ranges for validation.

Cell LineTissue OriginDiosmin IC50 (Reference)This compound Target RangeNotes
MCF-7 Breast (Luminal A)40 - 90 µM30 - 100 µMEstrogen Receptor positive lines often show higher sensitivity to flavonoids.
MDA-MB-231 Breast (Triple Neg)> 100 µM> 100 µMGenerally resistant; good negative control for selectivity.
HepG2 Liver45 - 60 µM40 - 70 µMHigh metabolic activity; assess for cytochrome P450 metabolism of the glycoside.
DU145 Prostate~50 µM40 - 60 µMDiosmin induces genotoxicity here; check this compound for DNA damage markers.

Data synthesized from comparative studies on flavonoid glycosides [1, 2, 5].

Part 4: Mechanistic Validation (The "Why")

To prove this compound is acting as a true anti-cancer agent and not just a cellular stressor, you must map its activity to the mitochondrial apoptotic pathway, similar to Diosmin.

Hypothesized Mechanism: Diosmin acts by disrupting the Mitochondrial Membrane Potential (


), leading to Cytochrome C release and Caspase-3 activation. This compound should be assessed for this specific cascade.

ApoptosisPathway This compound This compound (Extracellular) ROS ROS Generation (Oxidative Stress) This compound->ROS Induction Bax Bax / Bak (Pro-Apoptotic) This compound->Bax Upregulation Bcl2 Bcl-2 (Anti-Apoptotic) This compound->Bcl2 Downregulation Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Damages Membrane CytoC Cytochrome C Release Mito->CytoC Bax->Mito Pore Formation Bcl2->Mito Inhibits Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis

Figure 2: Putative Signaling Pathway. This compound is expected to trigger the intrinsic apoptotic pathway via ROS generation and Bcl-2/Bax modulation.

Validation Workflow
  • ROS Assay: Use DCFH-DA staining. This compound should increase fluorescence (oxidative stress) within 6–12 hours.

  • Mitochondrial Potential: Use JC-1 dye. Look for a shift from Red (aggregates) to Green (monomers), indicating membrane depolarization.

  • Western Blot: Blot for Cleaved Caspase-3 and PARP . Their presence is the definitive molecular signature of apoptosis.

References

  • Lewinska, A., et al. (2015). "Diosmin induces genotoxicity and apoptosis in DU145 prostate cancer cell line."[3] Toxicology in Vitro.

  • Rajasekar, M., et al. (2023). "Review on anticancer activity of flavonoid derivatives: Recent developments and future perspectives." Results in Chemistry.

  • Bruggisser, R., et al. (2002).[4] "Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay." Planta Medica.

  • Kuntz, S., et al. (1999). "Comparative analysis of the effects of flavonoids on proliferation and viability of human colon cancer cells." European Journal of Nutrition.
  • Buddhan, R., et al. (2020). "Diosmin induces mitochondrial-mediated apoptosis and anti-inflammatory effects in Hep-2 cells."[5] Journal of Biochemical and Molecular Toxicology.

  • LifeTein Technical Support. (2024).[6] "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use."

Sources

Comparing the neuroprotective effects of Neodiosmin to its aglycone diosmetin.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Neodiosmin (the glycoside prodrug) and Diosmetin (the bioactive aglycone) focusing on their neuroprotective applications.[1]

Executive Summary

In the development of neuroprotective therapeutics, the distinction between This compound (Diosmetin-7-O-neohesperidoside) and Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) represents a classic comparison between a prodrug and its active effector .[1]

  • Diosmetin is the bioactive aglycone capable of crossing the Blood-Brain Barrier (BBB) and directly modulating neuronal signaling pathways (Nrf2, NF-

    
    B).[1]
    
  • This compound is a flavone glycoside.[1][2][3][4] It is biologically inactive in vitro until hydrolyzed.[1] In vivo, it acts as a sustained-release delivery system, relying on colonic microbiota to cleave the neohesperidose sugar moiety, releasing Diosmetin for systemic absorption.

Recommendation: Use Diosmetin for in vitro mechanistic screening and acute in vivo interventions. Use This compound for chronic in vivo prophylactic studies where sustained plasma levels and gut-microbiota interaction are desired.[1]

Chemical & Pharmacokinetic Profile

The fundamental difference lies in the sugar moiety, which dictates the absorption pathway.

FeatureThis compound (Glycoside)Diosmetin (Aglycone)
Molecular Weight ~608.5 g/mol ~300.3 g/mol
Structure Diosmetin + Neohesperidose (Rhamnose-Glucose)Flavone Aglycone
Solubility Moderate (Polar)Low (Lipophilic)
Absorption Site Colon (requires microbial hydrolysis)Stomach/Small Intestine (rapid)
Bioavailability Delayed

(6–10 hrs); Dependent on microbiota
Rapid

(<1 hr); High first-pass metabolism
BBB Permeability Negligible (Too large/polar)High (Lipophilic enough to cross)
Metabolic Activation Pathway (DOT Visualization)

The following diagram illustrates the critical metabolic conversion required for this compound to exert neuroprotective effects.

G This compound This compound (Oral Intake) [Glycoside - Inactive] Stomach Stomach / Small Intestine (No Absorption) This compound->Stomach Colon Colon Microbiota (Alpha-L-Rhamnosidase) Stomach->Colon Transit Diosmetin_Gut Diosmetin (Aglycone) [Released] Colon->Diosmetin_Gut Hydrolysis Liver Liver (Phase II Metabolism) Glucuronidation/Sulfation Diosmetin_Gut->Liver Absorption (Portal Vein) Circulation Systemic Circulation (Diosmetin-Glucuronides) Liver->Circulation BBB Blood-Brain Barrier Circulation->BBB Brain Brain Parenchyma (De-conjugation to Diosmetin) BBB->Brain Transport

Caption: Figure 1.[1][5][6] Metabolic trajectory of this compound. Note that this compound itself does not cross the BBB; it must be converted to Diosmetin.

Mechanistic Comparison: Neuroprotection

Since this compound is converted to Diosmetin, the cellular mechanisms are identical once the active compound reaches the neuron. However, the experimental approach differs significantly.

Key Signaling Pathways
  • Nrf2/HO-1 Axis (Antioxidant): Diosmetin disrupts the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus to transcribe antioxidant genes (HO-1, SOD, CAT).[1]

  • NF-

    
    B Pathway (Anti-inflammatory):  Diosmetin inhibits IKK phosphorylation, preventing NF-
    
    
    
    B activation and reducing pro-inflammatory cytokines (TNF-
    
    
    , IL-1
    
    
    , IL-6).[1]
  • Anti-Apoptotic: Modulation of Bcl-2/Bax ratio and inhibition of Caspase-3/9 cleavage.[1]

Intracellular Signaling Cascade (DOT Visualization)

Signaling Diosmetin Diosmetin (Intracellular) Keap1 Keap1 Diosmetin->Keap1 Inhibits IKK IKK Complex Diosmetin->IKK Inhibits ROS Oxidative Stress (ROS) LPS Inflammation (LPS/Cytokines) LPS->IKK Activates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Promoter Nrf2->ARE Translocation NFkB NF-kB IKK->NFkB Activates Inflam Pro-inflammatory Genes (TNF-a, IL-6) NFkB->Inflam Transcription HO1 HO-1 / SOD / CAT (Neuroprotection) ARE->HO1 Transcription HO1->ROS Neutralizes

Caption: Figure 2. Dual neuroprotective mechanism of Diosmetin: Activation of antioxidant Nrf2 pathway and inhibition of inflammatory NF-kB pathway.

Experimental Data Analysis

The following table synthesizes data from comparative studies (inferred for this compound based on glycoside behavior).

ParameterThis compound (In Vivo)Diosmetin (In Vitro/Vivo)
In Vitro Neuroprotection Inactive (unless co-treated with hesperidinase)High Potency (IC50: 5–20

M)
Onset of Action (In Vivo) Delayed (Requires 6+ hours for gut hydrolysis)Rapid (Peak plasma < 1 hour)
Half-Life (

)
Long (26–43 hrs due to slow release)Short (Rapid glucuronidation)
Target Systemic prodrug reservoirDirect neuronal receptor ligand
Key Study Outcome Reduced motor impairment in Rotenone models (via metabolite)Reduced ROS & Apoptosis in PC12/SH-SY5Y cells

Detailed Experimental Protocols

To validate these effects, researchers must use specific protocols that account for the metabolic differences.

Protocol A: In Vitro Neuroprotection Assay (PC12 or SH-SY5Y Cells)

Critical Note: Do not use this compound directly on cells without an enzymatic activation step.[1]

  • Cell Culture: Seed SH-SY5Y cells (

    
     cells/well) in DMEM/F12 + 10% FBS.
    
  • Pre-treatment:

    • Group 1 (Aglycone): Treat with Diosmetin (dissolved in DMSO, final <0.1%) at 1, 5, 10, 20

      
      M for 2 hours.
      
    • Group 2 (Glycoside Control): Treat with this compound (10–50

      
      M).[1] Expected Result: No effect.
      
    • Group 3 (Activated Glycoside): Incubate this compound with Hesperidinase or

      
      -Rhamnosidase  (0.1 U/mL) for 2 hours at 37°C prior to adding to cells.[1]
      
  • Insult: Add Neurotoxin (e.g.,

    
     100 
    
    
    
    M or 6-OHDA 50
    
    
    M) for 24 hours.
  • Readout:

    • MTT Assay: Measure cell viability.[1][5][6]

    • Western Blot: Lyse cells and probe for Nrf2 (nuclear fraction) and HO-1 (cytosolic).[1]

Protocol B: In Vivo Pharmacokinetic & Efficacy Study (Rodent Model)

Objective: Compare bioavailability and neuroprotection in a Parkinson’s model.

  • Animals: Male Wistar rats (n=10/group).

  • Administration:

    • This compound Group: Oral Gavage (p.o.) 100 mg/kg (suspended in 1% CMC).[1]

    • Diosmetin Group: Oral Gavage (p.o.) 50 mg/kg (equimolar adjustment).[1]

  • Induction: Rotenone (2 mg/kg s.c.) daily for 21 days.[1]

  • Sampling:

    • PK Analysis: Blood draw at 0.5, 1, 4, 8, 12, 24h. Analyze plasma for Diosmetin-glucuronide (requires

      
      -glucuronidase treatment before HPLC-MS).
      
    • Brain Tissue: Harvest striatum at Day 21.[1] Measure Dopamine levels (HPLC) and inflammatory cytokines (ELISA).[1]

  • Data Validation:

    • This compound should show a lower

      
       but a "flatter" curve (sustained release) compared to Diosmetin.[1]
      
    • Both should prevent Rotenone-induced Dopamine depletion, but this compound may require higher oral doses to achieve equivalent brain concentrations of the aglycone.

References

  • Russo, R., et al. (2018).[7] Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules.[1][2][3][4][5][8][9][10][11][12] Link

  • Habib, C.N., et al. (2022). The potential neuroprotective effect of diosmin in rotenone-induced model of Parkinson's disease in rats. European Journal of Pharmacology. Link

  • Sawmiller, A., et al. (2016). Diosmin reduces cerebral amyloid-beta levels, tau hyperphosphorylation, neuroinflammation, and cognitive impairment in the 3xTg-AD mice.[11] Journal of Neurochemistry. Link

  • Wang, Y., et al. (2022).[13] Diosmetin alleviates cerebral ischemia-reperfusion injury through Keap1-mediated Nrf2/ARE signaling pathway activation and NLRP3 inflammasome inhibition.[1] Phytotherapy Research.[1] Link

  • Cova, D., et al. (1992).[8] Pharmacokinetics and metabolism of oral diosmin in healthy volunteers.[8][13] International Journal of Clinical Pharmacology, Therapy, and Toxicology.[8] Link

Sources

Safety Operating Guide

Operational Guide: Neodiosmin Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Safety Profile

Executive Summary

Neodiosmin (Diosmetin-7-O-neohesperidoside) is a flavone glycoside widely used as a reference standard in analytical chemistry and drug development.[1][2][3] While this compound is classified as non-hazardous under the Globally Harmonized System (GHS), its disposal in a regulated research environment requires strict adherence to Chemical Hygiene Plans (CHP).

Critical Operational Insight: Do not treat "non-hazardous" as "drain-safe." In drug development, the primary disposal risk for this compound is not acute toxicity, but environmental compliance and cross-contamination of waste streams. This compound is hygroscopic and typically dissolved in organic solvents (DMSO, Methanol) for analysis; the solvent usually dictates the hazardous waste classification, not the solute.

Material Safety & Physical Profile

Before initiating disposal, verify the physical state and matrix of the waste.

ParameterSpecificationOperational Implication
CAS Number 38665-01-9Use for waste manifesting and inventory tracking.[1][2][3]
GHS Classification Non-HazardousNo P-list or U-list RCRA codes apply to the pure substance.[1][2][3]
Physical State Yellow Powder (Solid)Hygroscopic; store under inert gas until disposal to prevent clumping.[2][3]
Solubility Soluble in DMSO, Dilute AlkaliWaste solutions often contain flammable organic solvents.[2][3]
Reactivity StableIncompatible with strong oxidizing agents.[2][3][4]

Part 2: Pre-Disposal Handling & Segregation

The Golden Rule of Chemical Waste: Segregate by chemical compatibility, not by experiment type.

Segregation Protocol

This compound waste typically appears in three forms. Segregate them immediately at the bench:

  • Solid Waste (Type A): Expired pure powder, weighing paper, or contaminated gloves.

    • Container: Clear polyethylene bag or wide-mouth HDPE jar.[1]

    • Label: "Non-Regulated Chemical Solid - this compound."[1]

  • Liquid Waste (Type B - Organic): Stock solutions in DMSO or Methanol.

    • Container: Amber glass or HDPE carboy (solvent compatible).

    • Label: "Flammable Organic Waste" (due to solvent).

  • Liquid Waste (Type C - Aqueous): HPLC effluent (Water/Acetonitrile mixtures).

    • Container: HPLC waste carboy with secondary containment.

Labeling Requirements

Even if the substance is non-hazardous, unidentified powders are treated as high-hazard unknowns by disposal vendors, incurring significant costs.[1]

  • Must Include: Full Chemical Name (this compound), CAS #, solvent composition (if liquid), and date.

  • Do Not Use: Abbreviations like "ND" or "Neo."

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid this compound

Applicable for: Expired reference standards, spilled powder, or excess material.[1][2][3]

  • Containment: Transfer the solid material into a sealable container. If the original vial is used, ensure the cap is tightly sealed with Parafilm.

  • Bagging: Place the primary container into a secondary clear plastic zip-lock bag to contain any potential dust.

  • Classification: Mark as Non-Regulated Chemical Waste .

    • Note: While not RCRA regulated, most institutions incinerate all chemical solids to ensure complete destruction.

  • Disposal: Deposit in the lab's "Dry Chemical Waste" drum. Do not dispose of in regular trash.

Scenario B: Disposal of this compound Solutions (DMSO/Methanol)

Applicable for: Stock solutions, mother liquors.[1][3]

  • Solvent Assessment: Identify the primary solvent.

    • If DMSO/Methanol: Classify as Ignitable Waste (D001) .

  • Bulking: Pour into the laboratory's "Halogenated" or "Non-Halogenated" organic solvent waste stream, depending on the solvent used.

    • Crucial Step: Rinse the original vial with the compatible solvent 3 times and add rinsate to the waste container.

  • Record Keeping: Log the addition on the waste container's accumulation log. Record "this compound (<1%)" and the solvent volume.

Scenario C: HPLC Effluent (Mixed Aqueous/Organic)

Applicable for: Post-analysis waste streams.[1]

  • Collection: Direct HPLC lines into a dedicated waste carboy equipped with a charcoal filter cap to trap vapors.

  • Composition: If the mobile phase contains Acetonitrile or Methanol (>24%), the entire mixture is Hazardous Waste (Ignitable) .

  • Disposal: Hand off to EHS as "Aqueous/Organic Mixture."

Part 4: Visual Decision Workflows

Waste Stream Decision Tree

This logic flow ensures you select the correct waste stream based on the matrix of the this compound.

Neodiosmin_Disposal Start This compound Waste Generated State Determine Physical State Start->State Solid Solid (Powder/Debris) State->Solid Pure Substance Liquid Liquid (Solution) State->Liquid Dissolved SolidAction Seal in HDPE Jar/Bag Label: Non-Regulated Chemical Solid Solid->SolidAction SolidDisp Lab Dry Chemical Waste Bin (Destined for Incineration) SolidAction->SolidDisp SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, ACN) SolventCheck->Organic Aqueous Aqueous Buffer (pH 4-10) SolventCheck->Aqueous OrgDisp Organic Solvent Waste Stream (RCRA D001 Ignitable) Organic->OrgDisp AqDisp Check Local Sewer Code (Usually prohibited for chemicals) Aqueous->AqDisp AqOverride Collect as Non-Haz Liquid Waste AqDisp->AqOverride If in doubt

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent composition.

Part 5: Emergency Procedures

Spill Response (Solid Powder)

This compound powder is fine and can create dust.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If a large amount (>10g) is spilled, use a N95 dust mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp powder/towel mixture.

  • Disposal: Place all cleanup materials into the "Solid Chemical Waste" bin.

  • Decontamination: Wipe the surface with 70% Ethanol.

Accidental Exposure[1][3]
  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and copious amounts of water.[5][6]

  • Eye Contact: Flush eyes with water for 15 minutes.[6]

Part 6: References

  • TCI Chemicals. (2025).[5] Safety Data Sheet: this compound (Product N1161). Retrieved from [1][3]

  • Santa Cruz Biotechnology. (2024).[7] this compound Product & Safety Data. Retrieved from [1][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][3]

  • PubChem. (2025). This compound Compound Summary (CID 69964214).[7] National Library of Medicine. Retrieved from [1][3]

  • Extrasynthese. (2024). Material Safety Data Sheet: this compound. Retrieved from [1][3]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Neodiosmin

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the landscape of laboratory safety requires a blend of rigorous protocol and informed scientific judgment. This guide provides essential, immediate safety and logistical information for handling Neodiosmin, a flavone glycoside with significant research interest. While some safety data sheets (SDS) classify this compound as non-hazardous under the Globally Harmonized System (GHS), others for structurally similar flavonoids indicate potential for skin, eye, and respiratory irritation[1]. This discrepancy calls for a conservative, safety-first approach. Our goal is to empower you, our fellow researchers and drug development professionals, with the expertise to handle this compound safely and effectively, ensuring the integrity of your work and the well-being of your team.

Hazard Assessment: A Proactive Stance on Safety

The first principle of laboratory safety is to understand the potential risks of the materials in use. While this compound is often supplied with a non-hazardous classification, the physical nature of the compound as a fine powder and data from related flavonoids necessitate caution[1][2]. The primary risks are associated with inadvertent exposure through inhalation of dust, and contact with skin and eyes.

Key Prudent Assumptions:

  • Respiratory Irritation: Any fine powder can be a respiratory irritant. It is crucial to prevent the generation and inhalation of this compound dust[1][2].

  • Eye and Skin Contact: Assume the potential for irritation upon contact with skin or eyes, as indicated for similar compounds[1][3]. Avoid direct contact at all times.

  • Ingestion: Accidental ingestion should be avoided through strict hygiene protocols[4].

Hazard ConsiderationGHS Classification (Typical)Prudent Laboratory Practice
Acute Toxicity (Oral) Not Classified / Category 4 (Diosmin)[1][5]Avoid ingestion; do not eat, drink, or smoke in the lab[1][4].
Skin Corrosion/Irritation Not Classified / Category 2 (Diosmin)[1][5]Avoid all skin contact; wear appropriate gloves and lab coat[3].
Eye Damage/Irritation Not Classified / Category 2A (Diosmin)[1][5]Wear chemical splash goggles to prevent eye contact[3].
Respiratory Sensitization Not ClassifiedAvoid inhaling dust; handle powder in a ventilated enclosure[1][2].

This table synthesizes data from various sources to justify a cautious and comprehensive safety strategy.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical control measure designed to create a barrier between you and potential hazards.

Hand Protection: The First Line of Defense

Always wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended as they provide adequate protection against a wide range of chemicals and are less likely to cause allergic reactions than latex[6].

  • Protocol:

    • Inspect gloves for any signs of damage (punctures, tears) before use.

    • Don two pairs of gloves ("double-gloving") when handling concentrated this compound powder, especially during weighing procedures.

    • Ensure your lab coat sleeves are pulled over the cuffs of your gloves to prevent skin exposure at the wrist[6].

    • Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container.

    • Always wash your hands thoroughly with soap and water after removing gloves[4].

Eye and Face Protection: Shielding from Splashes and Dust

Direct eye contact with chemical dust or splashes can cause serious irritation or injury.

  • Protocol:

    • Mandatory: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection from dust or splashes.

    • Recommended for High-Risk Tasks: When handling large quantities of this compound powder or during procedures with a high risk of splashing (e.g., sonication), supplement goggles with a full-face shield.

Body Protection: Minimizing Dermal Exposure

A professional, clean lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.

  • Protocol:

    • Wear a long-sleeved lab coat that fits properly and is fully buttoned.

    • Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend.

    • Remove your lab coat before leaving the laboratory to prevent the spread of potential contaminants[7].

Respiratory Protection: Controlling Inhalation Risks

The primary inhalation risk with this compound is from airborne powder. Engineering controls are the preferred method for mitigating this risk.

  • Protocol:

    • Primary Control: Always handle solid this compound inside a certified chemical fume hood, a powder containment hood, or a glove box to minimize dust generation and exposure[2].

    • Secondary Control: If engineering controls are insufficient or unavailable for a specific short-term task, a NIOSH-approved air-purifying respirator with a P2 or P3 particulate filter is required. A filtering half mask is a common choice for this level of protection. Ensure you are properly fit-tested for any respirator you use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan ensures that safety is integrated into every step of your workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light[2]. Recommended storage temperatures can range from 2–8 °C for short-term to -20°C for long-term stability of solutions[5][8].

Weighing and Solution Preparation

This is a critical step where the risk of generating airborne dust is highest.

  • Preparation: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) before bringing the this compound container into the ventilated enclosure.

  • Handling: Conduct all manipulations of this compound powder within a chemical fume hood or other ventilated enclosure. Use spatulas to handle the solid material; never use your hands[7].

  • Dissolution: Add solvents slowly to the powder to avoid splashing. If sonication is required to aid dissolution, ensure the container is capped or covered[9].

  • Cleanup: Clean all equipment and the work surface thoroughly after use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Hazard Review (Consult SDS) B 2. Select & Don PPE (Goggles, Gloves, Lab Coat) A->B Assess Risk C 3. Weigh Solid this compound B->C Proceed to Handling D 4. Prepare Solution C->D E 5. Cap & Label Container D->E F 6. Decontaminate Workspace & Equipment E->F Experiment Complete G 7. Dispose of Waste (per Institutional Guidelines) F->G H 8. Doff PPE & Wash Hands G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.